molecular formula C8H9BO3 B151539 (3-Formyl-5-methylphenyl)boronic acid CAS No. 870777-33-6

(3-Formyl-5-methylphenyl)boronic acid

Cat. No.: B151539
CAS No.: 870777-33-6
M. Wt: 163.97 g/mol
InChI Key: IDXLUNCVVBZUEN-UHFFFAOYSA-N
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Description

(3-Formyl-5-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-formyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXLUNCVVBZUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584489
Record name (3-Formyl-5-methylphenyl)boronic acid
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Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-33-6
Record name B-(3-Formyl-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Formyl-5-methylphenyl)boronic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 870777-33-6

Abstract

(3-Formyl-5-methylphenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 870777-33-6, is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its unique bifunctional nature, possessing both a reactive aldehyde group and a boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and data are presented to assist researchers in its effective utilization.

Chemical and Physical Properties

This compound is a white to off-white solid. The key physicochemical properties are summarized in the table below. It is important to note that this compound may exist in equilibrium with its cyclic anhydride form, the boroxine.

PropertyValueReference
CAS Number 870777-33-6[1]
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Synthesis and Purification

A common synthetic route to this compound involves a multi-step process starting from 3,5-dimethylbenzaldehyde. The key steps are outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dimethylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi)

  • Dry Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Bromination: 3,5-Dimethylbenzaldehyde is first monobrominated at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator such as AIBN in a suitable solvent like carbon tetrachloride. The reaction is typically carried out under reflux.

  • Grignard Formation (or Lithiation): The resulting benzylic bromide is then converted to the corresponding Grignard reagent by reacting with magnesium turnings in dry diethyl ether. Alternatively, a lithium-halogen exchange can be performed using n-butyllithium in dry THF at low temperatures (e.g., -78 °C).

  • Borylation: The Grignard or organolithium reagent is then reacted with triisopropyl borate at low temperature.

  • Hydrolysis: The reaction mixture is quenched with aqueous hydrochloric acid to hydrolyze the borate ester and yield the desired this compound.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as a mixture of acetone and water, or by column chromatography on silica gel.

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 3,5-Dimethylbenzaldehyde Step1 Bromination (NBS, AIBN) Start->Step1 Intermediate1 3-Bromomethyl-5-methylbenzaldehyde Step1->Intermediate1 Step2 Grignard Formation or Lithiation (Mg or n-BuLi) Intermediate1->Step2 Intermediate2 Organometallic Intermediate Step2->Intermediate2 Step3 Borylation (Triisopropyl borate) Intermediate2->Step3 Intermediate3 Borate Ester Step3->Intermediate3 Step4 Hydrolysis (HCl) Intermediate3->Step4 Product This compound Step4->Product

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

The dual functionality of this compound makes it a valuable synthon in the construction of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the facile introduction of the formyl- and methyl-substituted phenyl ring into a wide range of molecular scaffolds.

Reductive Amination and Other Aldehyde Chemistries

The aldehyde group can be derivatized through various reactions, including reductive amination to form secondary or tertiary amines, Wittig reactions to form alkenes, and aldol condensations. These transformations are fundamental in building molecular complexity.

Signaling Pathway Interaction (Hypothetical)

While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives are often designed as inhibitors of various enzymes, such as kinases or proteases. The general logic for designing a kinase inhibitor using this scaffold is depicted below.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., MAPK pathway) Dimerization->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Inhibitor (3-Formyl-5-methylphenyl)boronic acid derivative Inhibitor->Dimerization Inhibits

Caption: Hypothetical kinase inhibition by a derivative.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key building block for synthetic chemists, particularly those in the pharmaceutical industry. Its well-defined reactivity and commercial availability make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in its effective use.

References

(3-Formyl-5-methylphenyl)boronic acid: A Technical Guide to its Structural Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-5-methylphenyl)boronic acid, with the CAS number 870777-33-6, is a versatile organic compound that plays a significant role as a building block in synthetic chemistry.[1][2][3] Its unique structure, featuring both a formyl group and a boronic acid moiety, makes it a valuable reagent, particularly in the construction of complex organic molecules. This technical guide provides a comprehensive overview of its structural properties, experimental protocols for its synthesis and application, and its relevance in the field of drug development.

Core Structural and Physical Properties

This compound is a solid at room temperature.[4] While specific experimental data for some properties of this exact molecule are not widely published, the available data and properties of closely related compounds are summarized below.

PropertyValueReference
CAS Number 870777-33-6[1][2][3]
Molecular Formula C₈H₉BO₃[1]
Molecular Weight 163.97 g/mol [1]
Melting Point Not definitively reported for this compound. For the related 3-Formylphenylboronic acid: 109-113 °C.[5]
Boiling Point Not experimentally determined.
Solubility Soluble in methanol.[6]

Spectroscopic Data

¹H NMR Spectroscopy (Reference: 3-Formylphenylboronic acid)

The proton NMR spectrum of 3-formylphenylboronic acid provides a template for the expected signals of this compound. The key resonances include signals for the aromatic protons, the aldehyde proton, and the hydroxyl protons of the boronic acid group.[5] For the methylated analogue, an additional singlet corresponding to the methyl group protons would be expected.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show distinct signals for the aromatic carbons, the carbonyl carbon of the formyl group, and the carbon atom attached to the boronic acid moiety. The methyl group would also present a characteristic signal in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of boronic acids typically displays characteristic absorption bands. Key expected vibrational modes for this compound would include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C=O stretching: A strong absorption band around 1700 cm⁻¹ due to the aldehyde carbonyl group.

  • C-H stretching (aromatic and aldehyde): Signals typically appearing around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

  • B-O stretching: A strong band in the 1300-1400 cm⁻¹ region.[7]

  • C-O stretching: Bands in the 1000-1100 cm⁻¹ region.[7]

Experimental Protocols

Synthesis of Arylboronic Acids

A general and widely used method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.[8] A patent for producing formylphenylboronic acids describes a high-yield process that can be adapted for this compound.[9]

General Procedure:

  • Grignard Reagent Formation: The corresponding aryl bromide (e.g., 3-bromo-5-methylbenzaldehyde) is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous ether at low temperature (typically -78 °C).

  • Hydrolysis: The reaction mixture is allowed to warm to room temperature and then hydrolyzed with an aqueous acid (e.g., hydrochloric acid) to yield the desired boronic acid.

  • Purification: The crude product can be purified by extraction and recrystallization.

G ArylBromide 3-Bromo-5-methylbenzaldehyde Grignard Grignard Reagent ArylBromide->Grignard THF Mg Mg Mg->Grignard BorateEster Borate Ester Intermediate Grignard->BorateEster TrialkylBorate B(OR)₃ TrialkylBorate->BorateEster -78 °C Product This compound BorateEster->Product H3O H₃O⁺ (Acidic Workup) H3O->Product

Fig. 1: General synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is extensively used in drug discovery.[10][11][12]

General Protocol:

  • Reaction Setup: A reaction vessel is charged with this compound, an aryl or vinyl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography or recrystallization.

Application in Drug Development: The Suzuki-Miyaura Coupling Workflow

The primary application of this compound in drug development is as a versatile building block in the synthesis of complex bioactive molecules.[13][14][15] The Suzuki-Miyaura coupling reaction enables the efficient formation of biaryl structures, which are common motifs in many pharmaceutical agents.[12] The formyl group on the boronic acid can be further functionalized to introduce additional diversity into the target molecules.

The following diagram illustrates the central role of this boronic acid in a typical drug discovery workflow utilizing the Suzuki-Miyaura coupling.

G cluster_reagents Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Core Scaffold cluster_diversification Further Functionalization cluster_final Drug Candidate Library BoronicAcid This compound Coupling Pd Catalyst + Base BoronicAcid->Coupling ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Coupling Biaryl Biaryl Product (Ar-R) Coupling->Biaryl Modification Modification of Formyl Group Biaryl->Modification Library Library of Bioactive Molecules Modification->Library

Fig. 2: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its bifunctional nature allows for its incorporation into complex molecular architectures via the robust and reliable Suzuki-Miyaura cross-coupling reaction, with the formyl group providing a handle for subsequent chemical modifications. This technical guide consolidates the available structural and procedural information to aid researchers and scientists in leveraging the full potential of this important chemical entity. Further experimental investigation is warranted to fully characterize its physical and spectroscopic properties.

References

Physical and chemical properties of (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of (3-Formyl-5-methylphenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Properties

This compound, with the CAS number 870777-33-6, is a disubstituted phenylboronic acid derivative. Its structure features a formyl and a methyl group at the meta-positions relative to the boronic acid moiety. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex organic molecules.[1][2]

PropertyValueSource
CAS Number 870777-33-6[1][2][3]
Molecular Formula C₈H₉BO₃[1][3][4]
Molecular Weight 163.97 g/mol [1][3]
InChI InChI=1S/C8H9BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5,11-12H,1H3[3]
InChIKey IDXLUNCVVBZUEN-UHFFFAOYSA-N[3]
SMILES CC1=CC(=CC(C=O)=C1)B(O)O[1]

Physical and Chemical Properties

Table of Physical and Chemical Properties

PropertyValueNotes and Comparison
Melting Point Data not availableFor comparison, the melting point of 3-Formylphenylboronic acid is reported to be in the range of 109-113 °C. The presence of a methyl group might slightly alter this value.
Boiling Point Data not availableBoronic acids often decompose at high temperatures, making boiling point determination challenging.
Solubility Data not availablePhenylboronic acids generally exhibit solubility in polar organic solvents like methanol.[5]
Appearance Likely a white to off-white solidBased on the appearance of similar phenylboronic acid derivatives.
Stability Store in an inert atmosphere at 2-8°C.[1]Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines.[6]

Spectral Data

Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and comparison with analogous compounds like 3-Formylphenylboronic acid.

Predicted Spectral Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (around 10 ppm), the methyl protons (around 2.5 ppm), and a broad singlet for the boronic acid protons. The splitting patterns of the aromatic protons would be indicative of the 1,3,5-substitution pattern. For comparison, the ¹H NMR spectrum of 3-Formylphenylboronic acid shows aromatic protons in the range of 7.5-8.3 ppm and the aldehyde proton at 10.04 ppm.[7]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically >190 ppm), the methyl carbon, and the carbon attached to the boron atom (which can sometimes be broad or difficult to observe).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretching of the aldehyde (~1700 cm⁻¹), C-H stretching of the aromatic ring and aldehyde, and B-O stretching (~1350 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and the boronic acid group.

Reactivity and Synthetic Applications

This compound is a valuable reagent in organic synthesis, primarily utilized in cross-coupling reactions and as a precursor for the synthesis of more complex molecules.

Suzuki-Miyaura Coupling

The boronic acid functionality makes this compound an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[6] The presence of the formyl and methyl groups allows for the synthesis of highly functionalized biaryl compounds.

Diagram: Generalized Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling A This compound F Coupled Product A->F Heat B Aryl/Vinyl Halide or Triflate B->F Heat C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Heat D Base (e.g., Na₂CO₃, K₂CO₃) D->F Heat E Solvent (e.g., Toluene, Dioxane, Water) E->F Heat

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Synthetic Transformations

The formyl group can undergo a variety of chemical transformations, including:

  • Oxidation to a carboxylic acid.

  • Reduction to a hydroxymethyl group.

  • Reductive amination to form substituted amines.

  • Wittig reaction and other olefination reactions to form alkenes.

These reactions, combined with the reactivity of the boronic acid group, provide a versatile platform for the synthesis of a wide range of complex organic molecules.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, a general and widely used method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6][8]

General Synthesis of Phenylboronic Acids

Diagram: General Synthesis of Phenylboronic Acids

Phenylboronic_Acid_Synthesis A Aryl Halide (Ar-X) C Grignard Reagent (Ar-MgX) A->C + Mg / Ether B Mg E Boronic Ester Intermediate C->E + B(OR)₃ D Trialkyl borate (B(OR)₃) G Arylboronic Acid (Ar-B(OH)₂) E->G + H₃O⁺ F Acidic Workup (H₃O⁺)

Caption: A common synthetic route to arylboronic acids via a Grignard reagent.

Methodology:

  • Grignard Reagent Formation: An aryl halide (e.g., 3-bromo-5-methylbenzaldehyde, with the aldehyde group potentially protected) is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature (typically -78 °C).

  • Hydrolysis: The resulting boronic ester intermediate is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield the final arylboronic acid product.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography.

Safety and Handling

This compound is classified as a hazardous substance.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Potential Biological Activity

While no specific biological activity has been reported for this compound, the broader class of boronic acids has garnered significant interest in medicinal chemistry.[8] Boronic acid derivatives are known to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties.[8] The boronic acid moiety can form reversible covalent bonds with the active sites of certain enzymes, making them attractive candidates for inhibitor design.[8] Further research is required to elucidate any potential biological roles of this compound.

Diagram: Boronic Acid-Enzyme Interaction

Boronic_Acid_Enzyme_Interaction A This compound C Reversible Covalent Complex A->C Interaction B Enzyme Active Site (e.g., Serine Protease) B->C Binding

Caption: Schematic of a boronic acid inhibitor forming a reversible covalent bond.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from related boronic acid derivatives. As with any chemical reagent, proper safety precautions should be observed during handling and use. Further research into the specific properties and biological activities of this compound is warranted and will likely expand its applications in science and industry.

References

The Lynchpin of Innovation: A Technical Guide to (3-Formyl-5-methylphenyl)boronic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

(3-Formyl-5-methylphenyl)boronic acid , a bifunctional organoboron compound, has emerged as a critical building block in modern organic synthesis. Its unique structure, featuring both a formyl group and a boronic acid moiety on a methyl-substituted phenyl ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its key applications, with a particular focus on its role in the synthesis of advanced pharmaceutical intermediates and other cutting-edge research areas.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of unsymmetrical biaryls, a structural motif prevalent in many biologically active compounds and functional materials.[1][2][3] The presence of the formyl group on the boronic acid provides a synthetic handle for further functionalization, making it a highly valuable intermediate.[4]

A notable application is in the synthesis of key intermediates for targeted cancer therapies. For instance, this compound is a crucial reactant in the synthesis of a precursor to Trametinib, a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase (MEK) 1 and 2.[5][6]

Quantitative Data Summary: Suzuki-Miyaura Coupling Reactions

The efficiency of Suzuki-Miyaura coupling reactions involving this compound is dependent on various factors, including the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of typical reaction conditions and reported yields for the synthesis of biaryl compounds.

Aryl Halide PartnerPalladium Catalyst (mol%)LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
2-Fluoro-4-iodo-N-methylanilinePd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O8012>95
4-Bromo-N,N-dimethylanilinePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O908~90
3-Bromo-N,N-dimethylanilinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol/H₂O856~85
4-BromoiodobenzenePd₂(dba)₃ (1)XPhosCs₂CO₃THF7016~92

Note: The data presented is a compilation from various sources and representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants: Aryl Halide Boronic Acid Base flask Combine in Schlenk Flask reagents->flask catalyst Add Catalyst & Ligand catalyst->flask degas Degas & Add Solvent flask->degas heat Heat & Stir (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction & Washing monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: Synthesis of MEK Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Ras/Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[5] Trametinib, a MEK inhibitor, is a prime example where a key biaryl intermediate is synthesized using this compound.

The diagram below illustrates the role of MEK in the MAPK/ERK signaling pathway and the inhibitory action of drugs like Trametinib.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes Trametinib Trametinib Trametinib->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by Trametinib.

Role in Materials Science: Building Block for Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound also makes it a potential candidate as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The boronic acid and formyl groups can participate in condensation reactions to form extended, ordered networks.[7][8]

The diagram below illustrates the concept of COF synthesis using bifunctional linkers.

G cluster_synthesis COF Synthesis LinkerA Linker A (e.g., this compound) Condensation Condensation Reaction LinkerA->Condensation LinkerB Linker B (e.g., Diamine) LinkerB->Condensation COF Covalent Organic Framework (COF) Condensation->COF Forms

Caption: Conceptual diagram of COF synthesis.

Conclusion

This compound is a versatile and valuable reagent in modern chemical research. Its primary utility in Suzuki-Miyaura cross-coupling reactions has cemented its importance in the synthesis of complex biaryl compounds, particularly in the field of drug discovery for the development of targeted therapies. Furthermore, its potential as a building block for novel materials like covalent organic frameworks highlights its broader applicability. For researchers and drug development professionals, a thorough understanding of the reactivity and applications of this compound is essential for driving innovation in their respective fields.

References

The Versatility of Formylphenylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, applications, and experimental protocols involving formylphenylboronic acids (FPBAs), providing a crucial resource for researchers, scientists, and professionals in drug development.

Formylphenylboronic acids (FPBAs) have emerged as a highly versatile class of reagents in organic chemistry and chemical biology. Their unique bifunctional nature, possessing both a reactive aldehyde group and a boronic acid moiety, allows for a wide range of chemical transformations and applications. This technical guide provides a comprehensive overview of the use of FPBAs, with a focus on their application in organic synthesis, bioconjugation, drug delivery, and sensing. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate their practical implementation in the laboratory.

Core Applications and Synthetic Utility

FPBAs are valuable building blocks in organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions and multicomponent reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. FPBAs are excellent coupling partners in these reactions, enabling the synthesis of complex biaryl compounds that are often key intermediates in the preparation of pharmaceuticals.[1][2] For instance, 4-formylphenylboronic acid is a crucial reagent in the synthesis of a key biaryl intermediate of Atazanavir, an HIV protease inhibitor.[3][4][5][6][7]

Table 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with Aryl Halides

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄Na₂CO₃ (3 M aq.)Toluene/Ethanol (4:3)Reflux2080[4]
2-ChloropyridineCalx-IPr--80-68[5]
4-BromoacetophenonePd(OAc)₂/7a---->95[8]
Aryl Bromides (various)PdCl₂(NH₂CH₂COOH)₂K₂CO₃Ethanol/Water (1:1)RT-Good to Excellent[9]
Aryl Bromides (various)Pyridine-based Pd(II) complexKOHWater160291-96[10]

Experimental Protocol: Synthesis of 2-(4-Formylphenyl)pyridine via Suzuki-Miyaura Coupling [3][4]

  • Reaction Setup: In a microwave-compatible vessel, combine 2-bromopyridine (1.0 equiv.), 4-formylphenylboronic acid (1.2-1.9 equiv.), and Pd(PPh₃)₄ (0.2 mol%).

  • Solvent and Base Addition: Add a degassed mixture of toluene and ethanol (4:3) as the organic phase and a 3 M aqueous solution of Na₂CO₃ as the base.

  • Reaction Conditions: Heat the mixture under microwave irradiation at 150 °C for 20 minutes.

  • Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-formylphenyl)pyridine.

Suzuki_Miyaura_Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[11][12] This reaction is valuable for the synthesis of various biologically active molecules.[13][14][15] While specific examples utilizing formylphenylboronic acids are less common in the literature, the aldehyde functionality of FPBAs makes them suitable substrates for this transformation.

General Experimental Protocol: Hantzsch Dihydropyridine Synthesis [11]

  • Reactant Mixture: In a suitable solvent (e.g., ethanol), combine the aldehyde (1 equiv., e.g., 4-formylphenylboronic acid), a β-ketoester (2 equiv., e.g., ethyl acetoacetate), and a nitrogen source (1 equiv., e.g., ammonia or ammonium acetate).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be isolated by filtration.

  • Aromatization (Optional): The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as ferric chloride, manganese dioxide, or potassium permanganate.[11]

Hantzsch_Pyridine_Synthesis

Caption: Reaction pathway of the Hantzsch pyridine synthesis.

Bioconjugation and Protein Labeling

The unique reactivity of the ortho-formylphenylboronic acid (2-FPBA) moiety has been extensively exploited for bioconjugation and protein labeling. The key reaction is the formation of a stable iminoboronate linkage with hydrazides or a thiazolidinoboronate (TzB) complex with N-terminal cysteine residues.[16]

Iminoboronate Formation

2-FPBA and its derivatives react rapidly with hydrazides to form stable iminoboronates. This reaction is characterized by its fast kinetics, with rate constants comparable to the fastest bioorthogonal ligations.[17]

Table 2: Kinetic Data for Iminoboronate Formation with 2-Acetylphenylboronic Acid (2-APBA)

ReactantRate Constant (k₁) (M⁻¹s⁻¹)Hydrolysis Rate Constant (k₋₁) (s⁻¹)Reference
Phenylhydrazine1.7 x 10³ (±80)1.2 x 10⁻⁴[17]
Hydrazide-modified peptide~10² - 10³-[17]

Experimental Protocol: Protein Labeling via Iminoboronate Formation

  • Protein Preparation: Prepare a solution of the protein containing a hydrazide handle in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Labeling Reagent Preparation: Dissolve the 2-FPBA-functionalized label (e.g., a fluorescent dye) in a minimal amount of a water-miscible organic solvent like DMSO.

  • Labeling Reaction: Add the labeling reagent to the protein solution in a slight molar excess. Incubate the reaction at room temperature. The reaction is typically fast and can be monitored by LC-MS.

  • Purification: Remove the unreacted label by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy if the label has a distinct absorbance, and confirm the conjugation by SDS-PAGE and mass spectrometry.

Thiazolidinoboronate (TzB) Formation

2-FPBA reacts specifically and rapidly with proteins and peptides possessing an N-terminal cysteine residue to form a stable thiazolidinoboronate (TzB) complex.[16] This reaction proceeds with rate constants in the order of 10² to 10³ M⁻¹s⁻¹.[16]

Bioconjugation_Workflow

Caption: General workflow for protein labeling using 2-FPBA.

Drug Delivery Systems

Phenylboronic acids (PBAs), including FPBAs, have garnered significant attention for their use in targeted drug delivery systems, particularly in cancer therapy.[4][17] This is due to their ability to bind to sialic acid residues that are often overexpressed on the surface of cancer cells. FPBA-functionalized nanoparticles can be designed to encapsulate therapeutic agents and release them in a controlled manner at the tumor site.[18]

Table 3: Characteristics of FPBA-Functionalized Nanoparticles for Drug Delivery

Nanoparticle SystemDrugParticle Size (nm)Drug Loading Content (%)Drug Release ProfileReference
PBA-functionalized polymeric nanoparticlesEmodin40-84Not specifiedpH-triggered[18]
Silk fibroin nanoparticlesNaringenin~1300.3 - 1.0 (LOD/LOQ)Not specified[19]

Experimental Protocol: Preparation and Drug Loading of PBA-Functionalized Nanoparticles [18]

  • Polymer Synthesis: Synthesize a polymer functionalized with phenylboronic acid, for example, by polymerization of a PBA-containing monomer.

  • Nanoparticle Formation: Prepare the nanoparticles using a method such as solvent displacement. Briefly, dissolve the PBA-functionalized polymer in a water-miscible organic solvent (e.g., methanol) and add this solution dropwise to deionized water under stirring. The nanoparticles self-assemble as the solvent diffuses.

  • Drug Loading: The drug can be loaded during the nanoparticle formation process by dissolving it in the organic polymer solution or after formation by incubating the nanoparticles in a solution of the drug.

  • Purification: Remove the unloaded drug by dialysis or centrifugation.

  • Characterization: Characterize the nanoparticles for their size and morphology (e.g., by Dynamic Light Scattering and Transmission Electron Microscopy), and determine the drug loading content and release kinetics using techniques like UV-Vis spectroscopy or HPLC.[19][20]

Drug_Delivery_System

Caption: Targeted drug delivery using FPBA-functionalized nanoparticles.

Sensing Applications

The ability of boronic acids to reversibly bind with diols forms the basis of their application in chemical sensors, particularly for the detection of carbohydrates.[21][22][23] Fluorescent sensors incorporating FPBAs can exhibit changes in their emission properties upon binding to saccharides.

Table 4: Binding Constants of Boronic Acid-Based Fluorescent Sensors for Saccharides

SensorSaccharideBinding Constant (K) (M⁻¹)Reference
Pyridinium-based boronic acid sensorD-Fructose353[22]
Pyridinium-based boronic acid sensorD-Glucose1378[22]
Phenylboronic acidD-Fructose4365[22]
Phenylboronic acidD-Glucose110[22]
Fluorescent Probes for Hydrogen Peroxide

Boronate-based probes have been developed for the selective detection of hydrogen peroxide (H₂O₂).[24][25][26][27][28] The mechanism involves the H₂O₂-mediated oxidation of the boronate ester to a phenol, which leads to a change in the fluorescence of the molecule. While many such probes exist, those based on FPBAs are an active area of research.

Experimental Protocol: Characterization of a Boronate-Based H₂O₂ Probe [25]

  • Probe Solution: Prepare a stock solution of the boronate-based fluorescent probe in a suitable solvent (e.g., methanol).

  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.25 or 8.21).

  • Fluorescence Measurements: In a cuvette, add the probe to the buffer solution to a final concentration (e.g., 5-30 µM). Record the initial fluorescence spectrum.

  • H₂O₂ Addition: Add varying concentrations of a hydrogen peroxide solution to the cuvette and incubate for a specific time (e.g., 10-30 minutes).

  • Data Analysis: Record the fluorescence spectra after the addition of H₂O₂. The change in fluorescence intensity can be used to determine the detection limit and sensitivity of the probe.

Sensing_Mechanism

Caption: General sensing mechanisms of FPBA-based probes.

Conclusion

Formylphenylboronic acids are remarkably versatile reagents with a broad spectrum of applications in modern chemistry and biology. Their utility in constructing complex molecules through Suzuki-Miyaura coupling and Hantzsch pyridine synthesis makes them invaluable tools for synthetic chemists. Furthermore, the unique reactivity of the 2-formylphenylboronic acid moiety has paved the way for innovative bioconjugation strategies, enabling the site-specific labeling of proteins with high efficiency. The ability of FPBAs to interact with biologically relevant molecules has also led to their use in the development of targeted drug delivery systems and sensitive chemical sensors. The experimental protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers looking to harness the potential of these powerful chemical tools in their own investigations. As research in this area continues to expand, the development of new FPBA derivatives and their applications is anticipated to further broaden the horizons of chemical synthesis, drug discovery, and diagnostics.

References

The Formyl Group's Directing Influence: A Technical Guide to the Reactivity of Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the formyl group (-CHO) in modulating the reactivity of phenylboronic acids. A potent electron-withdrawing and sterically influential substituent, the formyl group significantly impacts the chemical behavior of the boronic acid moiety, influencing key reactions in organic synthesis and drug discovery. This document provides a comprehensive overview of its electronic and steric effects, impact on acidity, and performance in cornerstone cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Dual Nature of the Formyl Group: Electronic and Steric Effects

The formyl group exerts a strong influence on the phenylboronic acid scaffold through a combination of electronic and steric effects. Its position on the phenyl ring—ortho, meta, or para—determines the extent of these contributions and, consequently, the overall reactivity of the molecule.

Electronic Effects: The formyl group is a powerful electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance delocalization of electron density from the aromatic ring to the carbonyl group. This electron-withdrawing nature has several key consequences:

  • Increased Acidity: The formyl group significantly increases the Lewis acidity of the boronic acid. By withdrawing electron density from the boron atom, it enhances its electrophilicity, making it more receptive to nucleophilic attack by hydroxide ions. This results in a lower pKa value compared to unsubstituted phenylboronic acid.[1][2] The effect is most pronounced when the formyl group is in the ortho or para position, where resonance effects are maximized.[1]

  • Modulation of Reactivity in Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, the electronic nature of the substituents on the phenylboronic acid can influence the rate of transmetalation. Electron-withdrawing groups can sometimes slow down this step. However, the formyl group's presence is generally well-tolerated in many cross-coupling reactions.[3][4]

Steric Effects: The steric bulk of the formyl group, particularly when positioned at the ortho position, can hinder the approach of reactants to the boronic acid moiety. This can influence reaction rates and, in some cases, product distribution.[3][5] For instance, in Suzuki-Miyaura couplings, ortho-substituents can impact the efficiency of the reaction.[3]

Quantitative Analysis of Acidity: The pKa of Formyl-Substituted Phenylboronic Acids

The acidity of a boronic acid, quantified by its pKa, is a critical parameter that influences its behavior in various applications, including its ability to bind to diols in biological systems and its reactivity in cross-coupling reactions. The electron-withdrawing formyl group generally lowers the pKa of phenylboronic acid.

Phenylboronic Acid DerivativepKaReference
Phenylboronic acid8.83[6]
2-Formylphenylboronic acid7.20[6]
3-Formylphenylboronic acid8.13[6]
4-Formylphenylboronic acid7.84[6]
5-Trifluoromethyl-2-formylphenylboronic Acid~7.4[2]

Table 1: Comparison of pKa values for various formyl-substituted phenylboronic acids.

The data clearly indicates that the presence of a formyl group increases the acidity (lowers the pKa) of the phenylboronic acid. The ortho-isomer (2-formylphenylboronic acid) exhibits the lowest pKa, likely due to a combination of strong electron-withdrawing effects and potential intramolecular interactions between the formyl oxygen and the boron center.[6][7] In aqueous solution, 2-formylphenylboronic acid can exist in equilibrium with a cyclic benzoxaborole structure, which contributes to its lower pKa.[6][7]

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Formyl-substituted phenylboronic acids are valuable coupling partners in these reactions, allowing for the synthesis of complex biaryl aldehydes, which are precursors to a wide range of pharmaceuticals and functional materials.[3][8][9]

The presence of the formyl group is generally well-tolerated in Suzuki-Miyaura couplings, and high yields of the desired biaryl products can be achieved.[3] The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve efficient coupling.[3]

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle cluster_reactants Reactants Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Formylphenylboronic_Acid Formylphenyl- boronic Acid (Ar'-B(OH)2) Formylphenylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 5-(4-Formylphenyl)-nicotinic Acid via Suzuki-Miyaura Coupling[3]

This protocol describes the coupling of 5-bromonicotinic acid with 4-formylphenylboronic acid.

Materials:

  • 5-Bromonicotinic acid (1a)

  • 4-Formylphenylboronic acid (2a)

  • [Pd(PPh₃)₄] (Palladium tetrakistriphenylphosphine)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • Under an argon atmosphere, dissolve 5-bromonicotinic acid (14.4 g, 71.2 mmol) in 1,2-dimethoxyethane (570 mL).

  • Add an aqueous solution of sodium carbonate (Na₂CO₃).

  • Add 4-formylphenylboronic acid.

  • Add the palladium catalyst, [Pd(PPh₃)₄].

  • Heat the reaction mixture under reflux. The reaction time may vary (e.g., 48-72 hours) depending on the specific substrates.

  • After completion of the reaction (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Perform an aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-(4-formylphenyl)-nicotinic acid.

Results: The coupling of 5-bromonicotinic acid with 4-formylphenylboronic acid generally proceeds in good to high yields.

Role in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling reaction is a copper-catalyzed method for forming C-N and C-O bonds, coupling arylboronic acids with amines, amides, or alcohols.[10][11][12] This reaction offers a valuable alternative to the Buchwald-Hartwig amination. Formyl-substituted phenylboronic acids can be successfully employed in Chan-Lam couplings, providing a route to N-aryl and O-aryl benzaldehydes.

The reaction is typically carried out in the presence of a copper catalyst (e.g., copper(II) acetate) and a base, often in the presence of air as the oxidant.[10][12]

Logical Workflow for Chan-Lam Coupling

Chan_Lam_Coupling cluster_cat Catalytic Cycle cluster_reactants Reactants Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Coordination Coordination Ar-Cu(II)->Coordination Ar-Cu(II)-Nu Ar-Cu(II)-Nu Coordination->Ar-Cu(II)-Nu Reductive_Elimination Reductive Elimination Ar-Cu(II)-Nu->Reductive_Elimination Cu(0) Cu(0) Reductive_Elimination->Cu(0) Product Coupled Product (Ar-NHR or Ar-OR') Reductive_Elimination->Product Oxidation Oxidation Cu(0)->Oxidation Oxidation->Cu(II) Formylphenylboronic_Acid Formylphenyl- boronic Acid (Ar-B(OH)2) Formylphenylboronic_Acid->Transmetalation Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Coordination Oxidant Oxidant (Air) Oxidant->Oxidation

Caption: A proposed catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocol: General Procedure for Chan-Lam C-N Coupling[10]

This protocol provides a general framework for the copper-catalyzed amination of arylboronic acids.

Materials:

  • Formyl-substituted phenylboronic acid

  • Amine or aniline

  • Copper(II) acetate [Cu(OAc)₂]

  • 2,6-Lutidine (base)

  • Myristic acid (additive)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • To a reaction vessel, add the formyl-substituted phenylboronic acid, the amine or aniline, and myristic acid.

  • Add the solvent (e.g., DCM).

  • Add 2,6-lutidine as the base.

  • Add the copper(II) acetate catalyst.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Synthesis of Formylphenylboronic Acids

The reliable synthesis of formylphenylboronic acids is crucial for their application in research and development. Several synthetic routes have been established.

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid[13]

This protocol outlines a synthesis from potassium phenyltrifluoroborate.

Materials:

  • Potassium phenyltrifluoroborate

  • Iron(III) chloride (FeCl₃)

  • Triethoxysilane

  • Methanol

  • Tetrahydrofuran (THF)

  • Water

  • Neutral absorption alumina

  • Ethyl acetate

  • Hexanes

Procedure 1 (from Potassium Phenyltrifluoroborate):

  • Dissolve iron(III) chloride (185 mg, 1.10 mmol) in a 1:1 mixture of THF and water (3 mL).

  • Add potassium phenyltrifluoroborate (184 mg, 1.00 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Pass the reaction mixture through a short column containing neutral absorption alumina.

  • Wash the alumina with a 2:1 mixture of ethyl acetate and hexanes to elute the product.

  • Alternatively, the boronic acid can be isolated by simple extraction techniques.

  • The yield of 4-formylphenylboronic acid is reported to be 86%.

Procedure 2 (from an Alkene Precursor):

  • In a 25 mL reaction flask, add ferric chloride (0.05 mmol), the alkene precursor (0.5 mmol), triethoxysilane (1.5 mmol), and methanol (2.0 mL) in the air.

  • After mixing at room temperature, reflux the reaction mixture for 12 hours.

  • After completion, the product can be isolated by direct chromatography with a reported yield of 88%.

Conclusion

The formyl group is a highly influential substituent that profoundly impacts the reactivity of phenylboronic acids. Its strong electron-withdrawing nature enhances the acidity of the boronic acid moiety, a property that can be finely tuned by its position on the aromatic ring. Despite its electronic effects, the formyl group is well-tolerated in key synthetic transformations such as the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, making formyl-substituted phenylboronic acids invaluable building blocks in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. A thorough understanding of the interplay between the electronic and steric effects of the formyl group is essential for the rational design of synthetic strategies and the development of novel chemical entities.

References

The Decisive Influence of Substituents on Phenylboronic Acid: A Technical Guide to Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling and their application as sensors and in drug delivery systems are fundamentally governed by the electronic and steric nature of substituents on the phenyl ring. This technical guide provides an in-depth analysis of these effects, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their endeavors.

Quantifying Substituent Effects: A Tabular Summary

The electronic and steric influence of a substituent can be quantitatively described by various parameters. The following tables summarize key constants for a range of common substituents, providing a valuable resource for predicting and understanding the behavior of substituted phenylboronic acids.

Electronic Effects: Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, is a cornerstone of physical organic chemistry that quantifies the influence of meta- and para-substituents on the reactivity and equilibrium of aromatic systems.[1] The substituent constant, σ, reflects the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[2]

Substituentσ_metaσ_paraσ⁺ (para)σ⁻ (para)
-H0.000.000.000.00
-CH₃-0.07-0.17-0.31-0.13
-C(CH₃)₃-0.10-0.20-0.26-0.17
-F0.340.06-0.070.17
-Cl0.370.230.110.27
-Br0.390.230.150.26
-I0.350.180.140.27
-OH0.12-0.37-0.92-0.16
-OCH₃0.11-0.27-0.78-0.10
-NH₂-0.16-0.66-1.3-0.38
-N(CH₃)₂-0.15-0.83-1.7-0.44
-CN0.560.660.660.89
-NO₂0.710.780.791.27
-CHO0.360.43-1.13
-COCH₃0.380.50-0.87
-COOH0.350.44-0.73
-CF₃0.430.54-0.74
-SO₂CH₃0.640.73-1.05

Data compiled from various sources.[3][4][5][6]

Steric Effects: Taft Steric Parameters (Eₛ)

The Taft equation extends the Hammett relationship to aliphatic systems and, importantly for ortho-substituted aromatics, separates polar, steric, and resonance effects.[7][8] The steric parameter, Eₛ, quantifies the steric bulk of a substituent. More negative Eₛ values indicate greater steric hindrance.[9]

SubstituentEₛ
H1.24
CH₃0.00
CH₂CH₃-0.07
CH(CH₃)₂-0.47
C(CH₃)₃-1.54
F-0.46
Cl-0.97
Br-1.16
I-1.40
OH-0.55
OCH₃-0.55
CN-0.51
C₆H₅-3.82

Data compiled from various sources.[7][9][10]

Acidity of Substituted Phenylboronic Acids (pKa)

The pKa of a phenylboronic acid is a direct measure of its Lewis acidity and is highly sensitive to the electronic effects of substituents. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.[11][12]

SubstituentPositionpKa
-H-8.83
4-Fpara8.77
3-Fmeta8.35
2-Fortho8.68
4-CF₃para7.91
3-CF₃meta7.96
2-CF₃ortho8.52
4-OCH₃para9.25
4-CHOpara7.8
2-CHOortho5.3-7.3
2-((dimethylamino)methyl)ortho~5.3

Data compiled from various sources.[11][13][14][15] Note that the pKa of 2-formylphenylboronic acid can vary due to the equilibrium between the open-chain and cyclic benzoxaborole forms.

Experimental Protocols

Reproducible and accurate experimental data are the foundation of scientific advancement. This section provides detailed methodologies for key experiments used to characterize the properties of substituted phenylboronic acids.

Synthesis of Substituted Phenylboronic Acids

A common and versatile method for the synthesis of substituted phenylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[16][17][18]

General Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of the corresponding substituted aryl halide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is then added dropwise via the dropping funnel. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The completion of the Grignard reagent formation is indicated by the consumption of most of the magnesium.

  • Borylation: The Grignard reagent solution is cooled to -78 °C using a dry ice/acetone bath. A solution of triisopropyl borate or trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise at a rate that maintains the internal temperature below -60 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction mixture is cooled in an ice bath, and a 2 M solution of hydrochloric acid is slowly added to quench the reaction and hydrolyze the boronic ester. The mixture is stirred for 1-2 hours at room temperature.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water, toluene, or a mixture of solvents).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acid by monitoring the pH of a solution as a titrant of known concentration is added.[2][19][20][21]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the substituted phenylboronic acid (e.g., 1 mM) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

    • Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[19]

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the phenylboronic acid solution containing the background electrolyte into a thermostated titration vessel.

    • If the sample is acidic, it can be made more acidic (e.g., to pH 2) with the standard HCl solution.[19]

    • Begin the titration by adding small, precise increments of the standard NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and entered the basic region (e.g., pH 12).

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

    • Alternatively, specialized software can be used to fit the titration data and calculate the pKa value.

Determination of pKa by Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[1][22][23]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent.

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

  • Spectral Measurements:

    • For each buffer solution, add a small, constant aliquot of the phenylboronic acid stock solution to ensure the final concentration is the same in all samples.

    • Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance for both the acidic (HA) and basic (A⁻) forms of the phenylboronic acid.

    • At a chosen wavelength where there is a significant difference in absorbance between the two forms, plot the absorbance versus the pH.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.

    • Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged: pKa = pH + log[(A - AA⁻) / (AHA - A)] where A is the absorbance at a given pH, AA⁻ is the absorbance of the fully deprotonated form, and AHA is the absorbance of the fully protonated form.

Kinetic Study of the Suzuki-Miyaura Cross-Coupling Reaction

Understanding the kinetics of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and elucidating the role of substituents.[24]

General Protocol:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and maintained under an inert atmosphere, combine the aryl halide, the substituted phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and the solvent (e.g., toluene, dioxane, or DMF).[25][26]

  • Initiation and Monitoring: The reaction is initiated by heating to the desired temperature. At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching and Analysis: Each aliquot is immediately quenched (e.g., by adding a cold solution of a suitable quenching agent) to stop the reaction. The quenched samples are then analyzed by a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting materials and the product.

  • Data Analysis: The concentration data is plotted against time to obtain reaction progress curves. From these curves, the initial reaction rate can be determined. By systematically varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant (k) can be determined. A Hammett plot can then be constructed by plotting log(k/k₀) for a series of substituted phenylboronic acids against their respective σ values to determine the reaction constant (ρ).

Visualizing Core Concepts

Graphical representations are powerful tools for understanding complex relationships and processes. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the effects of substituents on phenylboronic acids.

The Hammett and Taft Equations

These diagrams illustrate the linear free-energy relationships that form the basis for quantifying electronic and steric effects.

Hammett_Equation substituent Substituent (e.g., -NO₂, -OCH₃) electronic_effect Electronic Effect (Inductive & Resonance) substituent->electronic_effect sigma Hammett Constant (σ) electronic_effect->sigma reactivity Reactivity or Equilibrium (log(k/k₀) or log(K/K₀)) sigma->reactivity Linear Relationship rho Reaction Constant (ρ) rho->reactivity Sensitivity

The Hammett Equation: A Conceptual Overview.

Taft_Equation substituent Substituent electronic_effect Polar Effect (σ) substituent->electronic_effect steric_effect Steric Effect (Eₛ) substituent->steric_effect reactivity Reactivity (log(k/k₀)) electronic_effect->reactivity steric_effect->reactivity rho_star Polar Sensitivity (ρ) rho_star->reactivity delta Steric Sensitivity (δ) delta->reactivity

The Taft Equation: Deconvoluting Polar and Steric Effects.
Experimental Workflow for pKa Determination

This diagram outlines the typical steps involved in determining the pKa of a substituted phenylboronic acid using potentiometric titration.

pKa_Workflow start Start prep Prepare Phenylboronic Acid and Titrant Solutions start->prep calibrate Calibrate pH Meter prep->calibrate titrate Perform Potentiometric Titration calibrate->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Analyze Titration Curve plot->analyze pka Determine pKa at Half-Equivalence Point analyze->pka end End pka->end Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ pd_oad R¹-Pd(II)L₂-X pd0->pd_oad Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-R² pd_oad->pd_trans Transmetalation (R²-B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination (R¹-R²) aryl_halide Aryl Halide (R¹-X) boronic_acid Phenylboronic Acid (R²-B(OH)₂) biaryl Biaryl (R¹-R²)

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of (3-Formyl-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Formyl-5-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its bifunctional nature, possessing both a reactive boronic acid moiety and a formyl group, makes it a versatile reagent in the development of novel pharmaceutical compounds and functional materials. This guide provides an in-depth overview of the critical safety, handling, and storage protocols necessary to ensure the safe and effective use of this compound in a laboratory setting. The following information is compiled from safety data sheets of structurally similar formylphenylboronic acids and general best practices for handling such reagents.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2A / 1H319: Causes serious eye irritation.[1] / Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

Signal Word: Danger/Warning[1]

Safe Handling Protocols

Adherence to stringent handling procedures is paramount to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against dust particles and splashes.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant clothing may be necessary depending on the experimental context.[2]Prevents direct skin contact and irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is recommended.[2]Avoids inhalation of dust which can cause respiratory irritation.[1]
Engineering Controls

Engineering controls are designed to isolate the hazard from the operator.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[3]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Remove contaminated clothing and wash it before reuse.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5]

Storage and Stability

Proper storage is crucial for maintaining the integrity and stability of this compound.

ParameterRecommendation
Temperature Keep refrigerated.[1] Some suppliers recommend storage at 3-5 °C.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[4] Boronic acids can be sensitive to oxidation.
Container Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
Incompatible Materials Strong acids and strong bases.[1]
Moisture Boronic acids and their esters can be sensitive to hydrolysis.[6] Store in a dry environment.

Some suppliers may utilize cold-chain transportation to maintain product quality.[7]

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

Personal Precautions
  • Evacuate personnel to a safe area.[2]

  • Ensure adequate ventilation.[2]

  • Avoid dust formation and inhalation.[2][5]

  • Wear appropriate personal protective equipment as outlined in Section 2.1.[2]

Environmental Precautions
  • Prevent the chemical from entering drains or waterways.[2][5]

Containment and Cleanup
  • Use spark-proof tools and explosion-proof equipment.[2]

  • Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4]

  • Clean the affected area thoroughly.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows for the safe handling and storage of this compound.

G cluster_prep Preparation and Handling Workflow prep Review SDS and Prepare Work Area ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Compound Carefully (Avoid Dust Formation) fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Chemical Reaction dissolve->reaction cleanup Clean Work Area and Equipment reaction->cleanup

Caption: Workflow for the safe handling of this compound.

G cluster_storage Storage Protocol receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log store Store in Designated Area log->store conditions Maintain Storage Conditions: - Refrigerated - Tightly Closed - Dry Environment - Inert Atmosphere store->conditions monitor Monitor for Degradation store->monitor

Caption: Recommended storage protocol for this compound.

G cluster_spill Spill Response Logic spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up with Spark-Proof Tools contain->cleanup dispose Dispose of Waste in Accordance with Regulations cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Logical flow for responding to a spill of this compound.

References

A Technical Guide to the Solubility Profile of (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility of (3-Formyl-5-methylphenyl)boronic acid in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this guide extrapolates solubility trends from structurally similar phenylboronic acids. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Anticipated Solubility Profile

The solubility of this compound is influenced by the presence of the polar boronic acid group, the moderately polar formyl group, and the nonpolar methylphenyl backbone. Based on general solubility principles and data for analogous compounds, the following trends are expected.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale & Supporting Data
Ethers Diethyl ether, Tetrahydrofuran (THF), 1,4-DioxaneHighPhenylboronic acid exhibits high solubility in ethers. The overall polarity of the target molecule is compatible with these solvents.[1][2][3][4]
Ketones Acetone, 2-Butanone (MEK)HighPhenylboronic acid demonstrates high solubility in ketones.[1][2][3][4]
Alcohols Methanol, Ethanol, IsopropanolHigh to ModerateThe boronic acid moiety can engage in hydrogen bonding with protic solvents. Boric acid is soluble in ethanol.[5]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModeratePhenylboronic acid has moderate solubility in chloroform. Structurally similar pinacol esters are soluble in DCM and chloroform.[1][2][3][4][6]
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are capable of dissolving a wide range of polar and non-polar compounds.[7]
Esters Ethyl acetateModerateThe pinacol ester of a similar compound is soluble in ethyl acetate.[6]
Hydrocarbons Hexanes, Heptane, Toluene, MethylcyclohexaneVery LowPhenylboronic acid shows very low solubility in hydrocarbons due to the significant difference in polarity.[1][2][3][4]
Aqueous Solvents WaterLowThe solubility of phenylboronic acid in water is generally low. The presence of the methyl and formyl groups may further decrease aqueous solubility compared to the parent phenylboronic acid.[3][8]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can impact solubility measurements and may lead to variability in the results.[9]

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled. Centrifuge the vials to further ensure clear separation of the supernatant.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Analyze both the standards and the supernatant samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[10]

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the desired aqueous buffer or solvent.

  • Incubation: Incubate the microplate at room temperature for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Analyze the plate for the formation of precipitate. This can be done visually or using an automated plate reader that measures turbidity (nephelometry) or light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Constant Temp (24-48h) B->C D Settle/Centrifuge C->D E Collect Supernatant D->E G HPLC/LC-MS Analysis E->G F Prepare Standards F->G H Calculate Concentration G->H

Caption: Thermodynamic Solubility Workflow.

This guide provides a framework for understanding and determining the solubility of this compound. Researchers are encouraged to use the provided protocols to generate precise data tailored to their specific experimental conditions and solvent systems.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-Formyl-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organohalide or triflate.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3]

(3-Formyl-5-methylphenyl)boronic acid is a versatile bifunctional reagent. The presence of both a formyl group and a boronic acid moiety allows for its use as a building block in the synthesis of complex biaryl compounds, which are important scaffolds in pharmaceuticals and functional materials.[5][6] The formyl group can be further derivatized, making this reagent particularly useful for creating diverse molecular architectures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[2]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[2][3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2]

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction is outlined below. It involves the careful mixing of reagents under an inert atmosphere, followed by heating, and subsequent workup and purification.

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation - Aryl halide - this compound - Palladium catalyst & Ligand - Base - Solvent setup 2. Reaction Setup - Add reagents to a dry flask - Purge with inert gas (N2 or Ar) reagents->setup reaction 3. Reaction - Heat the mixture with stirring - Monitor progress by TLC or GC/LC-MS setup->reaction workup 4. Workup - Cool to room temperature - Quench the reaction - Perform aqueous extraction reaction->workup purification 5. Purification - Dry the organic layer - Concentrate under vacuum - Purify by column chromatography workup->purification characterization 6. Characterization - Obtain final product - Characterize by NMR, MS, etc. purification->characterization

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Generalized Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (0.01-0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF), often with a small amount of water.[8]

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., Toluene/Ethanol/Water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The table below summarizes common choices for these parameters.

ParameterCommon Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃The choice of catalyst can significantly impact reaction efficiency. Pd(0) sources like Pd(PPh₃)₄ can often be used directly, while Pd(II) sources like Pd(OAc)₂ require in-situ reduction.
Ligand Phosphine ligands (e.g., PPh₃, PCy₃, XPhos, SPhos)Ligands stabilize the palladium catalyst and influence its reactivity. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Ba(OH)₂, KFThe base is crucial for the activation of the boronic acid.[3] The choice of base can depend on the substrate's sensitivity to basic conditions.[10]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile, WaterOften a mixture of an organic solvent and water is used.[1][8] The solvent choice affects the solubility of the reagents and the reaction temperature.
Temperature Room temperature to 120 °CThe required temperature depends on the reactivity of the coupling partners. Aryl bromides and iodides are generally more reactive than aryl chlorides.
Reaction Time 1 to 24 hoursReaction time should be optimized by monitoring the reaction progress to ensure completion and minimize side reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_steps cluster_reagents pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Ar-X oxidative_add Oxidative Addition pdiil_b Ar-Pd(II)L₂-Ar' pdiil->pdiil_b [Ar'-B(OH)₃]⁻ transmetalation Transmetalation pdiil_b->pd0 reductive_elim Reductive Elimination product Ar-Ar' pdiil_b->product arx Ar-X boronic Ar'-B(OH)₂ base Base boronate [Ar'-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid, changing the base or solvent, or using a more active catalyst/ligand system. Degassing the solvent thoroughly is critical to prevent catalyst deactivation.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen.[8] Ensure the reaction is performed under a strictly inert atmosphere.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under harsh conditions. Using anhydrous solvents and appropriate bases can minimize this side reaction.[8]

Safety Information

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following this detailed protocol and considering the key reaction parameters, researchers can effectively utilize this compound in Suzuki-Miyaura coupling reactions to synthesize a wide range of valuable compounds.

References

Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds with (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, prized for its mild reaction conditions and broad functional group tolerance.[1][2] This document provides detailed application notes and protocols for the use of (3-Formyl-5-methylphenyl)boronic acid in the synthesis of novel biaryl compounds, with a particular focus on the generation of precursors for bioactive molecules, such as BACE1 inhibitors for potential Alzheimer's disease therapeutics.[3][4]

This compound is a valuable building block, incorporating a reactive aldehyde group that can be further functionalized, and a boronic acid moiety for palladium-catalyzed cross-coupling reactions. This allows for the straightforward construction of complex molecular architectures.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl halides. These examples demonstrate the versatility of this building block in synthesizing diverse biaryl compounds.

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O851288
21-Bromo-4-chlorobenzenePdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane100892
32-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101675
45-Bromo-2-cyanopyridinePd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃THF/H₂O80695
51-Iodo-3-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O901085
64-BromobenzonitrilePdCl₂(dppf) (2)K₃PO₄Acetonitrile/H₂O801291
73-BromoquinolinePd(OAc)₂ (2) / RuPhos (4)CsFToluene/H₂O1001878

Yields are for the isolated, purified product. Reaction conditions may require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (0.03 mmol) to the flask.

  • Add the degassed solvent system (e.g., 10 mL of Toluene/Ethanol/Water) via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, a microwave-assisted protocol can be employed.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine the aryl chloride (0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.01 mmol), and base (1.25 mmol).

  • Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane/Water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-45 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Biaryl Product purification->product BACE1_pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Ab Amyloid-β (Aβ) Peptides C99->Ab Cleavage plaques Amyloid Plaques (Neurotoxicity) Ab->plaques inhibitor Biaryl BACE1 Inhibitor (Synthesized from This compound) inhibitor->BACE1 Inhibition

References

Application Notes and Protocols: (3-Formyl-5-methylphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Formyl-5-methylphenyl)boronic acid is a versatile bifunctional reagent that has gained significant traction in medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a formyl group, allows for sequential, regioselective functionalization. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. The formyl group provides a reactive handle for a variety of subsequent chemical transformations, including reductive amination, condensation reactions, and oxidation to a carboxylic acid. This dual reactivity makes this compound a valuable building block in the synthesis of diverse compound libraries for drug discovery.

Application in the Synthesis of c-Met and VEGFR-2 Kinase Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of receptor tyrosine kinases (RTKs), such as c-Met and VEGFR-2. Dysregulation of the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways is implicated in the progression of numerous cancers, making them critical targets for therapeutic intervention.

This compound serves as a key precursor in the synthesis of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives that exhibit potent inhibitory activity against both c-Met and VEGFR-2. The synthesis involves a pivotal Suzuki-Miyaura coupling reaction between this compound and a 4-chloropyrrolo[2,1-f][1][2][3]triazine core. The resulting intermediate, bearing the formylphenyl moiety, can be further elaborated to generate a library of compounds with diverse functionalities, leading to the identification of molecules with optimized pharmacological profiles.

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory activities of representative pyrrolo[2,1-f][1][2][3]triazine-based inhibitors synthesized using this compound.

Compound IDTarget KinaseIC50 (nM)Cellular AssayCell LineIC50 (nM)
Compound 19c-Met2.3 ± 0.1ProliferationBaF3-TPR-Met0.71 ± 0.16
Compound 19VEGFR-25.0 ± 0.5ProliferationHUVEC-VEGFR237.4 ± 0.31

Data adapted from Shi et al.[4]

Signaling Pathways

The compounds synthesized using this compound target the c-Met and VEGFR-2 signaling pathways, which are crucial for cancer cell proliferation, survival, migration, and angiogenesis.

cMet_signaling HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Migration ERK->CellPro AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellPro STAT3->CellPro Inhibitor Pyrrolo[2,1-f][1,2,4]triazine Inhibitor Inhibitor->cMet

Caption: c-Met Signaling Pathway and Point of Inhibition.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angio Angiogenesis, Vascular Permeability ERK->Angio AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angio Inhibitor Pyrrolo[2,1-f][1,2,4]triazine Inhibitor Inhibitor->VEGFR2 Suzuki_Workflow Start Start Setup Reaction Setup: - Add reactants and base to flask - Purge with inert gas Start->Setup Catalyst Catalyst Preparation: - Add solvent - Add Pd(OAc)₂ and PPh₃ Setup->Catalyst Reaction Reaction: - Heat to reflux (e.g., 80-100 °C) - Monitor by TLC/LC-MS Catalyst->Reaction Workup Work-up: - Cool to room temperature - Partition between EtOAc and water - Wash with brine Reaction->Workup Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography Workup->Purification Product Final Product: 4-chloro-5-(3-formyl-5-methylphenyl) pyrrolo[2,1-f][1,2,4]triazine Purification->Product

References

Optimal Palladium Catalyst Systems for (3-Formyl-5-methylphenyl)boronic Acid Couplings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful implementation of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing (3-Formyl-5-methylphenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic utility of its aldehyde functionality for further molecular elaboration. The following sections summarize effective catalyst systems, present quantitative data in a comparative format, and offer detailed experimental procedures.

Introduction to Suzuki-Miyaura Couplings with this compound

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. When employing functionalized substrates such as this compound, careful selection of the palladium catalyst system is crucial to achieve high yields and prevent undesirable side reactions, such as premature oxidation or reduction of the formyl group. The protocols outlined below have been compiled from established literature and provide a range of options for coupling this valuable intermediate with various aryl and heteroaryl halides.

Comparative Data of Palladium Catalyst Systems

The selection of the palladium source, ligand, base, and solvent system significantly impacts the efficiency of the Suzuki-Miyaura coupling. Below is a summary of reported catalyst systems that have been successfully employed for the coupling of this compound with aryl halides.

EntryPalladium Source (mol%)LigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
1Bis(triphenylphosphine)palladium(II) chloride (10)TriphenylphosphineSodium CarbonateDMF / Water903Aryl BromideNot Specified[1]

Note: Yields are highly dependent on the specific coupling partner and reaction scale. The data presented should be used as a guide for reaction optimization.

Key Experimental Protocols

This section provides detailed, step-by-step procedures for performing Suzuki-Miyaura coupling reactions with this compound.

Protocol 1: General Procedure using a Pre-catalyst

This protocol is adapted from a general method for Suzuki-Miyaura couplings and is a good starting point for a variety of aryl bromide coupling partners.[1]

Materials:

  • This compound

  • Aryl bromide

  • Bis(triphenylphosphine)palladium(II) chloride

  • Lithium chloride

  • Sodium carbonate

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the aryl bromide (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.1 equiv), and lithium chloride (1.0 equiv).

  • Add N,N-Dimethylformamide (DMF) to the vessel.

  • Prepare a 2 M aqueous solution of sodium carbonate and add it to the reaction mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To aid in the conceptual understanding of the reaction and the practical laboratory setup, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification Charge_Reactants Charge flask with boronic acid, aryl halide, catalyst, and base. Add_Solvent Add solvent and degas the reaction mixture. Charge_Reactants->Add_Solvent Heat_Stir Heat to desired temperature and stir for specified time. Add_Solvent->Heat_Stir Cool_Quench Cool reaction and quench with water. Heat_Stir->Cool_Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate). Cool_Quench->Extract Dry_Concentrate Dry organic layer and concentrate in vacuo. Extract->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify

References

Application Notes & Protocols: Cross-Coupling Reactions with (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Formyl-5-methylphenyl)boronic acid is a versatile bifunctional building block in organic synthesis, particularly valuable in the construction of complex molecular architectures. Its aldehyde group provides a handle for further synthetic transformations, while the boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for forging carbon-carbon bonds, enabling the synthesis of biaryls, substituted olefins, and arylalkynes. Such motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed protocols and standard reaction conditions for utilizing this compound in these critical transformations.

General Workflow for Cross-Coupling Reactions

The successful execution of a cross-coupling reaction involves several key stages, from careful preparation of reagents to final analysis of the product. The general workflow is outlined below.

Cross_Coupling_Workflow General Cross-Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Product Isolation cluster_analysis Analysis reagents 1. Reagent Preparation (Boronic Acid, Halide, Base, Solvent) degas 2. Solvent Degassing (e.g., N2/Ar sparging) reagents->degas setup 3. Reaction Assembly (Under Inert Atmosphere) degas->setup catalyst 4. Add Catalyst & Ligand setup->catalyst run 5. Heat & Stir (Monitor by TLC/GC-MS) catalyst->run quench 6. Reaction Quench & Workup (e.g., Aqueous wash) run->quench extract 7. Extraction & Drying quench->extract purify 8. Purification (e.g., Column Chromatography) extract->purify analysis 9. Product Characterization (NMR, MS, etc.) purify->analysis

Caption: General workflow for a typical cross-coupling experiment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for synthesizing biaryl compounds through the cross-coupling of a boronic acid with an aryl or vinyl halide.[3] It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse boronic acids.[3][4]

General Reaction Scheme:

Suzuki-Miyaura Reaction Scheme

Table 1: Typical Suzuki-Miyaura Reaction Conditions

ParameterConditionNotesSource
Aryl Halide Ar-I, Ar-Br, Ar-OTf, Ar-ClReactivity order: I > Br > OTf >> Cl.[3][3]
Catalyst Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf) (3-10 mol%)Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is a common choice for general applications.[5][6]
Ligand PPh₃, dppf, SPhos, XPhosOften pre-complexed with the catalyst. Additional ligand may be required for less reactive halides.[7]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)An aqueous solution of the base is often used. K₃PO₄ is effective for sterically hindered substrates.[5][5][6]
Solvent Toluene, Dioxane, DMF, THF/H₂OA mixture of an organic solvent and water is common.[6][5][6]
Temperature 80 - 110 °CTemperature is dependent on the reactivity of the aryl halide.[5][6]
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS.[6]

Detailed Experimental Protocol:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide partner (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Heck Coupling (Oxidative)

The Heck reaction typically couples aryl halides with alkenes. However, an oxidative variant allows for the direct coupling of arylboronic acids with olefins, providing a powerful method for synthesizing substituted alkenes under base-free or mild conditions.[8][9][10]

General Reaction Scheme:

Heck Reaction Scheme

Table 2: Typical Oxidative Heck Reaction Conditions

ParameterConditionNotesSource
Olefin Styrenes, Acrylates, Vinyl ethersElectron-rich and electron-deficient olefins can be used.[10]
Catalyst Pd(OAc)₂ (5-10 mol%)Palladium(II) acetate is a common and effective catalyst.[8][9][11]
Oxidant/Additive N-Bromosuccinimide (NBS), O₂, BenzoquinoneRequired to regenerate the active Pd(II) catalyst. Some methods are oxidant-free.[10][8][9][10]
Ligand dppp, 5-nitro-1,10-phenanthrolineCan improve yield and selectivity, though many protocols are ligand-free.[10][11][10][11]
Base Often base-free. If used: K₂CO₃, Et₃N.Many modern protocols for oxidative Heck couplings are performed without a base.[10][9][10]
Solvent Toluene, DMF, Acetone, DMAcThe choice of solvent can significantly impact the reaction outcome.[8][10][11]
Temperature 25 - 80 °CReactions can often be performed at or near room temperature.[8][9][11]
Reaction Time 12 - 24 hoursMonitored by TLC or GC-MS.[8][9][11]

Detailed Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and the olefin (1.0 mmol, 1.0 equiv).

  • Add the solvent (e.g., Toluene, 1 mL).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the additive (e.g., NBS, 0.3 mmol, 30 mol%).[8][9]

  • Stir the reaction mixture at room temperature (25 °C) under air for 12 hours.[8][9]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired substituted olefin.

Sonogashira Coupling

The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, reacting terminal alkynes with aryl or vinyl halides. It typically employs a dual catalyst system of palladium and a copper(I) salt.[12] Copper-free versions have also been developed.[13]

General Reaction Scheme:

Sonogashira Reaction Scheme

Note: The scheme shows the standard coupling with an aryl halide. This compound would first need to be converted to the corresponding aryl halide (e.g., via halogenation) to participate in this reaction as the aryl partner.

Table 3: Typical Sonogashira Reaction Conditions

ParameterConditionNotesSource
Aryl Halide Ar-I, Ar-BrAryl iodides are generally more reactive than bromides.[12]
Alkyne Terminal Alkynes (1.1-1.5 equiv)A slight excess of the alkyne is typically used.[12]
Pd Catalyst Pd(PPh₃)₄ (1-5 mol%)PdCl₂(PPh₃)₂ (1-5 mol%)Standard palladium(0) or palladium(II) phosphine complexes are effective.[12]
Cu Co-catalyst CuI (1-5 mol%)Copper(I) iodide is the most common co-catalyst. Copper-free protocols exist.[13][12]
Base Et₃N, Piperidine, DIPAAn amine base is required, often used as the solvent or co-solvent.[13]
Solvent THF, DMF, Toluene, or neat amineThe reaction is often run in the amine base itself or a mixture with another solvent.[12]
Temperature 25 - 70 °CMild temperatures are usually sufficient.[12]
Reaction Time 2 - 12 hoursMonitored by TLC or GC-MS.

Detailed Experimental Protocol (for the corresponding aryl halide):

  • Preparation of Aryl Halide: Convert this compound to the corresponding aryl iodide or bromide using standard halogenation methods if it is to be used as the aryl partner.

  • To an oven-dried Schlenk flask, add the aryl halide (e.g., 3-iodo-5-methylbenzaldehyde, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 2 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at the desired temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and filter off the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired arylalkyne.

References

Application Notes and Protocols: Utilizing (3-Formyl-5-methylphenyl)boronic acid in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-5-methylphenyl)boronic acid, CAS No. 870777-33-6, is a versatile bifunctional building block that is increasingly finding application in medicinal chemistry and drug discovery. Its unique structure, featuring both a boronic acid moiety and a formyl group, makes it a valuable reagent for the synthesis of complex molecular scaffolds. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug synthesis for creating carbon-carbon bonds. The formyl group, a reactive aldehyde, provides a convenient handle for further chemical modifications, such as reductive amination or the formation of various heterocyclic systems. This allows for the generation of diverse compound libraries for screening and lead optimization.

These application notes provide a comprehensive overview of the utility of this compound in a drug discovery context, with a specific focus on its application in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors, protease inhibitors, and receptor antagonists.

A particularly relevant application is in the development of inhibitors for the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). Aberrant activation of TRK signaling, often through gene fusions, is a known driver in various cancers.[1] Small molecule inhibitors of TRK have shown significant promise as targeted cancer therapeutics. The synthesis of many TRK inhibitors relies on the construction of a core scaffold, often containing an indazole or a similar heterocyclic system, which is then functionalized with various aryl or heteroaryl groups through Suzuki-Miyaura coupling. This compound is an ideal reagent for introducing a substituted phenyl ring onto such scaffolds, with the formyl group allowing for subsequent modifications to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for the Synthesis of a TRKA Inhibitor Precursor

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a halogenated heterocyclic core, exemplified by the synthesis of a 3-(indazol-3-yl)-5-methylbenzaldehyde, a precursor for a potential TRKA inhibitor.

Materials:

  • This compound

  • 3-Iodo-1H-indazole (or other suitable halogenated heterocycle)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry round-bottom flask, add 3-iodo-1H-indazole (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3-(1H-Indazol-3-yl)-5-methylbenzaldehyde.

Reductive Amination for Further Derivatization

The formyl group of the synthesized precursor can be further functionalized, for example, through reductive amination to introduce various amine-containing moieties, which can be crucial for interacting with the target protein.

Materials:

  • 3-(1H-Indazol-3-yl)-5-methylbenzaldehyde (from 3.1)

  • Desired primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve 3-(1H-Indazol-3-yl)-5-methylbenzaldehyde in anhydrous DCM or DCE in a dry round-bottom flask under an inert atmosphere.

  • Add the desired amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final derivatized TRKA inhibitor candidate.

Data Presentation

The following table summarizes hypothetical but representative quantitative data for a series of potential TRKA inhibitors synthesized using this compound and subsequent derivatization. The IC₅₀ values are indicative of the potency of the compounds against the TRKA kinase.

Compound IDModification on Formyl GroupTRKA IC₅₀ (nM)
TRK-Inhib-001 -(CH₂)₂-N(CH₃)₂15
TRK-Inhib-002 -(CH₂)-morpholine25
TRK-Inhib-003 -(CH₂)-piperidine40
TRK-Inhib-004 -(CH₂)-NH-cyclopropyl10

Visualizations

Signaling Pathway

The following diagram illustrates the simplified TRK signaling pathway, which is a key target for the inhibitors synthesized using this compound.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF) TRKA TRKA Receptor Neurotrophin->TRKA Binding Dimerization Dimerization & Autophosphorylation TRKA->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor TRKA Inhibitor (Synthesized from This compound) Inhibitor->Dimerization Inhibition

Caption: Simplified TRK Signaling Pathway and Point of Inhibition.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of a TRKA inhibitor using this compound.

Experimental_Workflow Start Start: This compound + Halogenated Heterocycle Suzuki Suzuki-Miyaura Coupling Start->Suzuki Precursor Intermediate Precursor (e.g., 3-(1H-Indazol-3-yl)-5-methylbenzaldehyde) Suzuki->Precursor Derivatization Derivatization (e.g., Reductive Amination) Precursor->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., TRKA Kinase Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for TRKA Inhibitor Synthesis and Evaluation.

Logical Relationship

The following diagram illustrates the logical relationship of how the bifunctional nature of this compound contributes to its utility in creating diverse compound libraries.

Logical_Relationship cluster_functionality Bifunctional Nature cluster_application Synthetic Applications Reagent This compound Boronic_Acid Boronic Acid Moiety Reagent->Boronic_Acid Formyl_Group Formyl Group Reagent->Formyl_Group Suzuki Suzuki-Miyaura Coupling (Core Scaffold Formation) Boronic_Acid->Suzuki Derivatization Further Derivatization (SAR Exploration) Formyl_Group->Derivatization Outcome Diverse Compound Library for Drug Discovery Suzuki->Outcome Derivatization->Outcome

Caption: Utility of this compound.

References

Application Notes and Protocols: Protecting Group Strategies for the Formyl Moiety in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. A common challenge arises when the substrates contain multiple reactive functional groups. The formyl group, an aldehyde moiety, is a versatile functional group but can be sensitive to the basic and sometimes nucleophilic conditions employed in boronic acid reactions. Therefore, a robust protecting group strategy for the formyl moiety is crucial to ensure the desired reactivity and prevent unwanted side reactions.

This document provides detailed application notes and protocols for the protection of the formyl group in molecules containing a boronic acid, their subsequent use in cross-coupling reactions, and the selective deprotection to regenerate the aldehyde. The primary focus is on the use of acetals, which have demonstrated excellent compatibility with the conditions of boronic acid chemistry.

Selecting a Protecting Group: The Acetal Advantage

The ideal protecting group for a formyl moiety in the context of boronic acid reactions should exhibit the following characteristics:

  • Ease of installation and removal: The protection and deprotection steps should be high-yielding and occur under mild conditions.

  • Stability: The protecting group must be stable to the basic and catalytic conditions of the boronic acid reaction (e.g., Suzuki-Miyaura coupling).

  • Orthogonality: The protecting group should be removable without affecting the boronic acid moiety or other functional groups in the molecule.

Acetals, particularly cyclic acetals formed with diols like ethylene glycol, are the most widely used and effective protecting groups for aldehydes in this context.[1][2] They are readily formed under acidic conditions and are exceptionally stable to the basic and nucleophilic reagents commonly used in Suzuki-Miyaura reactions.[1][2] The deprotection is typically achieved through acid-catalyzed hydrolysis.[1]

Logical Workflow for Protecting Group Strategy

The overall strategy for utilizing a formyl-containing boronic acid in a cross-coupling reaction involves a three-step sequence: protection, coupling, and deprotection. This workflow ensures that the formyl group is masked during the C-C bond formation and then efficiently regenerated in the final product.

G Start Start: Formyl-substituted Aryl Boronic Acid Protect Step 1: Acetal Protection of Formyl Group Start->Protect Acid catalyst, Diol Couple Step 2: Boronic Acid Reaction (e.g., Suzuki-Miyaura Coupling) Protect->Couple Protected Intermediate Deprotect Step 3: Acetal Deprotection (Regeneration of Formyl Group) Couple->Deprotect Coupled Product End Final Product Deprotect->End Aqueous Acid

Caption: Workflow for formyl group protection in boronic acid reactions.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the protecting group strategy, based on literature precedents for reactions involving formyl-substituted phenylboronic acids.

StepReactionSubstrate ExampleReagents & ConditionsTypical Yield (%)Reference
1. Protection Acetal Formation4-Formylphenylboronic acidEthylene glycol, p-toluenesulfonic acid (cat.), Toluene, Dean-Stark>90General Procedure[1]
2. Coupling Suzuki-Miyaura4-(1,3-Dioxolan-2-yl)phenylboronic acid + Aryl BromidePd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80 °C70-95[3][4]
3. Deprotection Acetal HydrolysisCoupled product from Step 2Acetone, H₂O, Amberlyst-1585-95[5]

Experimental Protocols

Protocol 1: Acetal Protection of 4-Formylphenylboronic Acid

This protocol describes the formation of 4-(1,3-dioxolan-2-yl)phenylboronic acid.

Materials:

  • 4-Formylphenylboronic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-formylphenylboronic acid (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add toluene to the flask to a suitable concentration (e.g., 0.2 M).

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue heating until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling of Acetal-Protected Arylboronic Acid

This protocol describes the coupling of 4-(1,3-dioxolan-2-yl)phenylboronic acid with an aryl bromide.

Materials:

  • 4-(1,3-Dioxolan-2-yl)phenylboronic acid

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 eq), 4-(1,3-dioxolan-2-yl)phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80 °C with stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the Acetal to Regenerate the Formyl Group

This protocol describes the hydrolysis of the acetal to reveal the formyl group in the coupled product.

Materials:

  • Acetal-protected biaryl product from Protocol 2

  • Acetone

  • Water

  • Amberlyst-15 (acidic resin) or a dilute acid solution (e.g., 1M HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure using Amberlyst-15: [5]

  • Dissolve the acetal-protected biaryl (1.0 eq) in acetone.

  • Add water (a few equivalents) and Amberlyst-15 resin.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the Amberlyst-15 resin and wash it with acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final aldehyde product.

Orthogonal Protecting Group Strategies

In more complex syntheses, it may be necessary to protect both the formyl and the boronic acid moieties. In such cases, an orthogonal protecting group strategy is essential, allowing for the selective deprotection of one group in the presence of the other.

A common strategy involves protecting the formyl group as a cyclic acetal and the boronic acid as a pinacol boronate ester. The acetal is labile to acidic conditions, while the pinacol boronate is generally stable to mild acid but can be cleaved under specific conditions (e.g., transesterification or with strong acid/oxidants).[6] This orthogonality allows for the selective deprotection of the formyl group.

G Start Formyl-Aryl-B(OH)2 DoubleProtect Double Protection: Acetal (Formyl) & Pinacol Ester (Boronic Acid) Start->DoubleProtect Reaction Further Synthetic Steps DoubleProtect->Reaction DeprotectAcetal Selective Acetal Deprotection (Mild Aqueous Acid) Reaction->DeprotectAcetal DeprotectBoronate Selective Boronate Deprotection (e.g., Transesterification) Reaction->DeprotectBoronate Product1 Formyl-Aryl-B(pin) DeprotectAcetal->Product1 Product2 Acetal-Aryl-B(OH)2 DeprotectBoronate->Product2

Caption: Orthogonal deprotection strategy for formyl and boronic acid groups.

Conclusion

The use of acetals as protecting groups for the formyl moiety provides a reliable and efficient strategy for the synthesis of complex molecules via boronic acid reactions. The protocols outlined in this document offer a practical guide for researchers in the successful application of this methodology. The stability of acetals under typical Suzuki-Miyaura coupling conditions and the ability to deprotect them selectively make them an invaluable tool in modern organic synthesis and drug development.

References

Application Notes and Protocols for the Scalable Synthesis of (3-Formyl-5-methylphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of (3-formyl-5-methylphenyl)boronic acid and its derivatives. This class of compounds serves as a critical building block in the development of novel pharmaceuticals and functional materials, primarily through its utility in Suzuki-Miyaura cross-coupling reactions. The presented methodologies are designed for scalability, offering robust and reproducible procedures for laboratory and pilot-plant scale production.

Introduction

This compound is a bifunctional organic compound containing both a formyl (aldehyde) group and a boronic acid moiety. This unique combination allows for sequential or orthogonal chemical transformations, making it a versatile intermediate in organic synthesis. The formyl group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, while the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The synthesis of this and related derivatives is of significant interest to the pharmaceutical and materials science industries.

Synthesis Strategy

A robust and scalable synthetic route to this compound commences with a commercially available halogenated precursor, 3-bromo-5-methylbenzaldehyde. The synthesis involves a key carbon-boron bond formation step via a lithium-halogen exchange, followed by reaction with a borate ester. This method avoids the need for protecting the aldehyde group, which can add steps and reduce overall yield, by employing cryogenic conditions that disfavor the reaction of the organolithium intermediate with the formyl group.

Synthesis_Workflow A 3-Bromo-5-methylbenzaldehyde B Lithium-Halogen Exchange A->B n-BuLi or s-BuLi, THF, -78 °C C Borylation with Trialkyl Borate B->C B(OR)3, -78 °C D Acidic Hydrolysis C->D Aqueous Acid (e.g., HCl) E This compound D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 3-bromo-5-methylbenzaldehyde via a lithium-halogen exchange followed by borylation.

Materials:

  • 3-Bromo-5-methylbenzaldehyde (97%)

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropyl borate (98%)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5-methylbenzaldehyde (1.0 eq). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.

  • Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2). The mixture is stirred for 1 hour. The aqueous layer is separated and extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of diethyl ether and hexanes to afford this compound as a white solid.

Quantitative Data:

ParameterValue
Starting Material 3-Bromo-5-methylbenzaldehyde
Key Reagents n-Butyllithium, Triisopropyl borate
Solvent Tetrahydrofuran
Reaction Temperature -78 °C to room temperature
Typical Yield 75-85%
Purity (by ¹H NMR) >95%

Signaling Pathway and Logical Relationships

The following diagram illustrates the decision-making process for optimizing the synthesis, highlighting key parameters that influence the reaction outcome.

Optimization_Logic Start Start Synthesis Optimization Temp Reaction Temperature Start->Temp Reagent Choice of Organolithium Temp->Reagent Optimal AdjustTemp Adjust Temperature Temp->AdjustTemp Suboptimal Borate Borate Ester Reagent->Borate Optimal AdjustReagent Change Organolithium Reagent->AdjustReagent Suboptimal Yield High Yield? Borate->Yield Optimal AdjustBorate Change Borate Ester Borate->AdjustBorate Suboptimal Yield->Temp No Purity High Purity? Yield->Purity Yes Purity->Temp No End Optimized Protocol Purity->End Yes AdjustTemp->Temp AdjustReagent->Reagent AdjustBorate->Borate

Caption: Key parameter optimization workflow for the synthesis.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and moisture-sensitive. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Dry ice/acetone baths are extremely cold and can cause severe burns upon contact. Use cryogenic gloves when handling.

  • Always add reagents slowly and control the internal reaction temperature to avoid exothermic runaway reactions.

Conclusion

The provided protocol offers a scalable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly at low temperatures, this procedure allows for the direct conversion of the corresponding aryl bromide to the desired boronic acid in high yield and purity. This methodology is amenable to the synthesis of various derivatives by starting with appropriately substituted aryl halides, providing a versatile platform for the generation of a library of valuable building blocks for drug discovery and materials science applications.

Application Notes and Protocols for Post-Coupling Derivatization of the Formyl Group on Biaryl Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common and versatile post-coupling derivatization reactions of the formyl group on biaryl scaffolds. Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and materials science, and the ability to functionalize the formyl group opens up a vast chemical space for lead optimization and the development of novel compounds. The following sections detail four key transformations: reductive amination, Wittig reaction, oxidation to carboxylic acids, and Grignard/organometallic reagent addition.

Reductive Amination: Synthesis of Biaryl Amines

Reductive amination is a robust and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes.[1][2] This one-pot reaction typically involves the formation of an imine intermediate from the biaryl aldehyde and an amine, followed by in-situ reduction.

Experimental Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification start Dissolve biaryl aldehyde and amine in a suitable solvent (e.g., MeOH, DCE) add_acid Add a catalytic amount of acid (e.g., AcOH) to facilitate imine formation start->add_acid Optional add_reductant Add a reducing agent (e.g., NaBH(OAc)3, NaBH3CN) add_acid->add_reductant stir Stir at room temperature until completion add_reductant->stir quench Quench the reaction (e.g., with saturated NaHCO3 solution) stir->quench extract Extract with an organic solvent (e.g., EtOAc, DCM) quench->extract purify Purify the product by column chromatography extract->purify

Caption: General workflow for the reductive amination of a biaryl aldehyde.

General Protocol for Reductive Amination
  • Reaction Setup: To a solution of the biaryl aldehyde (1.0 equiv) and the corresponding amine (1.0-1.5 equiv) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add a catalytic amount of acetic acid (AcOH) (e.g., 10 mol%).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-2.0 equiv) or sodium cyanoborohydride (NaBH₃CN, 1.2-2.0 equiv), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl amine.

Quantitative Data: Reductive Amination of Biaryl Aldehydes
EntryBiaryl AldehydeAmineReducing AgentSolventTime (h)Yield (%)Reference
14'-Formyl-[1,1'-biphenyl]-4-carbonitrileBenzylamineNaBH(OAc)₃DCE1292[3]
24-Formyl-2'-methyl-[1,1'-biphenyl]AnilineNaBH₃CNMeOH688[4]
32-Formyl-6-phenylpyridineCyclohexylamineNaBH(OAc)₃DCE885[3]
44'-Formyl-[1,1'-biphenyl]-3-olMorpholineNaBH₃CNMeOH1290[4]

Wittig Reaction: Synthesis of Biaryl Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[5][6] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over its location.[7]

Experimental Workflow: Wittig Reaction

cluster_ylide Ylide Formation cluster_reaction Alkene Formation cluster_workup Work-up and Purification start Suspend phosphonium salt in an anhydrous solvent (e.g., THF, Et2O) add_base Add a strong base (e.g., n-BuLi, NaH) to generate the ylide start->add_base add_aldehyde Add the biaryl aldehyde to the ylide solution add_base->add_aldehyde stir Stir at room temperature or with heating add_aldehyde->stir quench Quench the reaction (e.g., with water or saturated NH4Cl) stir->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography to remove triphenylphosphine oxide extract->purify

Caption: General workflow for the Wittig reaction of a biaryl aldehyde.

General Protocol for the Wittig Reaction
  • Ylide Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1-1.5 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O). Cool the suspension to 0 °C or -78 °C.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0-1.2 equiv), dropwise to the phosphonium salt suspension. Allow the mixture to stir at the same temperature for 30-60 minutes, during which the characteristic color of the ylide should appear.

  • Aldehyde Addition: Dissolve the biaryl aldehyde (1.0 equiv) in the same anhydrous solvent and add it dropwise to the ylide solution at the low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Et₂O, EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Quantitative Data: Wittig Reaction of Biaryl Aldehydes
EntryBiaryl AldehydePhosphonium YlideBaseSolventTemp (°C)Yield (%)Reference
1[1,1'-Biphenyl]-4-carbaldehydeMethyltriphenylphosphonium bromiden-BuLiTHF2585[8]
22-Formyl-6-phenylpyridine(Carbethoxymethylene)triphenylphosphorane-Toluene8092[8]
34'-Formyl-[1,1'-biphenyl]-2-carbonitrileBenzyltriphenylphosphonium chlorideNaHTHF2578[9]
43-Formyl-4'-methoxy-[1,1'-biphenyl]Ethyltriphenylphosphonium bromiden-BuLiEt₂O0 to 2581[9]

Oxidation to Carboxylic Acids

The oxidation of the formyl group to a carboxylic acid is a fundamental transformation in organic synthesis. For biaryl aldehydes, a variety of oxidizing agents can be employed, ranging from mild to strong, depending on the other functional groups present in the molecule.[10][11]

Experimental Workflow: Oxidation of Biaryl Aldehydes

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification start Dissolve biaryl aldehyde in a suitable solvent (e.g., acetone, water) add_oxidant Add the oxidizing agent (e.g., Jones reagent, KMnO4, O2) start->add_oxidant stir Stir at the appropriate temperature add_oxidant->stir quench Quench the reaction (e.g., with isopropanol, Na2SO3) stir->quench acidify Acidify the solution to precipitate the carboxylic acid quench->acidify filter_extract Filter the solid or extract with an organic solvent acidify->filter_extract purify Purify by recrystallization or column chromatography filter_extract->purify

Caption: General workflow for the oxidation of a biaryl aldehyde.

General Protocol for Jones Oxidation
  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), and then slowly adding the mixture to acetone, typically at 0 °C.

  • Reaction Setup: Dissolve the biaryl aldehyde (1.0 equiv) in acetone in a flask equipped with a dropping funnel. Cool the solution in an ice bath.

  • Oxidation: Add the Jones reagent dropwise to the aldehyde solution with vigorous stirring. The color of the reaction mixture will change from orange to green as the Cr(VI) is reduced to Cr(III). Maintain the temperature below 20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for a few hours at room temperature. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the excess oxidant by adding isopropanol until the orange color disappears completely.

  • Isolation: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. If the carboxylic acid is a solid, it may precipitate and can be collected by filtration.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude carboxylic acid can be purified by recrystallization or column chromatography.

Quantitative Data: Oxidation of Biaryl Aldehydes
EntryBiaryl AldehydeOxidizing AgentSolventTemp (°C)Yield (%)Reference
1[1,1'-Biphenyl]-4-carbaldehydeJones ReagentAcetone0 to 2590[12]
24'-Formyl-[1,1'-biphenyl]-3-carbonitrileKMnO₄Acetone/H₂O2585[10]
32-Formyl-5-phenylfuranAg₂OToluene10078[11]
44-Formyl-4'-methoxy-[1,1'-biphenyl]O₂ (air), lightH₂O2588[12]

Grignard and Organometallic Addition: Synthesis of Biaryl Alcohols

The addition of Grignard or other organometallic reagents to biaryl aldehydes provides a straightforward route to secondary biaryl alcohols.[13][14] This reaction is a powerful tool for carbon-carbon bond formation.[15]

Experimental Workflow: Grignard Reaction

cluster_prep Reaction Setup cluster_reaction Addition cluster_workup Work-up and Purification start Dissolve biaryl aldehyde in anhydrous solvent (e.g., THF, Et2O) under inert atmosphere cool Cool the solution to 0 °C or -78 °C start->cool add_grignard Add Grignard reagent dropwise cool->add_grignard stir Stir at low temperature, then warm to room temperature add_grignard->stir quench Quench with saturated aqueous NH4Cl solution stir->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for the Grignard reaction of a biaryl aldehyde.

General Protocol for Grignard Addition
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve the biaryl aldehyde (1.0 equiv) in an anhydrous ethereal solvent such as THF or Et₂O.

  • Cooling: Cool the solution to 0 °C or -78 °C using an ice or dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (1.1-1.5 equiv, as a solution in THF or Et₂O) dropwise via the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the low temperature for a period (e.g., 1 hour), then warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product into an organic solvent like Et₂O or EtOAc.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography.

Quantitative Data: Grignard Addition to Biaryl Aldehydes
EntryBiaryl AldehydeGrignard ReagentSolventTemp (°C)Yield (%)Reference
1[1,1'-Biphenyl]-4-carbaldehydeMethylmagnesium bromideTHF-78 to 2595[16]
22-Formyl-5-phenylthiophenePhenylmagnesium bromideEt₂O0 to 2588[17]
34'-Formyl-[1,1'-biphenyl]-2-carbonitrileEthylmagnesium chlorideTHF-78 to 2582[16]
43-Formyl-4'-methoxy-[1,1'-biphenyl]Vinylmagnesium bromideTHF0 to 2579[17]

References

Application Notes and Protocols for (3-Formyl-5-methylphenyl)boronic acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Formyl-5-methylphenyl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, offering a powerful tool for medicinal chemists and drug development professionals. The presence of both a formyl group and a methyl group on the phenyl ring provides opportunities for further functionalization, making it a key intermediate in the synthesis of diverse molecular architectures with potential biological activity. Boronic acids, in general, are widely used in the synthesis of bioactive molecules due to their stability, low toxicity, and broad functional group tolerance in coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 870777-33-6
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in methanol, ethanol, and DMSO

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is an excellent substrate for this reaction, allowing for the synthesis of a wide array of biaryl compounds.

Reaction Scheme

A generalized scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below.

Caption: General Suzuki-Miyaura reaction scheme.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)-X (Ln) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation ([Ar'-B(OH)2OR]-) PdII_Complex->Transmetalation PdII_Biaryl_Complex Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Biaryl_Complex Reductive_Elimination Reductive Elimination PdII_Biaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials and Reagents

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water (for aqueous base solutions)

  • Inert gas (Nitrogen or Argon)

General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., 5-10 mL per mmol of aryl halide). If using an aqueous base, add the degassed water at this stage.

  • Stir the reaction mixture at the desired temperature (typically between 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation (Boronic acid, Aryl halide, Base, Catalyst) B 2. Reaction Setup (Inert atmosphere, Solvent addition) A->B C 3. Heating and Stirring (Monitor progress via TLC/LC-MS) B->C D 4. Work-up (Extraction and washing) C->D E 5. Purification (Column chromatography) D->E F 6. Product Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow.

Data Presentation: Expected Outcomes

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012Data
22-IodopyridinePdCl₂(dppf) (2)Cs₂CO₃Dioxane908Data
31-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2/4)K₃PO₄Toluene1106Data
4User DefinedUser DefinedUser DefinedUser DefinedUser DefinedUser DefinedData

*Data to be filled in based on experimental results.

Applications in Drug Discovery and Development

The biaryl structures synthesized using this compound are prevalent in many classes of biologically active compounds. The formyl group can be further derivatized through reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, providing a handle for introducing diverse functionalities and modulating the pharmacological properties of the final compound.

Potential Therapeutic Targets

While specific signaling pathways for molecules derived from this particular boronic acid have not been detailed in the literature, biaryl motifs are known to be key pharmacophores for a range of therapeutic targets, including:

  • Kinase Inhibitors: Many kinase inhibitors possess a biaryl core, which can interact with the ATP-binding pocket of the enzyme.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets, and biaryl structures are often found in their antagonists and agonists.

  • Nuclear Receptor Modulators: Biaryl compounds can act as modulators for nuclear receptors, which are involved in a variety of physiological processes.

Logical Relationship for Drug Discovery Application

Drug_Discovery_Logic A This compound + Aryl Halide B Suzuki-Miyaura Coupling A->B C Biaryl Intermediate B->C D Further Functionalization (e.g., Reductive Amination) C->D E Library of Complex Molecules D->E F High-Throughput Screening E->F G Identification of Bioactive Hits F->G H Lead Optimization G->H I Drug Candidate H->I

Caption: Drug discovery workflow.

Advanced Materials Development Utilizing Substituted Boronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted boronic acids are a versatile class of compounds that are increasingly being utilized in the development of advanced materials. Their unique ability to form reversible covalent bonds with diols, coupled with their responsiveness to pH changes, makes them ideal candidates for a wide range of applications, from targeted drug delivery and sensitive biosensors to self-healing polymers and next-generation organic electronics. This document provides detailed application notes and experimental protocols for the use of substituted boronic acids in these key areas.

pH-Responsive Drug Delivery Systems

Substituted boronic acids are instrumental in the design of intelligent drug delivery systems that can specifically target the acidic microenvironment of tumors. The formation of boronate esters between boronic acids and diol-containing molecules is pH-dependent, allowing for the controlled release of therapeutic agents in response to changes in local pH.

Application Notes

Phenylboronic acid (PBA) and its derivatives are commonly incorporated into nanoparticles, hydrogels, and other drug carriers. At physiological pH (7.4), boronic acids can form stable ester linkages with diol-containing polymers or drug molecules. However, in the acidic environment of tumor tissues (pH 6.5-7.2) or within the endosomes and lysosomes of cancer cells (pH 4.5-6.5), these boronate esters become unstable and hydrolyze, triggering the release of the encapsulated drug. This pH-responsive behavior enhances the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[1][2]

Quantitative Data on pH-Responsive Drug Release

Boronic Acid-Based SystemDrugpH 7.4 Release (after 96h)pH 5.5 Release (after 96h)Reference
PTX/PBA NPsPaclitaxel (PTX)~20%>60%[2]
PBA CopolymersBis-T-2314.5% (after 48h)80.4% (pH 5.6, after 48h)
R-DCP/DOXDoxorubicin (DOX)25.2% (after 60h)47.3% (pH 5.0, after 60h)
DBN@PTX NPsPaclitaxel (PTX)43.1% (after 48h)85.8% (after 48h)[3]
Experimental Protocols

Protocol 1: Synthesis of Phenylboronic Acid-Functionalized Nanoparticles for pH-Responsive Drug Delivery

This protocol describes the synthesis of paclitaxel-loaded nanoparticles (PTX/PBA NPs) based on the self-assembly of a hydrophobic polyester with pendent phenylboronic acid groups and a hydrophilic PEG terminated with dopamine.[2]

Materials:

  • Hydrophobic polyester with multiple pendent phenylboronic acid groups (PBA-PAL)

  • Hydrophilic PEG terminated with dopamine (mPEG-DA)

  • Paclitaxel (PTX)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • Dissolve PBA-PAL and mPEG-DA in DMSO to form a polymer solution.

  • Add PTX to the polymer solution and stir until fully dissolved.

  • Add the PTX-polymer solution dropwise into PBS (pH 7.4) under vigorous stirring.

  • Allow the solution to stir for 2-4 hours to facilitate nanoparticle self-assembly.

  • Transfer the nanoparticle suspension to a dialysis membrane and dialyze against PBS (pH 7.4) for 24 hours to remove unloaded drug and organic solvent, with frequent changes of the dialysis buffer.

  • Collect the purified PTX/PBA NP suspension and store at 4°C.

Protocol 2: In Vitro pH-Triggered Drug Release Study

Materials:

  • PTX/PBA NP suspension

  • PBS buffers at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 3500 Da)

  • Shaking incubator at 37°C

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Place a known concentration of the PTX/PBA NP suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS buffer at either pH 7.4 or pH 5.5.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer.

  • Quantify the concentration of released PTX in the collected aliquots using HPLC.

  • Calculate the cumulative drug release as a percentage of the initial drug loading.

Signaling Pathway and Cellular Uptake

Boronic acid-functionalized nanoparticles can be designed to target sialic acid residues that are overexpressed on the surface of many cancer cells. This interaction facilitates receptor-mediated endocytosis of the nanoparticles. Once inside the cell, the nanoparticles are trafficked to endosomes and then lysosomes, where the acidic environment triggers the disassembly of the nanoparticles and the release of the drug. If the delivered drug is a proteasome inhibitor like bortezomib, it can then interfere with the ubiquitin-proteasome pathway, leading to the accumulation of misfolded proteins and ultimately apoptosis of the cancer cell.[4][5]

Cellular Uptake and Drug Action of Boronic Acid Nanoparticles cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell Cell_Membrane Cell Membrane Sialic_Acid Sialic Acid Receptor BA-NP->Sialic_Acid Binding Endosome Endosome (pH 6.0-6.5) Sialic_Acid->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Acid-triggered Disassembly Proteasome Proteasome Drug_Release->Proteasome Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Induction Ubiquitinated_Proteins Ubiquitinated Proteins Ubiquitinated_Proteins->Proteasome Degradation Boronic Acid-Diol Binding Mechanism Boronic_Acid Boronic Acid (Trigonal Planar) Boronate_Ester Cyclic Boronate Ester (Tetrahedral) Boronic_Acid->Boronate_Ester + Diol (Reversible) Diol cis-Diol (e.g., Glucose) Diol->Boronate_Ester Signal_Change Signal Change (e.g., Fluorescence) Boronate_Ester->Signal_Change Induces Self-Healing Mechanism of Boronic Acid Polymers Intact_Polymer Intact Polymer Network (Cross-linked by Boronate Esters) Damaged_Polymer Damaged Polymer (Broken Boronate Esters at Fracture Surface) Intact_Polymer->Damaged_Polymer Damage (Mechanical Stress) Healed_Polymer Healed Polymer (Reformed Boronate Ester Cross-links) Damaged_Polymer->Healed_Polymer Healing (Reversible Bond Formation) Healed_Polymer->Intact_Polymer Full Recovery Role of Boronic Acids in Organic Electronics Aryl_Halide Aryl Halide Suzuki_Coupling Suzuki Cross-Coupling (Pd Catalyst) Aryl_Halide->Suzuki_Coupling Boronic_Acid_Derivative Boronic Acid Derivative Boronic_Acid_Derivative->Suzuki_Coupling Conjugated_Molecule Complex Conjugated Molecule Suzuki_Coupling->Conjugated_Molecule Forms Organic_Electronic_Device OLED / OPV Device Conjugated_Molecule->Organic_Electronic_Device Incorporated into

References

Step-by-step experimental procedure for Suzuki reactions with (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction utilizing (3-Formyl-5-methylphenyl)boronic acid. The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most commonly to create biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2] This protocol offers a general yet robust methodology that can be adapted for the synthesis of a variety of biaryl compounds starting from the readily available this compound.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (or triflate) in the presence of a base.[1][3] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[1][3][4]

Experimental Protocol: General Procedure

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium fluoride (CsF))

  • Solvent (e.g., Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often in a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of Toluene and Water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

Data Presentation: Illustrative Reaction Parameters

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings, which can be used as a starting point for optimizing the reaction with this compound.

Entry Aryl Halide Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
14-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295General Protocol
21-Iodo-4-nitrobenzenePdCl₂(dppf) (2)K₃PO₄Dioxane/H₂O100892[5]
32-BromopyridinePd(OAc)₂ (2) + SPhos (4)K₂CO₃Toluene/H₂O1101688General Protocol
44-ChlorotoluenePd₂(dba)₃ (1.5) + XPhos (3)Cs₂CO₃Dioxane1002485[5]
51-BromonaphthalenePd(PPh₃)₄ (5)K₂CO₃DMF901090[6]

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Reaction_Workflow start Start: Assemble Reactants reagents 1. Add this compound, aryl halide, and base to flask. start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent_catalyst 3. Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction 4. Heat and Stir Reaction Mixture solvent_catalyst->reaction tlc 5. Monitor Reaction Progress by TLC reaction->tlc tlc->reaction Incomplete workup 6. Reaction Quench and Aqueous Work-up tlc->workup Complete extraction 7. Extract with Organic Solvent workup->extraction drying 8. Dry and Concentrate Organic Layers extraction->drying purification 9. Purify by Column Chromatography drying->purification product Final Product purification->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Suzuki Reaction Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)(R²)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product aryl_halide R¹-X aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

How to prevent protodeboronation of (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Formyl-5-methylphenyl)boronic acid. The focus is on preventing protodeboronation, a common side reaction that can significantly impact reaction yields and purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield of Desired Cross-Coupling Product and Presence of 3,5-dimethylbenzaldehyde

Possible Cause Solution
Protodeboronation of this compound This is a common issue with electron-deficient boronic acids. The formyl group withdraws electron density from the aromatic ring, making the carbon-boron bond more susceptible to cleavage by a proton source (protodeboronation).
Inappropriate Base Selection Strong bases, especially in the presence of water, can accelerate protodeboronation.[1][2]
Recommendation: Switch to a milder base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than hydroxides or aqueous carbonate solutions.[3][4]
Presence of Excess Water Water acts as the proton source for protodeboronation. While Suzuki-Miyaura couplings often tolerate or even require some water, excessive amounts can be detrimental.
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. If a co-solvent is necessary, minimize the amount of water. Consider using a solvent system like dioxane/water (10:1) or anhydrous THF.
High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation relative to the desired cross-coupling reaction.[5]
Recommendation: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point could be 60-80 °C. If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature.
Inefficient Catalytic System A slow Suzuki-Miyaura coupling reaction prolongs the exposure of the boronic acid to conditions that favor its decomposition.
Recommendation: Employ a highly active palladium catalyst and a suitable ligand. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote a faster, more efficient cross-coupling, outcompeting protodeboronation.[6][7]

Problem 2: Inconsistent Reaction Yields Between Batches

Possible Cause Solution
Degradation of this compound During Storage Boronic acids can degrade over time, especially if not stored properly. Moisture and oxygen can contribute to decomposition.
Recommendation: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (2-8 °C is often recommended).[8][9][10] Avoid repeated opening and closing of the container in a humid environment.
Variability in Reagent Quality The purity of the boronic acid, aryl halide, solvent, and base can all impact the reaction outcome.
Recommendation: Use high-purity reagents. Purify solvents if necessary and use freshly opened bottles of reagents when possible. Consider performing a small-scale test reaction with a new batch of any reagent.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[11] For this compound, this results in the formation of 3,5-dimethylbenzaldehyde, consuming your starting material and reducing the yield of the desired cross-coupled product. This boronic acid is particularly susceptible due to the electron-withdrawing nature of the formyl group, which weakens the C-B bond.[12]

Q2: How can I visually represent the competing reaction pathways?

A2: The following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the undesired protodeboronation pathway.

G cluster_0 Reaction Pathways for this compound BoronicAcid This compound ProtodeboronationProduct 3,5-dimethylbenzaldehyde BoronicAcid->ProtodeboronationProduct Protodeboronation (undesired) CouplingProduct Desired Cross-Coupled Product BoronicAcid->CouplingProduct Suzuki-Miyaura Coupling ArylHalide Aryl Halide ArylHalide->CouplingProduct Base Base Base->CouplingProduct Catalyst Pd Catalyst Catalyst->CouplingProduct

Caption: Competing reaction pathways for this compound.

Q3: Should I be concerned about the purity of my this compound?

A3: Absolutely. Impurities in the boronic acid can inhibit the catalyst and affect the reproducibility of your reaction. It is advisable to use a high-purity grade of the reagent. If you suspect purity issues, you can consider purification by recrystallization or by forming a temporary derivative, such as a boronate ester, which can sometimes be more easily purified.

Q4: Is it better to use the boronic acid directly or convert it to a boronate ester?

A4: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to prevent protodeboronation.[1][13][14] These esters are generally more stable to the reaction conditions and can slowly release the boronic acid in situ for the cross-coupling reaction. This "slow-release" strategy keeps the concentration of the more reactive free boronic acid low, minimizing the undesired protodeboronation side reaction.[5][11]

Data Presentation

Table 1: Influence of Base on Protodeboronation

BaseRelative BasicityExpected ProtodeboronationRecommended Use
NaOH, KOHStrongHighNot Recommended
K₂CO₃ (aq)ModerateModerate to HighUse with caution, minimize water
K₃PO₄ (anhydrous) Moderate Low to Moderate Recommended
Cs₂CO₃ (anhydrous) Moderate Low Highly Recommended

Table 2: Influence of Solvent on Protodeboronation

Solvent SystemPolarityExpected ProtodeboronationComments
Dioxane / H₂O (1:1)HighHighHigh water content promotes protodeboronation.
Dioxane / H₂O (10:1) Moderate Moderate A good starting point for balancing reactivity and stability.
THF (anhydrous) Moderate Low Good for minimizing protodeboronation, but may require a more active catalyst.
Toluene (anhydrous)LowLowCan be effective, but substrate solubility may be an issue.

Table 3: Relative Stability of Boron Species

Boron SpeciesGeneral StabilityTendency for Protodeboronation
Arylboronic AcidModerateHigh (especially for electron-deficient arenes)
Arylboronic Pinacol EsterGoodModerate
Aryl MIDA Boronate Excellent Very Low (slow release)

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to suppress protodeboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol% or a more active pre-catalyst like XPhos Pd G3, 1-2 mol%)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and anhydrous K₃PO₄.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the N-methyliminodiacetic acid (MIDA) boronate ester of this compound

This protocol describes the conversion of the boronic acid to its more stable MIDA boronate ester, which can then be used in Suzuki-Miyaura coupling reactions with a slow-release of the active boronic acid.[13]

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (1.05 equiv)

  • Toluene

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture with a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction for the formation of the MIDA boronate ester (e.g., by NMR or LC-MS).

  • Once the reaction is complete, cool the mixture and isolate the MIDA boronate ester. This can often be achieved by precipitation or crystallization.

  • The isolated MIDA boronate can then be used in a Suzuki-Miyaura coupling reaction, typically with a base like K₃PO₄ in a protic solvent mixture, which will facilitate the slow hydrolysis and release of the boronic acid.

Visualizations

Experimental Workflow for Minimizing Protodeboronation

G cluster_workflow Experimental Workflow Start Start with this compound Option1 Direct Use in Suzuki Coupling Start->Option1 Option2 Convert to MIDA Boronate Start->Option2 OptimizedCoupling Optimized Suzuki Coupling (Mild Base, Anhydrous Solvent, Active Catalyst) Option1->OptimizedCoupling MIDA_Coupling Suzuki Coupling with MIDA Boronate (Slow Release) Option2->MIDA_Coupling Analysis Analyze Product Mixture (LC-MS, NMR) OptimizedCoupling->Analysis MIDA_Coupling->Analysis HighYield High Yield of Desired Product Analysis->HighYield LowYield Low Yield / High Protodeboronation Analysis->LowYield Troubleshoot Troubleshoot Reaction Conditions LowYield->Troubleshoot Troubleshoot->OptimizedCoupling

Caption: A decision-making workflow for experiments with this compound.

References

Technical Support Center: Strategies to Minimize Homocoupling in Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and minimize unwanted homocoupling side reactions in boronic acid cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?

A: Boronic acid homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the boronic acid starting material react to form a symmetrical biaryl byproduct. This unwanted reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.[1][2]

Q2: What are the primary causes of boronic acid homocoupling?

A: The two main culprits behind boronic acid homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then facilitate the dimerization of the boronic acid.[1][3][4] Rigorous deoxygenation of solvents and reagents is therefore critical.[3][5]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the Pd(II) must be reduced to the catalytically active Pd(0) state. This reduction can occur via a non-productive pathway where two boronic acid molecules are consumed to form the homocoupled product.[1][6]

Q3: How can I detect and quantify the extent of homocoupling?

A: Homocoupling byproducts can typically be detected and quantified using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Often used for initial reaction monitoring, though co-elution with the desired product can occur.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass identification of the homocoupled product versus the desired cross-coupled product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis (qNMR) by integrating characteristic signals of the product and byproduct relative to an internal standard.[7]

Troubleshooting Guide: Minimizing Homocoupling
Problem: I am observing a significant amount of homocoupling byproduct.

Solution Workflow:

To systematically address homocoupling, it is crucial to identify and eliminate the root cause. The following workflow provides a logical approach to troubleshooting.

G start High Homocoupling Observed q_oxygen Is the reaction rigorously deoxygenated? start->q_oxygen a_deoxygenate Improve Degassing Protocol: - Use Freeze-Pump-Thaw (3-5 cycles) - Subsurface sparging with N₂/Ar - Use freshly degassed solvents q_oxygen->a_deoxygenate No q_pd_source Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q_oxygen->q_pd_source Yes a_deoxygenate->q_pd_source a_pd_source Switch to a Pd(0) Source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., G3/G4 type). Consider adding a mild reducing agent. q_pd_source->a_pd_source Yes q_ligand Is the ligand choice optimal? q_pd_source->q_ligand No a_pd_source->q_ligand a_ligand Use Bulky, Electron-Rich Ligands: - Buchwald-type ligands (e.g., SPhos, XPhos) - These accelerate reductive elimination. q_ligand->a_ligand No q_base Is the base appropriate? q_ligand->q_base Yes a_ligand->q_base a_base Screen Weaker Bases: - Strong bases can promote side reactions. - Consider K₂CO₃, K₃PO₄, or Cs₂CO₃. q_base->a_base No end_node Homocoupling Minimized q_base->end_node Yes a_base->end_node

A stepwise guide to troubleshooting homocoupling.
Q4: My reaction is air-sensitive. What is the most effective way to remove oxygen?

A: Rigorous exclusion of oxygen is the most critical step to suppress homocoupling.[5][8]

  • Inert Atmosphere: Always perform reactions in a flask sealed with a septum under a positive pressure of an inert gas like nitrogen or argon.[2][9]

  • Degassing Solvents: Solvents must be thoroughly deoxygenated. Common methods include:

    • Subsurface Sparge: Bubble an inert gas (N₂ or Ar) through the solvent for 15-30 minutes. This is a highly effective method.[2][5]

    • Freeze-Pump-Thaw: This technique is excellent for achieving very low oxygen levels. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.[8]

  • Reagent Handling: Add all solid reagents to the flask before establishing the inert atmosphere.[8]

Q5: How does my choice of palladium source and ligand affect homocoupling?

A: Your choice of catalyst and ligand significantly impacts the competition between the desired cross-coupling and the undesired homocoupling.

  • Palladium Source:

    • Pd(II) Sources (e.g., Pd(OAc)₂): These can directly promote homocoupling as a means to be reduced to the active Pd(0) catalyst.[1][6] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate, which can help suppress homocoupling by minimizing the concentration of free Pd(II).[5][10]

    • Pd(0) Sources (e.g., Pd(PPh₃)₄): Starting with a Pd(0) source can often reduce initial homocoupling, as the catalyst does not need to be reduced by the boronic acid.

    • Modern Precatalysts: Buchwald or PEPPSI-type precatalysts are often designed for high activity and can favor the desired catalytic cycle, though some may still require an initial reduction step.[6]

  • Ligand Choice:

    • Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly effective at minimizing homocoupling.[2][7] These ligands promote the rate-limiting reductive elimination step of the desired cross-coupling cycle, making it kinetically more favorable than the competing homocoupling pathway.

Q6: Can reaction parameters like base, solvent, and temperature be optimized?

A: Yes, fine-tuning these parameters is crucial for minimizing side reactions.

  • Base: While a base is necessary for the transmetalation step, overly strong bases can sometimes promote boronic acid degradation or other side reactions. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective and may reduce homocoupling compared to strong organic bases.[9][11]

  • Solvent: Aprotic solvents like toluene, 1,4-dioxane, or THF are commonly used.[1] A mixture including water is often required to solubilize the base, but excessive water should be avoided.[1]

  • Temperature: Elevated temperatures can sometimes lead to catalyst decomposition or increased rates of side reactions.[2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. One strategy is to pre-heat the mixture of all components except the boronic acid, and then add the boronic acid once the desired temperature is reached.[3]

Visualizing the Competing Reaction Pathways

The diagram below illustrates the desired catalytic cycle for Suzuki-Miyaura coupling versus the two primary off-cycle pathways that lead to boronic acid homocoupling.

G cluster_main Desired Suzuki-Miyaura Cycle cluster_side Undesired Homocoupling Pathways pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar¹-X ar_pdx_l2 Ar¹-Pd(II)-X L₂ oa->ar_pdx_l2 tm Transmetalation ar_pdx_l2->tm + Ar²-B(OH)₂ (Base) ar1_pd_ar2_l2 Ar¹-Pd(II)-Ar² L₂ tm->ar1_pd_ar2_l2 re Reductive Elimination ar1_pd_ar2_l2->re re->pd0 product Ar¹-Ar² (Desired Product) re->product o2_path Oxygen-Mediated pd2_o2 Pd(II) Species homo_o2 Ar²-Ar² (Homocoupling) pd2_o2->homo_o2 + 2 Ar²-B(OH)₂ pd0_from_main->pd2_o2 + O₂ pd2_precat_path Pd(II) Precatalyst Reduction pd2_precat Pd(II) Precatalyst (e.g., Pd(OAc)₂) homo_pd2 Ar²-Ar² (Homocoupling) pd2_precat->homo_pd2 + 2 Ar²-B(OH)₂ pd0_generated Pd(0)L₂ (Enters Main Cycle) homo_pd2->pd0_generated

Competing pathways of desired cross-coupling vs. homocoupling.
Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the formation of homocoupling byproducts, adapted from literature examples.

EntryPalladium SourceAdditiveDeoxygenation MethodHomocoupling (%)Desired Product Yield (%)
1Pd(OAc)₂NoneN₂ Purge (5 min)15.280
2Pd(OAc)₂NoneN₂ Subsurface Sparge (20 min)3.592
3Pd(OAc)₂Potassium FormateN₂ Purge (5 min)8.185
4Pd(OAc)₂Potassium FormateN₂ Subsurface Sparge (20 min)< 1 > 98
5Pd on CarbonNoneN₂ Subsurface Sparge (20 min)1.895

Data is illustrative and adapted from studies such as Miller, W. D., et al. Org. Process Res. Dev. 2007. Actual results will vary based on specific substrates and conditions.

Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates best practices to suppress the formation of homocoupling byproducts.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the ligand (e.g., SPhos, 2-5 mol%) if not using a precatalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle 3-5 times.[8][9]

  • Solvent Addition: Add the degassed solvent(s) (e.g., toluene/water mixture) via syringe under a positive pressure of inert gas.[2]

  • Final Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for an additional 15-20 minutes to ensure complete deoxygenation.[2][8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[9]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and perform a standard aqueous workup. The organic layer is then dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.[7]

Protocol 2: Slow Addition of Boronic Acid

For particularly sensitive substrates prone to decomposition or homocoupling, a slow addition strategy can be beneficial. This approach keeps the instantaneous concentration of the free boronic acid low, disfavoring side reactions.[12]

  • Initial Setup: Set up the reaction as described in Protocol 1, but do not add the boronic acid to the main reaction flask.

  • Boronic Acid Solution: In a separate, dry flask under an inert atmosphere, prepare a solution of the boronic acid in a small amount of the degassed reaction solvent.

  • Slow Addition: Once the main reaction mixture (containing aryl halide, base, catalyst) has reached the target temperature, add the boronic acid solution dropwise over several hours using a syringe pump.

  • Monitoring and Workup: Monitor the reaction and perform the workup as described in Protocol 1.

References

Improving low yields in Suzuki reactions involving (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve low yields in Suzuki-Miyaura cross-coupling reactions involving (3-Formyl-5-methylphenyl)boronic acid. The presence of an electron-withdrawing formyl group on the boronic acid can present unique challenges, and this guide offers structured advice to diagnose and resolve common issues.

Troubleshooting Guide: Addressing Low Yields

Low yields in Suzuki reactions with this compound are often attributable to a few key factors related to the electronic nature of the substrate. The following section provides a systematic approach to troubleshooting.

Problem 1: Reaction fails to initiate or shows minimal conversion.

Possible Cause Suggested Solution Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst or a more robust pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle). Test the catalyst on a known, reliable Suzuki reaction to confirm its activity.The active Pd(0) species is susceptible to oxidation and degradation. Pre-catalysts are often more stable and provide more consistent results.
Inadequate Degassing Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Purge the reaction mixture with inert gas for 15-30 minutes before adding the catalyst.Oxygen can oxidize the Pd(0) catalyst to an inactive state and can also promote unwanted side reactions like the homocoupling of the boronic acid.
Poor Choice of Base A base that is too weak may not efficiently form the reactive boronate species. Consider using stronger inorganic bases like K₃PO₄ or Cs₂CO₃.The base is crucial for activating the boronic acid for the transmetalation step.[1][2]

Problem 2: Reaction stalls after partial conversion or yields are consistently low.

Possible Cause Suggested Solution Rationale
Protodeboronation This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially with electron-deficient boronic acids.[3] To mitigate this: • Use a milder base such as K₃PO₄ or KF.[3] • Employ strictly anhydrous conditions if possible. • Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).The electron-withdrawing formyl group makes the boronic acid more susceptible to protodeboronation, a major pathway for yield loss. Milder bases and anhydrous conditions can suppress this side reaction. Boronic esters are generally more stable and less prone to protodeboronation.
Suboptimal Ligand The choice of phosphine ligand is critical. For challenging substrates, consider using bulky, electron-rich ligands such as Buchwald's SPhos or XPhos.These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, improving overall reaction efficiency.
Inappropriate Solvent The solvent affects the solubility of the reagents and the stability of the catalytic species. Screen a variety of solvents such as dioxane, THF, or toluene, often with a small amount of water.A solvent system that ensures all components are in solution is crucial for an efficient reaction. For instance, a mixture of dioxane and water is commonly effective.[4][5]

Problem 3: Formation of significant side products.

Possible Cause Suggested Solution Rationale
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the best preventative measure. Using a Pd(0) source directly, rather than a Pd(II) pre-catalyst, can also help.Oxygen can facilitate the oxidative coupling of two boronic acid molecules.
Dehalogenation of the Aryl Halide This can occur if there is a source of hydride in the reaction. Ensure the purity of all reagents and solvents.Contaminants can lead to unwanted side reactions that consume the starting materials.

Frequently Asked Questions (FAQs)

Q1: Why are my yields low when using this compound in a Suzuki reaction?

A1: The formyl group on the phenylboronic acid is electron-withdrawing, which can make the Suzuki coupling more challenging. This can lead to a slower reaction rate and an increased likelihood of side reactions, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Optimizing the reaction conditions, particularly the choice of base, catalyst, and ligand, is crucial for success with this substrate.

Q2: What is the best palladium catalyst and ligand combination for this type of reaction?

A2: While there is no single "best" combination for all substrates, modern palladium pre-catalysts, such as the Buchwald G3 and G4 palladacycles, are often highly effective for challenging Suzuki couplings. These are often used in combination with bulky, electron-rich phosphine ligands like SPhos or XPhos, which can improve catalyst stability and turnover. For initial screening, Pd(PPh₃)₄ can be used, but more advanced systems are often necessary for high yields with electron-deficient boronic acids.

Q3: Which base should I choose to minimize side reactions and improve my yield?

A3: For electron-deficient boronic acids like this compound, milder inorganic bases are often preferred to minimize protodeboronation. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are excellent starting points.[1][2][6] Stronger bases like hydroxides can sometimes lead to undesired side reactions with the formyl group.

Q4: Should I use anhydrous or aqueous conditions for my reaction?

A4: This can be a trade-off. While some water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species, an excess of water can promote protodeboronation. A good starting point is a biphasic solvent system such as dioxane/water (e.g., 4:1 ratio).[4][5] If protodeboronation is a significant issue, you may need to explore strictly anhydrous conditions, which would necessitate the use of an organic-soluble base or the conversion of your boronic acid to a boronic ester.

Q5: Would converting this compound to its pinacol ester improve my results?

A5: Yes, this is a highly recommended strategy. Boronic esters, such as the pinacol ester, are generally more stable than their corresponding boronic acids. They are less susceptible to protodeboronation and can be purified more easily, ensuring you start with a high-quality coupling partner. The pinacol ester can be prepared from the boronic acid and pinacol, and then used in the Suzuki reaction under similar conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization. The specific amounts of catalyst, ligand, and base, as well as the reaction temperature and time, may need to be adjusted for your specific aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst 1. Catalyst Activity Check - Use fresh catalyst - Test with a known reaction Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Review - Ensure inert atmosphere - Verify temperature Check_Catalyst->Check_Conditions If catalyst is active Check_Reagents 3. Reagent Integrity - Check boronic acid purity - Consider converting to ester Check_Conditions->Check_Reagents If conditions are correct Optimize_Base 4. Base Optimization - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ Check_Reagents->Optimize_Base If reagents are pure Optimize_Ligand 5. Ligand Screening - Try bulky, electron-rich ligands (e.g., SPhos, XPhos) Optimize_Base->Optimize_Ligand If yield is still low Improved_Yield Improved Yield Optimize_Ligand->Improved_Yield

Caption: A troubleshooting workflow for improving low yields in Suzuki reactions.

Suzuki_Catalytic_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_Boronate->Product Boronic_Acid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base Base->Boronate Boronate->PdII_Aryl Aryl_Halide Ar-X Aryl_Halide->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Addressing the stability and degradation issues of (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation issues associated with (3-Formyl-5-methylphenyl)boronic acid during experimental use.

Stability and Degradation Profile

This compound, like many arylboronic acids, is susceptible to degradation, which can impact reaction yields and product purity. The primary degradation pathways are protodeboronation and oxidation. The stability of this compound is influenced by several factors, including pH, temperature, and the presence of certain reagents.

Key Considerations for Stability:

  • pH: Arylboronic acids can undergo protodeboronation under both acidic and basic conditions. The rate of this degradation is pH-dependent.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation. It is often recommended to keep the temperature controlled, for instance at 10°C, during pH adjustments in aqueous solutions.

  • Oxidation: Boronic acids are prone to oxidation, which can be initiated by residual peroxides in solvents like THF or dioxane, or by dissolved oxygen.[3] This can lead to the formation of phenolic byproducts.

  • Moisture: While some Suzuki-Miyaura coupling reactions are performed in aqueous conditions, boronic acids are generally sensitive to moisture during storage.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes related to the boronic acid?

A1: Low yields can often be attributed to the degradation of the boronic acid. Here are the primary aspects to investigate:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 3-methylbenzaldehyde. This process is often accelerated by:

    • Suboptimal Base: Strong bases and high temperatures can promote protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.[4]

    • Presence of Water: While some protocols use aqueous bases, water can act as a proton source. Using anhydrous conditions may be beneficial.[4]

    • Prolonged Reaction Times: Shorter reaction times at the optimal temperature can minimize this side reaction.[4]

  • Oxidative Degradation: The presence of oxygen or peroxides in the reaction solvent can lead to the oxidation of the boronic acid to the corresponding phenol (3-formyl-5-methylphenol). Ensure your solvents are anhydrous and properly degassed.[3]

  • Catalyst Inactivity: The palladium catalyst can be deactivated by impurities or oxidation. Ensure you are using a fresh, active catalyst.[4]

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Reaction Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions side_products Analyze Side Products reagent_quality->side_products reaction_conditions->side_products optimization Systematic Optimization side_products->optimization boronic_acid Boronic Acid Purity/ Stability aryl_halide Aryl Halide Purity catalyst Catalyst/Ligand Activity base_solvent Base/Solvent Purity temperature Temperature Control time Reaction Time atmosphere Inert Atmosphere protodeboronation_product Protodeboronation (e.g., 3-methylbenzaldehyde) homocoupling_product Homocoupling of Boronic Acid oxidation_product Oxidation Product (Phenol)

Troubleshooting workflow for low Suzuki-Miyaura coupling yields.

Q2: How can I assess the purity and stability of my this compound sample?

A2: Several analytical techniques can be employed:

  • HPLC Analysis: Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of boronic acids. A gradient method with a C18 column is typically used. The mobile phase can consist of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[5][6] Degradation products will appear as separate peaks.

  • NMR Spectroscopy: ¹H NMR and ¹¹B NMR are valuable for structural confirmation and to detect impurities. In ¹H NMR, the aldehyde proton and aromatic protons will have characteristic chemical shifts. Degradation to 3-methylbenzaldehyde can be monitored by the appearance of its characteristic peaks. ¹¹B NMR can provide information about the boron environment and the presence of boroxines (anhydrides of boronic acids).[7][8]

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify the parent compound and any degradation products by their mass-to-charge ratio.

Q3: What are the best practices for storing and handling this compound?

A3: Proper storage and handling are crucial to maintain the integrity of the compound:

  • Storage Conditions: Store in a tightly sealed container in a cool, dark, and dry place. Refrigeration (2-8 °C) is often recommended. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Handling: Handle the solid in a well-ventilated area, preferably in a fume hood or glovebox, to avoid inhalation of dust.[9] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid contact with skin and eyes.

Frequently Asked Questions (FAQs)

Q: What are the common degradation products of this compound?

A: The most common degradation products are:

  • 3-methylbenzaldehyde: Formed via protodeboronation.

  • 3-formyl-5-methylphenol: Formed via oxidation.

  • Boroxines (Anhydrides): Formed by the dehydration of three boronic acid molecules. This is often a reversible process in the presence of water.

Q: Can I use this compound in aqueous reaction conditions?

A: While some Suzuki-Miyaura coupling reactions are performed with aqueous bases, it's important to be aware that water can promote protodeboronation.[4] The stability in aqueous media is pH and temperature-dependent. If using aqueous conditions, it is advisable to use degassed water and to keep the reaction time and temperature to a minimum.

Q: My boronic acid appears clumpy. Is it still usable?

A: Clumping can indicate moisture absorption. While it might still be usable, its purity may be compromised, and it could contain a higher percentage of the corresponding boroxine. For sensitive reactions, it is best to use a fresh, free-flowing powder. You can check the purity by HPLC or NMR.

Q: Are there more stable alternatives to this compound?

A: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester, can significantly enhance its stability.[4][10] These esters are generally more resistant to protodeboronation and oxidation and can be easily handled and purified. They often release the active boronic acid in situ during the coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Coupled Product) reductive_elimination->product aryl_halide R1-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 (Boronic Acid) base Base boronic_acid->base activated_boronate [R2-B(OH)3]⁻ base->activated_boronate activated_boronate->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 870777-33-6
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Appearance White to off-white solid
Solubility Soluble in many organic solvents (e.g., THF, Dioxane, DMF)

Table 2: Common Conditions for Suzuki-Miyaura Coupling

ParameterTypical ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Buchwald PrecatalystsCatalyst loading typically 1-5 mol%
Ligand Phosphine-based (e.g., PPh₃, SPhos, XPhos)Ligand-to-palladium ratio is important
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFChoice of base can influence reaction rate and side reactions
Solvent Toluene, Dioxane, THF, DMFMust be anhydrous and degassed
Temperature 80 - 120 °CHigher temperatures can increase reaction rate but also degradation
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is typically used

References

Effective purification techniques for crude (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of (3-Formyl-5-methylphenyl)boronic acid

Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Purification - Incomplete removal of non-polar organic impurities.- Presence of residual starting materials or byproducts.- Formation of boroxine (anhydride) during workup.- Ensure the pH during the alkaline wash is sufficiently high (pH 8-11) to dissolve the boronic acid while leaving non-polar impurities in the organic phase.[1][2]- Perform multiple extractions with a non-polar organic solvent (e.g., toluene) to thoroughly remove organic impurities.[1]- To break down boroxines, ensure the final product is dissolved in a suitable solvent and washed with water or a slightly acidic solution.
Product Oiling Out During Recrystallization - The chosen solvent system is not optimal.- The cooling process is too rapid.- Screen a variety of solvent systems. A mixture of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often effective.[3]- Try dissolving the crude material in a minimal amount of a hot solvent (e.g., ethyl acetate) and then slowly adding a non-solvent (e.g., hexanes) until turbidity is observed, followed by slow cooling.[4]- If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.[3]
Difficulty with Chromatographic Purification - The compound is streaking or sticking to the silica gel column.- Co-elution of impurities.- Boronic acids can be challenging to purify via standard silica gel chromatography.[5]- Consider using a modified mobile phase, such as adding a small amount of acetic acid, to improve peak shape.[3]- Reverse-phase chromatography (C18) can be an alternative, though some boronic acids may still exhibit poor behavior.[5]- As an alternative to direct chromatography, consider converting the boronic acid to its more stable pinacol ester for easier purification, followed by deprotection.
Low Recovery After Acid-Base Extraction - Incomplete precipitation of the boronic acid after acidification.- The pH for precipitation was not optimal.- After acidification, ensure the aqueous solution is thoroughly cooled (e.g., 0-10 °C) to maximize precipitation.[1]- If precipitation is poor, extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate to recover the dissolved product.
Product Appears as a Sticky Solid or Oil - Presence of impurities that inhibit crystallization.- The product may be hydrated or contain residual solvents.- Triturate the crude material with a non-polar solvent like hexanes to remove oily impurities and potentially induce solidification.[3]- Dry the purified product thoroughly under vacuum at a mild temperature (e.g., 40-50 °C) to remove residual water and solvents.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include starting materials from the synthesis, protodeborylated byproducts (3-methylbenzaldehyde), and the trimeric anhydride of the boronic acid, known as a boroxine.[5][7] Boroxines can form upon heating or under anhydrous conditions and exist in equilibrium with the boronic acid in the presence of water.

Q2: Is silica gel column chromatography a recommended purification method for this compound?

A2: While possible, it is often not the preferred method for arylboronic acids due to potential issues with streaking, irreversible binding to the silica, and decomposition on the stationary phase.[3][5] If chromatography is necessary, careful selection of the mobile phase and stationary phase (e.g., deactivated silica or reverse phase) is crucial.

Q3: My purified boronic acid shows a lower-than-expected molecular weight in some analyses. What could be the cause?

A3: This is likely due to the formation of the corresponding boroxine, the cyclic anhydride of the boronic acid. This can be addressed by dissolving the sample in a solvent containing a small amount of water to hydrolyze the boroxine back to the boronic acid before analysis.

Q4: Can I use a strong base like NaOH to wash out impurities?

A4: Yes, however, for formyl-containing phenylboronic acids, it is critical to control the pH. High pH (e.g., >11) and elevated temperatures can lead to a Cannizzaro reaction, where the aldehyde disproportionates into a carboxylic acid and an alcohol, thus reducing your yield.[1] A controlled pH range of 8-11 is recommended.[1][2]

Q5: What is the purpose of forming a diethanolamine adduct for purification?

A5: Forming an adduct with diethanolamine can be a highly effective purification strategy, especially when the boronic acid is difficult to crystallize.[5] The diethanolamine adduct is often a stable, crystalline solid that can be easily separated from impurities by filtration. The pure boronic acid can then be recovered by treating the adduct with a mild acid.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for a highly effective purification method for a closely related compound, (3-Formylphenyl)boronic acid, which is expected to have very similar properties to this compound.

Purification MethodStarting Purity (HPLC)Final Purity (HPLC)YieldReference
Acid-Base Extraction 96%99.5%95%[1]

Experimental Protocols

Protocol 1: High-Purity Purification via Acid-Base Extraction

This protocol is adapted from a patented procedure for the purification of (3-Formylphenyl)boronic acid and is expected to be highly effective for the 5-methyl analog.[1]

Materials:

  • Crude this compound

  • Deionized water

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Toluene

  • Concentrated Hydrochloric acid (HCl)

  • Ice bath

Procedure:

  • Suspend the crude this compound in deionized water (approximately 5-10 mL per gram of crude material) in a flask equipped with a stirrer.

  • Cool the suspension to 10 °C using an ice bath.

  • Slowly add 10% aqueous NaOH dropwise while vigorously stirring. Monitor the pH and maintain it below 10.5. Continue adding the base until all the solid has dissolved.

  • Once the boronic acid is dissolved, extract the aqueous solution twice with toluene (approximately 1 mL per 5 mL of aqueous solution for each extraction) to remove non-polar organic impurities.

  • Separate the aqueous layer and cool it back to 10 °C in an ice bath.

  • Slowly add concentrated HCl dropwise while stirring to precipitate the pure boronic acid.

  • Filter the resulting precipitate using a Buchner funnel and wash the solid with cold deionized water.

  • Dry the purified product at 50 °C under a stream of nitrogen or in a vacuum oven to yield a solid with high purity.[1]

Visualizations

Troubleshooting Workflow for Boronic Acid Purification

G Troubleshooting Workflow start Crude Product method_select Select Purification Method start->method_select acid_base Acid-Base Extraction method_select->acid_base Recommended recrystallization Recrystallization method_select->recrystallization chromatography Chromatography method_select->chromatography check_purity Check Purity (HPLC/NMR) acid_base->check_purity recrystallization->check_purity oiling_out Oiling Out? recrystallization->oiling_out chromatography->check_purity streaking Streaking/Sticking? chromatography->streaking pure_product Pure Product (>99%) low_purity Low Purity? check_purity->low_purity low_yield Low Yield? check_purity->low_yield low_purity->pure_product No troubleshoot_purity Troubleshoot Purity: - Check pH control - Repeat extractions - Consider boroxine formation low_purity->troubleshoot_purity Yes low_yield->pure_product No troubleshoot_yield Troubleshoot Yield: - Check precipitation temp - Extract aqueous layer after acidification low_yield->troubleshoot_yield Yes troubleshoot_purity->method_select troubleshoot_yield->method_select oiling_out->check_purity No troubleshoot_oil Troubleshoot Oiling Out: - Screen solvents - Slow cooling - Scratch flask oiling_out->troubleshoot_oil Yes troubleshoot_oil->recrystallization streaking->check_purity No troubleshoot_streak Troubleshoot Streaking: - Modify mobile phase - Use reverse phase - Derivatize to ester streaking->troubleshoot_streak Yes troubleshoot_streak->chromatography

Caption: A flowchart for troubleshooting common issues in boronic acid purification.

Acid-Base Extraction Workflow

G Acid-Base Extraction Workflow crude Crude Boronic Acid in Water add_base Add 10% NaOH (aq) to pH 8-10.5 @ 10°C crude->add_base dissolved Aqueous Boronate Salt Solution add_base->dissolved extract Extract with Toluene dissolved->extract phases Separate Layers extract->phases organic_impurities Organic Layer (Impurities) phases->organic_impurities Discard aqueous_boronate Aqueous Layer (Boronate Salt) phases->aqueous_boronate add_acid Add conc. HCl to precipitate @ 10°C aqueous_boronate->add_acid filter Filter and Wash with Cold Water add_acid->filter dry Dry Product (50°C, vacuum) filter->dry pure_product Pure Boronic Acid dry->pure_product

Caption: Step-by-step workflow for the acid-base purification of boronic acids.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving common issues encountered during Suzuki-Miyaura coupling reactions involving substituted boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has failed to give any product, or the yield is very low. What are the primary factors I should investigate?

A1: A failed Suzuki coupling can often be attributed to one or more of the following critical parameters:

  • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. The catalyst or ligand may have degraded due to improper storage or handling.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid. It is crucial to ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Purity and Stability of Reagents: The purity of the aryl halide and, particularly, the boronic acid is critical. Boronic acids can degrade over time, especially through protodeboronation.[1] Impurities in the starting materials can also poison the catalyst.[2]

  • Inappropriate Choice of Base and Solvent: The selection of the base and solvent system is interdependent and crucial for the reaction's success. The base must be strong enough to promote transmetalation but not so strong as to cause the degradation of sensitive functional groups on the substrates.[1] The solubility of the base and reactants in the chosen solvent is also a key consideration.[1][3]

  • Insufficient Mixing: For biphasic reactions or reactions with poorly soluble bases, vigorous stirring is essential to ensure efficient contact between the reactants.[1][4]

Q2: I am observing a significant amount of a byproduct that corresponds to the protonated form of my starting boronic acid. What is causing this, and how can I prevent it?

A2: This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5] This is a common issue, particularly with electron-rich, heteroaryl, or vinyl boronic acids.[1][5] Several strategies can be employed to mitigate protodeboronation:

  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1][6] Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1][6][7]

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Protect the Boronic Acid: Unstable boronic acids can be converted into more stable derivatives, such as boronate esters (e.g., pinacol esters) or organotrifluoroborates, which are less prone to protodeboronation.[5][8][9] MIDA (N-methyliminodiacetic acid) boronates are particularly stable and can be used in a "slow-release" strategy.[4][5][10]

Q3: My Suzuki coupling with an electron-withdrawing substituted boronic acid is sluggish or provides a low yield. How can I improve the outcome?

A3: Electron-withdrawing groups on the boronic acid can decrease the nucleophilicity of the organic group, slowing down the transmetalation step in the catalytic cycle.[11][12][13] To overcome this, consider the following adjustments:

  • Optimize the Catalyst System: Employing more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the catalytic cycle.[8][11]

  • Choice of Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), may be required to facilitate the formation of the more nucleophilic boronate species.[12]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the slower transmetalation step.

Q4: I am struggling with a sterically hindered boronic acid, particularly one with ortho-substituents. What modifications to the reaction conditions should I explore?

A4: Steric hindrance can impede both the transmetalation and reductive elimination steps of the Suzuki coupling.[1][14] The following strategies are often effective for coupling sterically hindered substrates:

  • Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, RuPhos, and N-heterocyclic carbenes (NHCs) are highly effective in promoting the coupling of sterically demanding partners.[1][14]

  • Employ a More Reactive Halide: If possible, using an aryl iodide instead of a bromide or chloride can accelerate the oxidative addition step.

  • Higher Temperatures and Longer Reaction Times: More forcing conditions are often necessary to drive the reaction to completion.[14]

  • Careful Choice of Base: The interplay between the base and the sterically hindered substrate is critical. Screening different bases may be necessary to find the optimal conditions.[14]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing and resolving common issues in Suzuki coupling reactions.

G start Low/No Yield in Suzuki Coupling check_catalyst 1. Verify Catalyst/Ligand Activity - Use fresh catalyst/ligand - Check for proper storage start->check_catalyst check_atmosphere 2. Ensure Inert Atmosphere - Degas solvents thoroughly - Maintain positive Ar/N2 pressure check_catalyst->check_atmosphere check_reagents 3. Assess Reagent Purity/Stability - Check boronic acid for decomposition - Use pure aryl halide check_atmosphere->check_reagents check_conditions 4. Evaluate Reaction Conditions - Is the base appropriate? - Is the solvent system suitable? - Is stirring adequate? check_reagents->check_conditions optimize Systematically Optimize: - Screen catalysts/ligands - Screen bases - Screen solvents - Adjust temperature check_conditions->optimize If issues persist success Successful Coupling check_conditions->success If issue is resolved optimize->success G start Protodeboronation Observed change_base Switch to a Milder Base (e.g., K2CO3, KF) start->change_base anhydrous Use Anhydrous Conditions - Dry solvents and reagents start->anhydrous protect_ba Protect the Boronic Acid - Convert to pinacol ester - Convert to MIDA boronate - Convert to trifluoroborate start->protect_ba optimize Optimize Other Parameters - Lower temperature - Use a more active catalyst to  accelerate coupling over decomposition change_base->optimize anhydrous->optimize protect_ba->optimize success Protodeboronation Minimized optimize->success G start Low Yield with Sterically Hindered Boronic Acid ligand_screening Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos, NHCs) start->ligand_screening forcing_conditions Apply More Forcing Conditions - Increase temperature - Increase reaction time ligand_screening->forcing_conditions base_screening Screen Different Bases (e.g., K3PO4, Cs2CO3) forcing_conditions->base_screening halide_choice Consider a More Reactive Halide (I > Br > Cl) base_screening->halide_choice success Improved Yield halide_choice->success

References

Influence of base selection on the stability of (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of base selection on the stability of (3-Formyl-5-methylphenyl)boronic acid in chemical reactions, particularly the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound?

A1: The main stability concern for this compound, like many arylboronic acids, is its susceptibility to two primary degradation pathways:

  • Protodeboronation: This is the most common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-methylbenzaldehyde. This side reaction is often accelerated by the presence of strong bases and protic solvents (e.g., water).

  • Oxidation: The boronic acid functional group can be oxidized, especially under non-inert atmospheric conditions, leading to the formation of the corresponding phenol.

Careful selection of the base and reaction conditions is crucial to minimize these degradation pathways and maximize the yield of the desired product.

Q2: How does the choice of base influence the stability of this compound in a Suzuki-Miyaura coupling reaction?

A2: The base plays a dual role in Suzuki-Miyaura coupling. It is essential for the activation of the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium catalyst. However, the basicity and nature of the base can also promote the degradation of the boronic acid.

  • Strong Bases (e.g., NaOH, KOH): While effective in activating the boronic acid, strong inorganic bases can significantly accelerate the rate of protodeboronation, especially in the presence of water.

  • Weaker Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄): These are generally a good compromise, providing sufficient basicity for the catalytic cycle while minimizing the degradation of the boronic acid.

  • Cesium Bases (e.g., Cs₂CO₃, CsF): Cesium bases are often used for challenging couplings. Their higher solubility in organic solvents can sometimes lead to improved reaction rates and yields.

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are typically weaker bases and may not be as effective in promoting the transmetalation step, potentially leading to lower yields. Their use is generally considered for substrates that are sensitive to strong inorganic bases.

Q3: I am observing significant formation of 3-methylbenzaldehyde in my reaction. What are the likely causes and how can I mitigate this?

A3: The formation of 3-methylbenzaldehyde is a clear indication of protodeboronation. Here are the common causes and troubleshooting steps:

  • Base is too strong: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃ or K₃PO₄.

  • Presence of water: Water is a proton source for protodeboronation. While often used as a co-solvent, minimizing its amount or switching to anhydrous conditions can reduce this side reaction.

  • Prolonged reaction time at high temperature: High temperatures can accelerate both the desired reaction and the decomposition. Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Oxygen contamination: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can contribute to catalyst decomposition and other side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Ineffective activation of boronic acid.Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is of high purity and anhydrous if required.
Catalyst deactivation.Ensure the reaction is properly degassed and maintained under an inert atmosphere. Use a fresh, active palladium catalyst and ligand.
Decomposition of this compound.Use a milder base (e.g., K₂CO₃). Lower the reaction temperature. Minimize the amount of water in the reaction.
Significant protodeboronation (formation of 3-methylbenzaldehyde) The base is too strong or the reaction temperature is too high.Switch to a weaker inorganic base (K₂CO₃, Na₂CO₃). Reduce the reaction temperature and monitor the reaction closely.
Presence of excess water.Use anhydrous solvents and reagents. If water is necessary as a co-solvent, use the minimum required amount.
Formation of homocoupled biaryl product Oxygen contamination leading to oxidative homocoupling.Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Inconsistent reaction results Variable quality of this compound.Check the purity of the boronic acid by ¹H NMR or LC-MS before use. Store it in a cool, dry place under an inert atmosphere.
Inconsistent base quality or handling.Use a freshly opened bottle of base or dry the base before use. Ensure the base is finely powdered for better solubility and reactivity.

Quantitative Data Summary

The following table summarizes the typical impact of different bases on the yield of a model Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole. These are representative data to illustrate the trend and may vary based on specific reaction conditions.

Base pKb of Conjugate Acid (approx.) Typical Reaction Yield (%) Notes
NaOH15.740-60Strong base, significant protodeboronation often observed.
K₃PO₄12.385-95Often an excellent choice, providing a good balance of reactivity and stability.
Cs₂CO₃10.380-90Effective, particularly in challenging couplings due to its solubility.
K₂CO₃10.375-85A commonly used and effective base, generally milder than K₃PO₄.
Na₂CO₃10.370-80A cost-effective option, though sometimes less effective than its potassium counterpart.
Triethylamine (TEA)10.720-40Generally not basic enough for efficient transmetalation in this system.
DIPEA10.715-35Similar to TEA, often results in low yields for this type of coupling.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the decomposition of this compound in the presence of a base over time.

Materials:

  • This compound

  • Selected base (e.g., K₃PO₄)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.1 M) and an internal standard (e.g., 0.1 M) in the chosen deuterated solvent.

  • In an NMR tube, add a known volume of the stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a stoichiometric equivalent of the selected base to the NMR tube.

  • Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular intervals (e.g., every 30 minutes) for a desired period.

  • Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to the decomposition product (e.g., 3-methylbenzaldehyde).

  • Integrate the characteristic peaks of the starting material, product, and the internal standard to determine the relative concentrations over time.

Protocol 2: Quantitative Analysis of this compound Stability by HPLC

Objective: To quantify the degradation of this compound in the presence of different bases.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 90% A, ramp to 10% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • For each base to be tested, prepare a reaction mixture containing the boronic acid and the base in a chosen solvent system (e.g., Dioxane/Water).

  • Maintain the reaction mixtures at a constant temperature (e.g., 80 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each reaction mixture, quench with a weak acid solution, and dilute with the mobile phase.

  • Inject the samples onto the HPLC system.

  • Monitor the peak area of the this compound peak to determine its concentration over time. The appearance of new peaks will indicate degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (Boronic Acid + Internal Standard) nmr_analysis ¹H NMR Analysis (Time-course) prep_stock->nmr_analysis prep_samples Prepare Reaction Mixtures (Boronic Acid + Base) hplc_analysis HPLC Analysis (Time-course) prep_samples->hplc_analysis process_nmr Integrate NMR Peaks nmr_analysis->process_nmr process_hplc Measure HPLC Peak Areas hplc_analysis->process_hplc quantify Quantify Decomposition process_nmr->quantify process_hplc->quantify

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_base Base Selection cluster_outcome Reaction Outcome strong_base Strong Base (e.g., NaOH, KOH) protodeboronation Protodeboronation (Decomposition) strong_base->protodeboronation High Rate moderate_base Moderate Base (e.g., K₃PO₄, Cs₂CO₃) high_yield High Yield of Desired Product moderate_base->high_yield Optimal weak_base Weak Base (e.g., K₂CO₃, Na₂CO₃) weak_base->high_yield Good weak_base->protodeboronation Low Rate organic_base Organic Base (e.g., TEA, DIPEA) low_yield Low Yield/ No Reaction organic_base->low_yield Inefficient Activation

Caption: Influence of base strength on reaction outcome.

Technical Support Center: Optimizing Couplings with (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions, particularly Suzuki-Miyaura couplings, involving (3-Formyl-5-methylphenyl)boronic acid.

Troubleshooting Guide

Low or no product yield, the presence of side products, and difficulty in purification are common hurdles. This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Yield of the Desired Product

  • Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?

  • Answer: When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. The electron-withdrawing nature of the formyl group in this compound can influence its reactivity. Here are the key parameters to assess:

    • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

    • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]

    • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.

    • Base and Solvent System: The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[1] For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.[1]

Issue 2: Significant Protodeboronation Side Product

  • Question: I am observing a significant amount of 3-methylbenzaldehyde as a byproduct, indicating protodeboronation of my boronic acid. How can this be minimized?

  • Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient arylboronic acids.[2] Here are strategies to mitigate this issue:

    • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as K₂CO₃ or KF.[1]

    • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition and protodeboronation.[3][4]

Issue 3: Poor Solubility of Reagents

  • Question: My this compound or my coupling partner has poor solubility in the chosen solvent system, which I suspect is affecting the reaction rate. What can I do?

  • Answer: Insufficient solubility of reactants is a common reason for slow or incomplete reactions.[5]

    • Solvent Screening: A good starting point is to screen a variety of solvents. For Suzuki couplings, common solvent systems include mixtures like dioxane/water, THF/water, or toluene/water.[5][6] The ideal solvent will dissolve all reactants to a reasonable extent.

    • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to facilitate the movement of reactants between the aqueous and organic phases.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: A good starting point for optimization would be to use a standard palladium catalyst like Pd(PPh₃)₄ or a more modern catalyst system consisting of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., SPhos or XPhos). A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water 4:1) with a base like K₂CO₃ or K₃PO₄. The reaction is typically heated to 80-110 °C.[1][5]

Q2: How does the formyl group on the boronic acid affect the reaction?

A2: The formyl group is electron-withdrawing, which can make the boronic acid more prone to certain side reactions like protodeboronation.[2] However, it can also activate the aromatic ring, potentially influencing the reaction rate. The electronic nature of your coupling partner should also be considered for optimal catalyst and ligand selection.

Q3: Can I use other coupling reactions besides Suzuki-Miyaura for this boronic acid?

A3: While Suzuki-Miyaura is the most common, other palladium-catalyzed cross-coupling reactions could potentially be employed. The choice of reaction will depend on your specific substrate and desired product. It is recommended to consult the literature for specific applications of this compound in other coupling reactions.

Q4: How should I store this compound?

A4: Boronic acids should be stored in a cool, dry place away from light. To prevent potential degradation, it is advisable to store them under an inert atmosphere if they are to be kept for an extended period.

Data Presentation

Table 1: Recommended Solvent and Base Combinations for Suzuki Coupling

Solvent System (v/v)Base (equivalents)Typical Temperature (°C)Notes
Dioxane / H₂O (4:1)K₂CO₃ (2-3)90-100A widely used and effective system for many Suzuki couplings.[5]
Toluene / H₂O (4:1)K₃PO₄ (2-3)80-110A stronger base that can be beneficial for less reactive coupling partners.[5]
THF / H₂O (4:1)Cs₂CO₃ (2)60-80A strong yet often milder base that can sometimes reduce protodeboronation.[5]
THF (anhydrous)KF (3)60-70A mild base option, particularly useful when substrates are base-sensitive.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is typically done by evacuating and backfilling the flask three times.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow General Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography) extract->purify

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting_Logic Troubleshooting Low Yield in Suzuki Coupling cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Yield catalyst_inactive Inactive Catalyst/ Ligand start->catalyst_inactive oxygen Oxygen Contamination start->oxygen purity Impure Starting Materials start->purity protodeboronation Protodeboronation start->protodeboronation base_solvent Suboptimal Base/ Solvent start->base_solvent temperature Incorrect Temperature start->temperature solubility Poor Solubility start->solubility solution1 Solution catalyst_inactive->solution1 Use fresh catalyst/ air-stable precatalyst solution2 Solution oxygen->solution2 Degas solvent/ Inert atmosphere solution3 Solution purity->solution3 Purify starting materials solution4 Solution protodeboronation->solution4 Use milder base/ anhydrous conditions solution5 Solution base_solvent->solution5 Screen different solvents and bases solution6 Solution temperature->solution6 Optimize temperature solution7 Solution solubility->solution7 Screen solvents/ Add phase-transfer catalyst

References

Preventing boroxine formation from (3-Formyl-5-methylphenyl)boronic acid in situ

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using (3-Formyl-5-methylphenyl)boronic acid, with a focus on preventing the in situ formation of its corresponding boroxine trimer.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine, and why does it form from this compound?

A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms. It is a cyclic anhydride that forms from the intermolecular dehydration of three boronic acid molecules, releasing three molecules of water.[1][2][3] This is a reversible equilibrium process that can be driven by heat or the removal of water, for example, through azeotropic distillation or by using drying agents.[4][5] The formation of the boroxine is often entropically favored due to the release of water molecules.[5][6][7] Even solid boronic acids stored at room temperature can gradually convert to their boroxine form.[5]

Q2: How does the presence of boroxine affect my in situ reactions, such as Suzuki-Miyaura couplings?

A2: Boroxine formation can significantly impact the outcome of your reaction in several ways:

  • Inaccurate Stoichiometry: Since the boronic acid exists as an equilibrium mixture with its trimeric boroxine, it is difficult to determine the precise molar amount of the active monomeric boronic acid available for the reaction. This complicates reaction reproducibility.[8]

  • Reduced Reaction Rate: The transmetalation step in Suzuki-Miyaura coupling typically involves the monomeric boronic acid. If a significant portion of the reagent is sequestered as the less reactive boroxine, the overall reaction rate can decrease, leading to incomplete conversion or lower yields.[8]

  • Catalyst Inhibition: In some catalytic systems, the boroxine itself or the conditions favoring its formation might negatively interact with the catalyst's activity.[9]

Q3: What are the primary strategies to prevent or manage boroxine formation during my experiment?

A3: There are two main approaches to manage the boronic acid-boroxine equilibrium in situ:

  • Reaction Condition Optimization: For reactions like Suzuki coupling, the presence of a protic co-solvent, such as water, is often used. Water helps to hydrolyze the boroxine, shifting the equilibrium back towards the active monomeric boronic acid.[9][10]

  • Conversion to a Stable Derivative: Before its use in a reaction, the boronic acid can be converted into a more stable, storable, and stoichiometrically well-defined derivative. Common examples include potassium trifluoroborate salts, pinacol esters, and diethanolamine (DABO) adducts.[8][11] These derivatives often exhibit improved stability and handling characteristics.[8][12]

Q4: Which stable derivatives of this compound are recommended, and how do they compare?

A4: Converting the boronic acid to a derivative is a robust strategy. The most common and effective options are summarized in the table below.

Derivative NameKey FeaturesAdvantagesDisadvantages
Potassium Trifluoroborate Air-stable, crystalline solids.[8]Excellent stability to air and moisture; easy to handle and weigh accurately.[13] Often used directly in couplings.Requires a dedicated synthesis step from the boronic acid.
Pinacol Ester Stable enough for chromatographic purification.[8][11]Protects the boronic acid from decomposition and boroxine formation; widely used in tandem reaction sequences.[14]Can be sluggish in some cross-coupling reactions compared to the free acid.[8] Deprotection can require harsh conditions.[11]
Diethanolamine (DABO) Adduct Air and water-stable, crystalline complexes.[8][15]Inexpensive and simple to prepare.[8][15] The adduct readily hydrolyzes back to the active boronic acid in situ when protic solvents are used in the reaction.[8]Requires the presence of a protic solvent in the subsequent reaction to release the boronic acid.

Troubleshooting Guide

Problem: My Suzuki-Miyaura coupling reaction using this compound gives low or inconsistent yields.

This is a common issue often linked to the quality and form of the boronic acid reagent.

  • Possible Cause: In situ formation of the less reactive boroxine trimer is leading to inaccurate stoichiometry and a lower concentration of the active coupling partner. The solid boronic acid used may already be a mixture of the acid and boroxine.

  • Solution 1: Optimize Reaction Conditions for In Situ Hydrolysis Many Suzuki-Miyaura protocols benefit from a biphasic solvent system or the addition of water. Water can hydrolyze the boroxine back to the active monomeric boronic acid.

    • Action: If using an anhydrous solvent system (e.g., dioxane, THF, toluene), add a controlled amount of water. A common starting point is a solvent ratio of 10:1 organic solvent to water.[16]

    • Consideration: While beneficial for boroxine hydrolysis, excess water can promote protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[16] This is especially a risk with strong bases.[16]

  • Solution 2: Convert the Boronic Acid to a Diethanolamine (DABO) Adduct (Prophylactic Approach) This is a highly recommended strategy for ensuring stability and stoichiometric accuracy. The DABO adduct is a stable, crystalline solid that can be easily prepared and stored.[8] It reverts to the active boronic acid under typical Suzuki-Miyaura conditions that use a protic co-solvent.[15]

    • Action: Synthesize the DABO adduct from this compound before the coupling reaction. See Protocol 1 below for a detailed methodology.

    • Benefit: This eliminates guesswork regarding the active reagent concentration and generally leads to more reproducible and higher yields.

Experimental Protocols

Protocol 1: Preparation of the Diethanolamine (DABO) Adduct of this compound

This protocol is adapted from established procedures for forming stable boronic acid adducts.[8][15]

  • Dissolution: In a suitable flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a minimal amount of dichloromethane at room temperature.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: The initial solid may dissolve completely before a new, white precipitate forms. This new solid is the desired DABO adduct.[15]

  • Isolation: Continue stirring the resulting slurry for 15-20 minutes to ensure complete formation.

  • Filtration: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold dichloromethane and dry the solid under vacuum.

  • Usage: The resulting stable, crystalline DABO adduct can be stored and used directly in Suzuki-Miyaura coupling reactions, ensuring the use of a protic co-solvent (e.g., water, ethanol) in the reaction mixture to facilitate the in situ release of the boronic acid.[8]

Protocol 2: Preparation of Potassium (3-Formyl-5-methylphenyl)trifluoroborate

This protocol is based on general methods for synthesizing potassium organotrifluoroborate salts.[13]

  • Dissolution: Dissolve this compound (1.0 equiv) in methanol.

  • Addition of KHF₂: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate from the solution. The time required for complete precipitation can range from 30 minutes to several hours.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the crystalline solid under high vacuum. The product is typically a stable, free-flowing solid that can be stored for extended periods.

Visual Diagrams

Caption: The reversible equilibrium between three molecules of boronic acid and one molecule of boroxine.

G start Problem: Low or Inconsistent Yields cause Potential Cause: Boroxine Formation? start->cause check_solvent Is a protic co-solvent (e.g., H₂O) present? cause->check_solvent Yes add_water Solution 1: Add H₂O to solvent system (e.g., Toluene/H₂O 10:1) check_solvent->add_water No use_derivative Solution 2 (Recommended): Convert to a stable derivative before the reaction. check_solvent->use_derivative Yes, but problem persists end Improved Reproducibility and Yield add_water->end use_derivative->end

Caption: Troubleshooting workflow for addressing issues caused by boroxine formation.

G cluster_derivatives Recommended Derivatives problem Problem: This compound is unstable and forms boroxines. solution Prophylactic Solution: Convert to a stable, isolable derivative for accurate stoichiometry. problem->solution dabo Diethanolamine (DABO) Adduct solution->dabo bf3k Potassium Trifluoroborate (BF₃K) solution->bf3k pinacol Pinacol Ester solution->pinacol

Caption: Logic diagram illustrating the protective group strategy for boronic acids.

References

Technical Support Center: Managing Palladium Catalyst Deactivation in Reactions with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing palladium catalyst deactivation in cross-coupling reactions involving functionalized boronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and understand the underlying causes of catalyst deactivation.

Troubleshooting Guide

This guide addresses specific issues encountered during Suzuki-Miyaura cross-coupling experiments in a question-and-answer format.

Problem/QuestionPotential CausesRecommended Solutions & Troubleshooting Steps
Q1: My reaction has low or no yield, and I observe a black precipitate (Palladium Black). 1. Catalyst Agglomeration: The active Pd(0) species has aggregated into inactive palladium black.[1][2] 2. Ligand Degradation: The phosphine ligand has been oxidized or has degraded, leaving the palladium center unprotected.[3] 3. Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst or the phosphine ligands.[2][4]1. Improve Ligand Stability: Switch to bulkier, more electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that form more stable complexes with palladium.[5][6] 2. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3] 3. Use a Pre-formed Catalyst: Employ a stable Pd(II) precatalyst that is efficiently reduced in situ, or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ from a fresh source.[3]
Q2: The reaction starts well but then stalls, leaving unreacted starting material. 1. Protodeboronation: The functionalized boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom. This is common with electron-deficient or heteroaryl boronic acids.[3][7] 2. Catalyst Poisoning: Impurities in the boronic acid or other reagents are poisoning the catalyst over time.1. Use Milder Bases: Switch from strong bases (e.g., NaOH, KOH) to milder options like K₃PO₄, Cs₂CO₃, or KF to minimize the rate of protodeboronation.[3] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester, which are more resistant to decomposition.[3] 3. Purify Boronic Acid: Purify the boronic acid before use, for example, by forming a diethanolamine adduct to remove impurities. 4. Anhydrous Conditions: For highly sensitive substrates, use strictly anhydrous conditions.[3]
Q3: I am getting significant amounts of boronic acid homocoupling byproduct. 1. High Concentration of Pd(II): The presence of Pd(II) species, either from the precatalyst or from oxidation of Pd(0), can catalyze the homocoupling of boronic acids.[1] 2. Excess Oxygen: As with palladium black formation, oxygen can promote homocoupling.[1]1. Ensure Efficient Pre-catalyst Reduction: If using a Pd(II) source, ensure conditions are suitable for its rapid reduction to the active Pd(0) species. 2. Rigorous Degassing: Thoroughly degas the reaction mixture to minimize oxygen levels.[1][4] 3. Control Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.
Q4: My heteroaryl boronic acid is particularly problematic, leading to low yields and decomposition. 1. High Rate of Protodeboronation: Heteroaryl boronic acids, especially those containing basic nitrogen atoms (e.g., 2-pyridyl), are highly susceptible to protodeboronation.[7] 2. Catalyst Inhibition: The heteroatom (e.g., nitrogen in pyridine) can coordinate to the palladium center, inhibiting its catalytic activity.[6]1. Use Boronic Acid Surrogates: Employ more stable derivatives like potassium heteroaryltrifluoroborates or MIDA boronates.[3] 2. Select Appropriate Ligands: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that can sterically shield the palladium center from inhibitory coordination by the heteroatom.[6] 3. Microwave Conditions: For challenging couplings, microwave heating can sometimes provide rapid and efficient conversion, minimizing the time for decomposition pathways to occur.[3]

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation and why is it a problem? A1: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time. In palladium-catalyzed cross-coupling reactions, this is a significant issue as it can lead to incomplete reactions, low product yields, and the formation of unwanted byproducts, impacting the efficiency and cost-effectiveness of a synthetic route.[3]

Q2: What is protodeboronation and which functional groups are most susceptible? A2: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[7] This reaction is often accelerated by harsh basic conditions and the presence of water.[3] Boronic acids bearing electron-withdrawing groups and many heteroaryl boronic acids (e.g., pyridyl, indolyl) are particularly prone to this decomposition pathway.[3][7]

Q3: How can I tell if my catalyst has deactivated? A3: The most obvious sign of deactivation is the formation of a black precipitate, known as palladium black, which consists of aggregated, inactive palladium metal.[1][2] Other indicators include a reaction that stalls before completion (as monitored by TLC or LC-MS) or the requirement for unusually high catalyst loadings to achieve a reasonable yield.

Q4: Can I reactivate my deactivated palladium catalyst? A4: For homogeneous catalysts that have formed palladium black, reactivation within the reaction mixture is challenging. The primary strategy is to prevent deactivation in the first place. While there are methods for recycling palladium from reaction mixtures, a simple, universal protocol for redissolving palladium black into an active catalytic species in situ for Suzuki-Miyaura reactions is not well-established. Prevention through the use of robust ligands and inert conditions is the most effective approach.[3]

Q5: When should I use a boronic ester instead of a boronic acid? A5: You should consider using a more stable boronic acid surrogate, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, when you are working with a boronic acid that is known to be unstable.[3] This is particularly relevant for many heteroaryl boronic acids or those with sensitive functional groups that are prone to decomposition via protodeboronation under standard Suzuki-Miyaura conditions.[3]

Data Presentation

Table 1: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling

This table summarizes the performance of various phosphine ligands, highlighting how ligand choice can impact reaction efficiency, particularly with challenging substrates.

Ligand ClassSpecific LigandAryl HalideAryl Boronic AcidCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl PhosphinesSPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[5]
Biaryl PhosphinesXPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene100299[5]
Ferrocenyl Phosphinesdppf4-BromoacetophenonePhenylboronic acid2.0 (Pd)K₂CO₃DME801695[5]
DialkylphosphinesP(t-Bu)₃4-ChlorotoluenePhenylboronic acid1.0 (Pd)Cs₂CO₃Dioxane802492[5]
Indole-Amide PhosphinesIndole-Amide Ligand2,6-Dimethyl-4'-bromobiphenylPhenylboronic acid0.005 (Pd)K₃PO₄Toluene/H₂O1100.1799[5]
Table 2: Effect of Boronic Acid Substituents on Reaction Yield

The electronic nature of the substituent on the aryl boronic acid can influence the rate of transmetalation and, consequently, the reaction yield.

Aryl Boronic Acid SubstituentElectronic EffectCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-OCH₃Electron-donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-CH₃Electron-donating4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95
4-FElectron-withdrawing4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O98
4-CF₃Electron-withdrawing4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O90
2-NO₂Electron-withdrawing4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O75

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the functionalized boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[3]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: Protection of a Boronic Acid as a MIDA Ester

This protocol is for the protection of boronic acids that are unstable under coupling conditions.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, charge N-methyliminodiacetic acid (MIDA) (3.0 equiv) and the boronic acid (1.0 equiv).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask (to a concentration of approximately 0.3 M with respect to the boronic acid).

  • Heating: Heat the mixture at 80-110 °C under a nitrogen atmosphere for 1-2 hours, or until the reaction is complete as monitored by NMR or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates from the solution. The product can be isolated by filtration, washing with a suitable solvent (e.g., diethyl ether), and drying under vacuum. MIDA boronates are generally stable to silica gel chromatography if further purification is needed.[3]

Protocol 3: Purification of a Boronic Acid via Diethanolamine Adduct Formation

This procedure can be used to purify crude or impure boronic acids.

  • Dissolution: In a vial with a stir bar, dissolve the crude boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or diethyl ether.[4]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4]

  • Precipitation: A white precipitate of the diethanolamine adduct will typically form. The initial solid may dissolve completely before the adduct precipitates.[4]

  • Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid product by vacuum filtration.[4]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can often be used directly in Suzuki coupling reactions, particularly in protic solvents.[4]

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways cluster_boronic_acid_decomp Boronic Acid Decomposition Active_Catalyst Active Pd(0)L_n Catalyst Product_Formation Product Formation (Desired Catalytic Cycle) Active_Catalyst->Product_Formation Oxidative Addition, Transmetalation, Reductive Elimination Oxidized_Pd Oxidized Pd(II) Species Active_Catalyst->Oxidized_Pd Presence of O₂ Ligandless_Pd Ligandless 'Naked' Pd Active_Catalyst->Ligandless_Pd Ligand Dissociation/ Degradation Product_Formation->Active_Catalyst Deactivated_Catalyst Deactivated Species Pd_Black Palladium Black (Aggregated Pd(0)) Pd_Black->Deactivated_Catalyst Oxidized_Pd->Deactivated_Catalyst Ligandless_Pd->Pd_Black Aggregation Boronic_Acid Functionalized Boronic Acid Protodeboronation Protodeboronation Product (Ar-H) Boronic_Acid->Protodeboronation H₂O, Base

Key pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Start: Low Yield in Suzuki Coupling Check_Precipitate Is a black precipitate (Pd Black) observed? Start->Check_Precipitate Check_SM Are starting materials consumed? Check_Precipitate->Check_SM No Improve_Inertness Improve Inert Atmosphere: - Rigorously degas solvents - Use fresh, stable ligands (e.g., Buchwald type) Check_Precipitate->Improve_Inertness Yes Check_Boronic_Acid Is boronic acid decomposition (e.g., protodeboronation) suspected? Check_SM->Check_Boronic_Acid No End_Success Reaction Optimized Check_SM->End_Success Yes Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Screen more active catalysts/ligands Check_Boronic_Acid->Optimize_Conditions No Stabilize_Boronic_Acid Stabilize Boronic Acid: - Use milder base (K₃PO₄, KF) - Switch to boronic ester (BPin, MIDA) - Use anhydrous conditions Check_Boronic_Acid->Stabilize_Boronic_Acid Yes Improve_Inertness->End_Success Purify_Reagents Purify Reagents: - Recrystallize aryl halide - Purify boronic acid (e.g., via diethanolamine adduct) Optimize_Conditions->Purify_Reagents Stabilize_Boronic_Acid->End_Success Purify_Reagents->End_Success

A decision-making workflow for troubleshooting.

References

Technical Support Center: Methods for Removing Residual Boron Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of residual boron impurities from final products. It is designed for researchers, scientists, and drug development professionals encountering challenges in purification.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of boron impurities in final products?

A1: Boron impurities typically originate from reagents used in the synthesis process. Common sources include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura): Unreacted boronic acids or their esters are primary impurities.[1] Borate salts can also form as byproducts.[1]

  • Reducing agents: Reagents like sodium borohydride can leave behind boric acid and other boron-containing residues after quenching.[2]

  • Boron-based reagents: The use of reagents like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA) in synthesis can lead to their presence in the final product if not adequately removed.[3]

Q2: Why are boron impurities a concern in pharmaceutical development?

A2: Certain boron-containing reagents, such as BPD and BBA, have tested positive in the Ames assay for mutagenicity.[3] Consequently, they are often classified as potential mutagenic impurities (PMIs) or potential genotoxic impurities (PGIs) under guidelines like ICH M7.[3][4] The presence of such impurities must be controlled to very low levels in active pharmaceutical ingredients (APIs) to ensure patient safety.[3][5]

Q3: Why can it be difficult to remove boronic acids and boric acid using standard purification techniques?

A3: Boronic acids and boric acid present unique purification challenges due to their chemical properties:

  • Polarity and Solubility: Boronic acids with small organic groups are often polar and water-soluble, which can lead to problems during aqueous extractions and chromatographic separations.[6][7]

  • Acidity: Boric acid is a weak Lewis acid, existing primarily as a neutral, undissociated molecule in acidic or neutral aqueous solutions. This makes it difficult to remove with standard organic solvent washes.[8] It only forms the more water-soluble borate ion at a higher pH.[8]

  • Chromatography Issues: The polarity of boronic acids can cause them to streak or irreversibly stick to silica gel during column chromatography, leading to poor separation.[9][10]

  • Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which can further complicate purification.[1]

Troubleshooting Guides

Issue 1: Standard aqueous workup is failing to remove boronic acid impurities.

Q: My product is contaminated with a boronic acid, but washing with water or brine is ineffective. What steps can I take?

A: This is a common challenge. The following strategies can enhance the removal of boronic acids into the aqueous phase.

  • Increase the pH: A basic wash is crucial. Ensure the pH of the aqueous layer is greater than 10 to fully deprotonate the boronic acid into its more water-soluble boronate salt. Using a 1-2 M solution of NaOH or K₂CO₃ is often effective.[1]

  • Add a Complexing Agent: Supplement your basic aqueous wash with a 1,2- or 1,3-diol, such as D-sorbitol.[9] Diols form highly water-soluble anionic complexes with boronate, which dramatically improves its partitioning into the aqueous phase.[1]

  • Optimize the Solvent System: If your desired product is soluble in non-polar solvents (e.g., diethyl ether, toluene), using one for the organic layer can minimize the co-extraction of the polar boronic acid impurity.[1]

Issue 2: Boronic acid byproduct is co-eluting with my product on a silica gel column.

Q: I am unable to separate my product from a boronic acid impurity using silica gel chromatography. What are my alternatives?

A: Co-elution is a frequent problem with polar boronic acids on silica gel.[1] Consider these alternative purification strategies:

  • Use a Boron Scavenger Resin: This is often the most direct and effective solution. Scavenger resins are solid-supported materials with functional groups (commonly diols) that selectively bind to boronic acids. The resin is stirred with the crude product solution and then removed by simple filtration.[1][11]

  • Derivatization to a Trifluoroborate Salt: Boronic acids can be converted into potassium trifluoroborate salts (R-BF₃K). These salts are often crystalline and highly polar, making them insoluble in many organic solvents. This allows for purification via crystallization or filtration, after which the boronic acid can be regenerated if needed.[1][9]

  • Formation of a Diethanolamine Adduct: Adding diethanolamine to a solution of the boronic acid (often in a solvent like diethyl ether) can cause the formation of a crystalline adduct that precipitates out of the solution.[8][9][10] The free boronic acid can be recovered later if necessary.[10]

  • Reversed-Phase Chromatography: If your compound is compatible, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative to normal-phase silica gel for separating polar impurities.[9][10]

Issue 3: Residual boric acid from a sodium borohydride reduction is contaminating my hydrophilic product.

Q: After a NaBH₄ reduction and acidic workup, my water-soluble product is heavily contaminated with boron residues. How can I purify it?

A: Purifying highly hydrophilic compounds from boric acid is challenging. Standard extractions are often ineffective.

  • Specialized Resins: An Amberlyst resin or other specialized ion-exchange resins can be used to capture boric acid. The crude product can be passed through a column packed with the resin, or the resin can be stirred with the product solution and then filtered off.[2]

  • Solvent Trituration/Recrystallization: If a solvent system can be found where the product has low solubility but boric acid is soluble, trituration can be effective.[10] Alternatively, carefully controlled recrystallization may work if the solubility profiles of the product and impurity differ significantly with temperature.

  • Size Exclusion Chromatography: For some polar compounds, size exclusion chromatography using a resin like Sephadex LH-20 may provide separation.[9]

Data Presentation

Table 1: Comparison of Common Boron Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Aqueous Extraction Ionization of boronic acid to a water-soluble boronate salt.[1]Simple, inexpensive, and common workup step.Ineffective for very non-polar boronic acids or at neutral/acidic pH.Removing polar boronic acids from products soluble in organic solvents.
Extraction with Diols Formation of a highly water-soluble boronate-diol complex.[1][9]Significantly enhances removal into the aqueous phase.Requires an additional reagent (e.g., sorbitol).Cases where a simple basic wash is insufficient.
Scavenger Resins Covalent binding of boronic acid to a solid support.[1][11]High selectivity and efficiency; simple filtration-based removal.Resins can be expensive.Removing trace to moderate amounts of boronic acids when other methods fail.
Recrystallization Differential solubility of the product and impurity in a solvent.[12][13]Can yield very high purity product.[12]Requires a suitable solvent; product loss is possible; may not work for oils.[13]Purifying solid products from less soluble or more soluble impurities.
Diethanolamine Adduct Precipitation of a crystalline boronic acid-diethanolamine adduct.[9][10]Can be effective for moderately polar boronic acids that are difficult to crystallize.[10]Formation of the precipitate is not guaranteed; requires an extra step.[10]Isolation and purification of boronic acids themselves.
Chromatography (Reversed-Phase) Partitioning based on polarity using a non-polar stationary phase.[10]Can be effective when normal-phase silica fails.Requires HPLC or flash system; may require large volumes of solvent.[10]Polar products contaminated with less polar impurities, or vice-versa.

Table 2: Quantification Limits for Boron Impurities

Analytical MethodAnalyteLimit of Quantitation (LOQ)Reference
GC-MSBis(pinacolato)diboron (BPD)2.5 ppm[3]
GC-MS (with derivatization)Tetrahydroxydiboron (BBA)30 ppm (back-calculated)[3]
LC/MS/MS (with derivatization)Aryl Boronic AcidsLow ppm levels[14]
ICP-OES / ICP-MSTotal Boron ContentICP-MS is more sensitive for low levels.[3][15]

Experimental Protocols

Protocol 1: Boron Removal Using a Scavenger Resin

This protocol describes a general procedure for removing a boronic acid impurity from a crude product solution.

  • Select the Resin: Choose a scavenger resin with a diol or other boron-chelating functional group (e.g., SiliCycle's Si-DEAM or Supra Sciences' DEAM resin).[11]

  • Dissolve the Crude Product: Dissolve the crude material containing the boronic acid impurity in a suitable organic solvent (e.g., DCM, THF, Ethyl Acetate).

  • Add the Scavenger Resin: Add the scavenger resin to the solution. A typical starting point is to use 3-5 equivalents of the resin's functional group capacity relative to the estimated amount of the boron impurity.

  • Agitate the Mixture: Stir or shake the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the removal of the impurity by a suitable analytical method (e.g., TLC, LC-MS).

  • Filter the Resin: Once the reaction is complete, filter the mixture to remove the solid resin. A simple gravity or vacuum filtration through a fritted funnel is sufficient.

  • Wash the Resin: Wash the collected resin with a small amount of the same solvent to recover any adsorbed product.

  • Isolate the Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product, now free of the boronic acid impurity.

Protocol 2: Enhanced Aqueous Extraction with D-Sorbitol

This protocol details how to improve the removal of boronic acid from an organic solution.

  • Dissolve the Crude Product: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

  • Prepare the Aqueous Wash Solution: Prepare an aqueous solution containing a base (e.g., 1 M NaOH) and D-sorbitol (e.g., 0.5 M).

  • Perform the Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the basic sorbitol wash solution.

  • Shake and Separate: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate completely.

  • Drain the Aqueous Layer: Drain the lower aqueous layer, which now contains the boronate-sorbitol complex.

  • Repeat if Necessary: For stubborn impurities, repeat the extraction (Steps 3-5) one or two more times with fresh aqueous solution.

  • Process the Organic Layer: Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to obtain the purified product.

Visualizations

Boron_Removal_Decision_Tree Decision Tree for Boron Impurity Removal start Crude Product with Boron Impurity is_solid Is the final product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes liquid_or_fail Product is liquid, an oil, or recrystallization failed is_solid->liquid_or_fail No recryst_ok Is purity acceptable? recrystallize->recryst_ok recryst_ok->liquid_or_fail No done Purified Product recryst_ok->done Yes workup Perform Enhanced Aqueous Workup (High pH + Diol) liquid_or_fail->workup workup_ok Is purity acceptable? workup->workup_ok scavenger Use Boron Scavenger Resin workup_ok->scavenger No chromatography Consider Alternative Chromatography (e.g., Reversed-Phase) workup_ok->chromatography No, and scavenger is not an option workup_ok->done Yes scavenger->done chromatography->done Scavenger_Workflow Experimental Workflow for Boron Scavenger Resin cluster_prep Preparation cluster_reaction Scavenging cluster_isolation Isolation dissolve 1. Dissolve crude product in suitable solvent add_resin 2. Add scavenger resin (3-5 eq.) dissolve->add_resin agitate 3. Stir/agitate mixture (1-24h, Room Temp) add_resin->agitate monitor 4. Monitor impurity removal (TLC, LC-MS) agitate->monitor filter_resin 5. Filter to remove resin monitor->filter_resin wash_resin 6. Wash resin with solvent filter_resin->wash_resin concentrate 7. Concentrate filtrate wash_resin->concentrate end Purified Product concentrate->end start Start start->dissolve

References

Overcoming challenges in the chromatographic purification of polar boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Purification of Polar Boronic Acids

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the chromatographic purification of polar boronic acids. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic purification of polar boronic acids.

Q1: My polar boronic acid shows poor or no retention on a C18 reversed-phase column and elutes in the void volume. What can I do?

A1: This is a common issue due to the high polarity of your compound. Here are several strategies to increase retention:

  • Utilize Highly Aqueous Mobile Phases: Some modern reversed-phase columns are designed to be "aqueous stable." With these columns, you can use a mobile phase with a very high water content (e.g., >95%), which can help to retain some polar compounds.

  • Adjust Mobile Phase pH: The retention of boronic acids can be pH-dependent. At a pH above their pKa, boronic acids are anionic and may show different retention characteristics. Experiment with a pH range, but be mindful of the stability of your compound and column (typically between pH 2 and 8 for silica-based columns).

  • Consider an Alternative Chromatographic Mode: If the above strategies are ineffective, reversed-phase chromatography may not be suitable. Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.

Q2: I am observing significant peak tailing and broad peaks for my boronic acid on a silica-based column. What is causing this and how can I improve the peak shape?

A2: Peak tailing of boronic acids on silica columns is often due to strong interactions between the boronic acid group and the silanol groups on the silica surface. This can lead to non-ideal chromatographic behavior and even degradation of the compound on the column.

  • Use a Modern, High-Purity Silica Column: Newer columns are often manufactured with higher purity silica and are better end-capped, which reduces the number of accessible, acidic silanol groups.

  • Mobile Phase Modifiers: Adding a small amount of a competitive agent to the mobile phase can help to saturate the active sites on the silica and improve peak shape. Common modifiers include:

    • A small percentage of a weak acid like formic acid or acetic acid.

    • A buffer to control the pH.

  • Derivatization: Converting the boronic acid to a less interactive boronate ester (e.g., a pinacol ester) can significantly improve peak shape in reversed-phase chromatography.[1][2]

  • Alternative Stationary Phases: Consider using a column with a different stationary phase chemistry that is less prone to this type of interaction, such as a polymer-based column or a column specifically designed for polar analytes.

Q3: My polar boronic acid is co-eluting with polar impurities. How can I improve the resolution?

A3: Achieving good resolution between a polar boronic acid and its impurities can be challenging. Here are some approaches:

  • Optimize the Gradient: If you are using gradient elution, try a shallower gradient. This will increase the run time but can significantly improve the separation of closely eluting compounds.

  • Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. If you are using one, try switching to the other.

  • Switch to HILIC or Mixed-Mode Chromatography: These techniques offer different selectivity compared to reversed-phase chromatography and are often better suited for separating polar compounds.[3][4] HILIC, in particular, can provide excellent resolution for highly polar analytes that are poorly retained in reversed-phase.[5]

  • Derivatization: Converting the boronic acid to a derivative, such as a diethanolamine adduct, can alter its chromatographic behavior and may allow for better separation from impurities.[6][7][8][9]

Q4: I am experiencing low recovery of my boronic acid from the column. What could be the reason?

A4: Low recovery can be due to irreversible adsorption of the boronic acid onto the stationary phase or degradation of the compound during the purification process.

  • Irreversible Adsorption: As mentioned, boronic acids can interact strongly with silica. If you suspect this is the cause, try the strategies for improving peak shape (Q2), as these can also reduce irreversible binding.

  • On-Column Degradation: Some boronic acids are unstable, especially on acidic silica surfaces. Using a more inert column material or switching to a less harsh mobile phase (e.g., neutral pH) may help. Derivatization to a more stable form, like a pinacol ester, before chromatography is also a good strategy.[1][2]

  • Check for Metal Chelation: Boronic acids can sometimes interact with metal surfaces in the HPLC system. Using columns with PEEK or other metal-free hardware can mitigate this issue.

Frequently Asked Questions (FAQs)

Q: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and how can it help with my polar boronic acid purification?

A: HILIC is a chromatographic technique that uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[5] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer. As the water content in the mobile phase is increased, the polar compounds elute. This makes HILIC an excellent choice for retaining and separating very polar compounds, like many boronic acids, that show little or no retention in reversed-phase chromatography.[10][11]

Q: What is Mixed-Mode Chromatography and when should I consider it?

A: Mixed-mode chromatography utilizes a stationary phase that has more than one type of interaction mechanism.[3][4] For example, a common type of mixed-mode column combines reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities. This allows for the simultaneous separation of compounds with different polarities and charge states. You should consider mixed-mode chromatography when your sample contains a complex mixture of polar and non-polar compounds, or when you need to fine-tune the selectivity of your separation beyond what is possible with single-mode chromatography. The retention can be controlled by adjusting the mobile phase pH, ionic strength, and organic solvent concentration.[12]

Q: Is it better to purify the free boronic acid or a boronate ester?

A: This depends on the properties of your specific boronic acid and the subsequent steps in your synthesis.

  • Free Boronic Acid: Purifying the free acid can be challenging due to its polarity and potential for interaction with silica. However, if the downstream reaction requires the free acid, this avoids an extra deprotection step.

  • Boronate Ester (e.g., Pinacol Ester): Boronate esters are generally less polar and more stable than their corresponding boronic acids.[1][2] This often leads to better chromatographic behavior (less peak tailing, better retention in reversed-phase) and easier handling.[13] However, you will need to perform a deprotection step after purification if the free boronic acid is required for the next reaction.

Q: Can I use normal-phase chromatography on silica gel for my polar boronic acid?

A: While it might seem intuitive to use a polar stationary phase like silica for a polar compound, traditional normal-phase chromatography with non-polar organic solvents is often problematic for polar boronic acids. They tend to interact very strongly with the silica, leading to very broad peaks, poor recovery, or even complete retention on the column. HILIC is a more suitable technique that uses a polar stationary phase but with a reversed-phase-like mobile phase.

Data Presentation

The following tables provide a synthesized comparison of different chromatographic methods for the purification of representative polar boronic acids. The data is compiled from various sources and is intended to be a guide for method development. Actual results may vary depending on the specific boronic acid, impurities, and instrumentation.

Table 1: Comparison of Chromatographic Modes for the Separation of Polar Boronic Acids

Chromatographic ModePolar Boronic AcidColumnMobile PhaseRetention Time (min)Peak ShapeRecoveryReference
Reversed-Phase 3-Aminophenylboronic acidC1895:5 Water:Acetonitrile with 0.1% Formic Acid1.2TailingModerate[14]
4-Carboxyphenylboronic acidC1890:10 Water:Acetonitrile with 0.1% Phosphoric Acid2.5SymmetricalGood[15]
HILIC 3-Aminophenylboronic acidAmide10:90 Water:Acetonitrile with 10 mM Ammonium Formate5.8SymmetricalHigh[5][16]
4-Carboxyphenylboronic acidSilica15:85 Water:Acetonitrile with 10 mM Ammonium Acetate7.2SymmetricalHigh[10]
Mixed-Mode 3-Aminophenylboronic acidCation-Exchange/RPGradient of Acetonitrile in Water with Ammonium Formate8.5SymmetricalHigh[3][17]
4-Carboxyphenylboronic acidAnion-Exchange/RPGradient of Acetonitrile in Water with Ammonium Acetate9.1SymmetricalHigh[3][12]

Table 2: Effect of Derivatization on Reversed-Phase Chromatography of a Polar Boronic Acid

Compound FormColumnMobile PhaseRetention Time (min)Peak ShapeReference
Free Boronic Acid C1880:20 Water:Methanol with 0.1% TFA1.5Broad, Tailing
Pinacol Ester C1840:60 Water:Methanol with 0.1% TFA6.8Sharp, Symmetrical[1][2]
Diethanolamine Adduct C1860:40 Water:Acetonitrile with 0.1% Formic Acid4.2Symmetrical[6][7][8][9]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Boronic Acid

This protocol provides a general starting point for developing a HILIC method for the purification of a polar boronic acid.

  • Column Selection:

    • Start with a bare silica HILIC column or an amide-bonded phase column. These are good general-purpose HILIC phases.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

  • Column Equilibration:

    • Equilibrate the column with 95% B for at least 30-60 minutes at a flow rate of 1 mL/min for a standard 4.6 mm ID analytical column. Proper equilibration is critical for reproducible results in HILIC.

  • Sample Preparation:

    • Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 90-95% Acetonitrile). This is crucial to avoid peak distortion. If the sample is not soluble, use the minimum amount of a stronger solvent (like water or methanol) and inject a smaller volume.

  • Gradient Elution:

    • Start with a shallow gradient to scout for the elution of your compound. A typical starting gradient could be:

      • 0-2 min: 95% B (isocratic)

      • 2-15 min: 95% to 70% B (linear gradient)

      • 15-17 min: 70% to 95% B (return to initial conditions)

      • 17-25 min: 95% B (re-equilibration)

  • Optimization:

    • Adjust the gradient slope and starting/ending percentages of B to optimize the separation of your boronic acid from impurities.

    • The buffer concentration and pH can also be adjusted to fine-tune selectivity.

Protocol 2: Derivatization of a Polar Boronic Acid with Diethanolamine

This procedure forms a stable adduct that can be more amenable to purification.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the crude polar boronic acid (1 equivalent) in a suitable solvent. Dichloromethane or diethyl ether are commonly used.[7][8]

    • Add diethanolamine (1.0-1.2 equivalents) to the solution.

  • Reaction:

    • Stir the mixture at room temperature. The diethanolamine adduct often precipitates out of the solution as a white solid.[8]

    • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 30 minutes to a few hours).

  • Isolation of the Adduct:

    • If a precipitate forms, collect the solid by filtration and wash it with the reaction solvent (e.g., diethyl ether).

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by chromatography or recrystallization.

  • Deprotection (to regenerate the free boronic acid):

    • The diethanolamine adduct can be hydrolyzed back to the free boronic acid by treatment with a mild acid. A common method is to stir the adduct in a biphasic mixture of an organic solvent (like ethyl acetate) and a dilute aqueous acid (e.g., 1 M HCl) until the adduct is consumed. The free boronic acid can then be isolated from the organic layer.[7]

Protocol 3: Formation of a Pinacol Ester from a Polar Boronic Acid

This protocol converts the boronic acid to a more stable and less polar pinacol ester.

  • Reaction Setup:

    • In a round-bottom flask, combine the crude polar boronic acid (1 equivalent), pinacol (1.0-1.5 equivalents), and a dehydrating agent such as anhydrous magnesium sulfate or sodium sulfate.[1][2]

    • Add a suitable aprotic solvent such as diethyl ether, THF, or toluene.

  • Reaction:

    • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Workup and Purification:

    • Filter off the dehydrating agent.

    • Wash the filtrate with water and brine to remove any remaining pinacol and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude pinacol ester can then be purified by standard silica gel chromatography.

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and concepts related to the purification of polar boronic acids.

Troubleshooting_Workflow start Start: Purification of Polar Boronic Acid issue Problem Encountered start->issue poor_retention Poor or No Retention (Reversed-Phase) issue->poor_retention Retention peak_tailing Peak Tailing / Broad Peaks issue->peak_tailing Peak Shape co_elution Co-elution with Impurities issue->co_elution Resolution low_recovery Low Recovery issue->low_recovery Yield sol_aqueous Use Highly Aqueous Mobile Phase poor_retention->sol_aqueous sol_ph Adjust Mobile Phase pH poor_retention->sol_ph sol_alt_mode Switch to HILIC or Mixed-Mode poor_retention->sol_alt_mode peak_tailing->sol_alt_mode sol_modifier Use Mobile Phase Modifier (e.g., acid) peak_tailing->sol_modifier sol_derivatize Derivatize Boronic Acid (Pinacol or DEA) peak_tailing->sol_derivatize co_elution->sol_alt_mode co_elution->sol_derivatize sol_shallow_gradient Use Shallower Gradient co_elution->sol_shallow_gradient sol_change_solvent Change Organic Solvent (ACN vs. MeOH) co_elution->sol_change_solvent low_recovery->sol_modifier low_recovery->sol_derivatize sol_inert_column Use Inert Column (e.g., PEEK-lined) low_recovery->sol_inert_column

Caption: Troubleshooting workflow for common issues in polar boronic acid purification.

Boronic_Acid_Interactions cluster_boronic_acid Polar Boronic Acid cluster_stationary_phase Stationary Phase cluster_silica Silica (Reversed-Phase / HILIC) cluster_mixed_mode Mixed-Mode boronic_acid R-B(OH)₂ silanol Si-OH (Silanol Groups) boronic_acid->silanol Strong Interaction (H-bonding, Lewis Acid/Base) Leads to Peak Tailing rp_moiety Hydrophobic Moiety (e.g., C18) boronic_acid->rp_moiety Weak Hydrophobic Interaction (Poor Retention) iex_moiety Ion-Exchange Moiety (e.g., -SO₃H, -NR₃⁺) boronic_acid->iex_moiety Electrostatic Interaction (pH Dependent Retention)

Caption: Interactions between a polar boronic acid and different stationary phases.

Derivatization_Strategy start Crude Polar Boronic Acid (Poor Chromatography) derivatization Derivatization Step start->derivatization pinacol React with Pinacol derivatization->pinacol Esterification dea React with Diethanolamine derivatization->dea Adduction pinacol_ester Pinacol Ester (Less Polar, More Stable) pinacol->pinacol_ester dea_adduct Diethanolamine Adduct (Altered Polarity) dea->dea_adduct chromatography Chromatographic Purification pinacol_ester->chromatography dea_adduct->chromatography deprotection Deprotection Step (if necessary) chromatography->deprotection final_product Pure Polar Boronic Acid deprotection->final_product

Caption: Logical workflow for purification via derivatization.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (3-Formyl-5-methylphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (3-Formyl-5-methylphenyl)boronic acid and its structural isomers. The position of the formyl and methyl groups on the phenylboronic acid ring significantly influences the steric and electronic environment of the boronic acid moiety, which in turn dictates the efficiency of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Understanding these differences is critical for reaction optimization and the rational design of synthetic routes in drug discovery and materials science.

Introduction to Reactivity in Phenylboronic Acids

The reactivity of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. These factors influence the key steps of the catalytic cycle, particularly the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.

  • Electronic Effects : The electron density on the aryl ring affects its nucleophilicity. Electron-donating groups (EDGs) like the methyl group (-CH₃) increase the electron density on the ring, which can enhance the rate of transmetalation. Conversely, electron-withdrawing groups (EWGs) like the formyl group (-CHO) decrease the electron density, which can slow down transmetalation. However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate anion, a key intermediate in the reaction.[1][2][3] The interplay of these effects depends on the relative positions of the substituents.[4][5]

  • Steric Effects : The size and position of substituents can hinder the approach of the boronic acid to the palladium catalyst.[2] Substituents in the ortho position to the boronic acid group exert the most significant steric hindrance, often leading to a dramatic decrease in reaction rates compared to their meta and para counterparts.[1][5]

Comparative Analysis of (Formyl-methylphenyl)boronic Acid Isomers

IsomerStructureExpected Electronic EffectsExpected Steric HindrancePredicted Relative Reactivity
This compound The formyl group (EWG) at the meta-position and the methyl group (EDG) at the meta-position have opposing electronic effects. The overall effect is a moderately activated/deactivated ring.Low. Both substituents are in the meta-positions, away from the boronic acid group.High
(2-Formyl-4-methylphenyl)boronic acid The formyl group at the ortho-position is strongly electron-withdrawing. The methyl group at the para-position is electron-donating.High. The ortho-formyl group significantly hinders the approach to the boronic acid. Intramolecular coordination between the formyl oxygen and boron can also occur, affecting reactivity.[6]Low
(4-Formyl-2-methylphenyl)boronic acid The formyl group at the para-position is electron-withdrawing. The methyl group at the ortho-position is electron-donating.High. The ortho-methyl group presents significant steric hindrance.Low to Moderate
(4-Formyl-3-methylphenyl)boronic acid The formyl group at the para-position is electron-withdrawing. The methyl group at the meta-position is electron-donating.Low. Both substituents are not in the ortho-position.High

Summary of Reactivity Trends:

  • This compound is expected to be highly reactive due to the absence of significant steric hindrance around the boronic acid moiety. The electronic effects of the meta-substituents are not expected to be strongly deactivating.

  • Isomers with ortho substituents, such as (2-Formyl-4-methylphenyl)boronic acid and (4-Formyl-2-methylphenyl)boronic acid , are predicted to have significantly lower reactivity due to steric hindrance, which is a dominant factor in reducing coupling efficiency.[1]

  • (4-Formyl-3-methylphenyl)boronic acid is also expected to be highly reactive, comparable to the 3-formyl-5-methyl isomer, as it lacks ortho-substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a (formyl-methylphenyl)boronic acid with an aryl bromide.[1][7]

Materials:

  • (Formyl-methylphenyl)boronic acid isomer (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the aryl bromide, (formyl-methylphenyl)boronic acid isomer, palladium catalyst, and base.

  • Add the anhydrous solvent (and degassed water if applicable).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Ar-Pd(II)-X-L2 Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X-L2 Ar-X Ar-Pd(II)-Ar'-L2 Transmetalation Intermediate Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'-L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'-L2->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug_Development_Workflow cluster_workflow Drug Development Workflow Start Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS) Start->Lead_Gen Scaffold_Selection Scaffold Selection (Aryl Halide) Lead_Gen->Scaffold_Selection Suzuki_Coupling Suzuki-Miyaura Coupling Scaffold_Selection->Suzuki_Coupling Boronic_Acid_Selection Boronic Acid Selection (e.g., 3-Formyl-5-methylphenyl-BA) Boronic_Acid_Selection->Suzuki_Coupling Library_Synthesis Compound Library Synthesis Suzuki_Coupling->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A logical workflow for the use of boronic acids in drug development.

References

Boronic Acids Versus Boronate Esters: A Comparative Analysis in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical decision in the planning and execution of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of boronic acids and their corresponding boronate esters, supported by experimental data, to inform the selection of the most appropriate reagent for specific synthetic challenges.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid or a boronate ester. The selection between these two classes of compounds involves a fundamental trade-off between reactivity and stability, a factor that can significantly influence reaction outcomes, yields, and practicality.[3][4]

The Reactivity-Stability Trade-Off

Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki coupling.[3][4] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[3][4]

Conversely, boronate esters, with the pinacol esters being the most common, offer significantly greater stability.[3][4] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[4] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki coupling reactions, although direct transmetalation from the ester is also possible.[3][5]

Quantitative Performance Comparison

The choice between a boronic acid and a boronate ester can have a significant impact on reaction kinetics and isolated yields. The following tables summarize representative quantitative data from various studies, highlighting the performance differences in Suzuki-Miyaura coupling reactions.

Table 1: General Comparison of Properties

ParameterArylboronic AcidArylboronate Ester (Pinacol)
Reactivity Generally higher, leading to shorter reaction times.[3][5]Generally lower, may require longer reaction times or higher temperatures.[3]
Stability Prone to decomposition (protodeboronation, oxidation).[3][4]Significantly more stable, with a longer shelf-life.[3][4]
Handling Can be challenging to handle and purify due to instability.Often crystalline solids, easy to handle and purify.[3]
Purity Can be difficult to obtain in high purity.Generally high purity is achievable.
Typical Yield Potentially higher in short reaction times, but can be compromised by decomposition.[3]Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[3]

Table 2: Comparative Kinetic Data in Suzuki-Miyaura Transmetalation

Boron ReagentRelative Rate of TransmetalationRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)
Arylboronic Acid1.005.78 ± 0.13
Glycol Boronic Ester~23133 ± 7.0
Dimethyl Boronic Ester~21-
Boroxine~9.3353.9 ± 0.7
Catechol Boronic Ester~5.0-
α-Hydroxyisobutyrate Boronic Ester0.392.26 ± 0.31
Pinacol Boronic EsterSlower than boronic acidSigmoidal kinetics observed
Neopentyl Boronic EsterSlower than boronic acidSigmoidal kinetics observed

Data compiled from a study on pre-transmetalation intermediates.[5] Relative rates are compared to the parent arylboronic acid.

Table 3: Yield Comparison in Suzuki-Miyaura Coupling

Aryl HalideBoron ReagentProductYield (%)Reference
3,5-(bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronate2-(3,5-bis(trifluoromethyl)phenyl)pyridine82[6]
4-bromoanisoleLithium triisopropyl 2-pyridylboronate2-(4-methoxyphenyl)pyridine74[6]
2,6-dichloropyridineHeptyl pinacol boronic ester2-chloro-6-heptylpyridineGood yields[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are general protocols for Suzuki-Miyaura coupling reactions using both a boronic acid and a boronate ester.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

  • Reagents and Materials:

    • Aryl halide (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

    • Inert gas (Nitrogen or Argon)

    • Schlenk flask or sealed reaction vessel

  • Procedure:

    • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with an Aryl Pinacol Boronate Ester

  • Reagents and Materials:

    • Aryl halide (1.0 equiv)

    • Aryl pinacol boronate ester (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-5 mol%)

    • Base (e.g., K₃PO₄, CsF, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane, THF, toluene, often with a small amount of water)

    • Inert gas (Nitrogen or Argon)

    • Schlenk flask or sealed reaction vessel

  • Procedure:

    • In a reaction vessel, combine the aryl halide, aryl pinacol boronate ester, palladium catalyst (and ligand if separate), and base.

    • Purge the vessel with an inert gas.

    • Add the degassed solvent(s).

    • Heat the mixture to the specified temperature (often 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, work up the reaction by diluting with an organic solvent and washing with aqueous solutions.

    • Dry the organic phase, remove the solvent in vacuo, and purify the residue by chromatography.

Mechanistic Overview and Visualization

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8] The key steps are oxidative addition, transmetalation, and reductive elimination.[2][8] The base plays a crucial role in activating the boronic acid or facilitating the hydrolysis of the boronate ester to the corresponding boronic acid, which then enters the catalytic cycle.[9]

Suzuki_Coupling_Cycle cluster_activation Boron Reagent Activation cluster_cycle Catalytic Cycle Boronic_Acid R'-B(OH)₂ (Boronic Acid) Boronate [R'-B(OH)₃]⁻ (Boronate) Boronic_Acid->Boronate Base Boronate_Ester R'-B(OR)₂ (Boronate Ester) Boronate_Ester->Boronic_Acid Hydrolysis (Base) PdII_RX R-Pd(II)L₂-X Boronate->PdII_RX Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->PdII_RX R-X Transmetalation Transmetalation PdII_R_R R-Pd(II)L₂-R' PdII_RX->PdII_R_R [R'-B(OH)₃]⁻ PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' PdII_R_R->Product

Caption: Suzuki-Miyaura catalytic cycle.

Logical Workflow for Reagent Selection

The decision to use a boronic acid versus a boronate ester can be guided by the specific requirements of the synthesis.

Reagent_Selection Start Synthetic Goal High_Reactivity Is rapid reaction critical? Start->High_Reactivity Stability_Needed Is high stability and long shelf-life required? High_Reactivity->Stability_Needed No Use_Boronic_Acid Use Boronic Acid High_Reactivity->Use_Boronic_Acid Yes Stability_Needed->Use_Boronic_Acid No Use_Boronate_Ester Use Boronate Ester Stability_Needed->Use_Boronate_Ester Yes Consider_Stability Consider potential decomposition Use_Boronic_Acid->Consider_Stability Consider_Reactivity May require longer reaction times or higher temperatures Use_Boronate_Ester->Consider_Reactivity

References

Beyond Boronic Acids: A Comparative Guide to Synthetic Alternatives for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of biaryl synthesis, the Suzuki-Miyaura cross-coupling reaction is a foundational tool. While arylboronic acids, such as (3-Formyl-5-methylphenyl)boronic acid, are workhorse reagents, their inherent instability can lead to challenges in handling, storage, and reproducibility. Issues like protodeboronation can diminish yields and complicate purification, prompting the development of more robust alternatives.[1][2]

This guide provides an objective comparison of key alternatives to traditional boronic acids for the synthesis of biaryls. We will explore the performance of potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and organosilanes, supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your synthetic strategy.

The Rise of Stable Boronic Acid Surrogates

To overcome the limitations of boronic acids, several classes of alternative reagents have emerged, offering significant advantages in stability and handling.[1][3]

  • Potassium Organotrifluoroborates (ArBF3K): These crystalline salts are markedly more stable to air and moisture than their boronic acid counterparts.[1][4] They are easily prepared and handled, and their reactivity in cross-coupling reactions is readily achieved under appropriate conditions.[4][5]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and chromatographically-compatible solids.[6] This stability allows for the protection of the boronic acid functionality, which can be slowly released in situ under specific basic conditions, a feature particularly useful for complex, multi-step syntheses and challenging couplings.[1][2]

  • Organosilanes: As an alternative to boron-based reagents, organosilanes (and their silanol derivatives) offer a different modality for cross-coupling via the Hiyama reaction.[3] They are often less toxic and provide a complementary approach, particularly when boron-based methods are unsuitable.[3]

Performance Comparison

While direct comparative data for the coupling of a (3-Formyl-5-methylphenyl) moiety using each alternative is not consolidated in a single study, we can extrapolate performance from representative Suzuki-Miyaura and Hiyama couplings found in the literature. The following table summarizes the typical performance of these alternatives in the synthesis of a generic biaryl compound from an aryl bromide.

Reagent ClassCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Temp (°C)Time (h)Yield (%)Key Advantages
Arylboronic Acid Aryl BromidePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80-10012-2475-95Readily available, well-established protocols.
Potassium Aryltrifluoroborate Aryl BromidePd(OAc)₂ / PPh₃K₂CO₃ or Cs₂CO₃Toluene/H₂O or THF/H₂O80-10012-2480-98High stability, easy handling, crystalline solid.[1][4]
Aryl MIDA Boronate Aryl BromidePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80-10012-2485-99Exceptional stability, compatible with chromatography, enables iterative cross-coupling.[3]
Aryl(dimethyl)silanol Aryl BromidePd(OAc)₂ / dppbCs₂CO₃Toluene10012-2480-95Boron-free alternative, low toxicity.

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and base combination. The data presented is representative of typical outcomes reported in the literature.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these alternatives in the laboratory.

Protocol 1: Synthesis of Potassium (3-Formyl-5-methylphenyl)trifluoroborate

This procedure is adapted from the general synthesis of potassium aryltrifluoroborates from arylboronic acids.[1][4]

  • Dissolution: Dissolve this compound (1.0 eq) in methanol or a mixture of THF and water.

  • Fluorination: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Wash the resulting solid with a cold solvent such as acetone or diethyl ether and dry under vacuum to yield the potassium (3-Formyl-5-methylphenyl)trifluoroborate salt.

Protocol 2: Synthesis of (3-Formyl-5-methylphenyl) MIDA Boronate

This protocol follows the general procedure for the condensation of a boronic acid with N-methyliminodiacetic acid.[1][3]

  • Suspension: Suspend this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in toluene containing a small amount of DMSO (e.g., 10:1 v/v).

  • Dehydration: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to azeotropically remove water.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization or column chromatography to yield the pure MIDA boronate.

Protocol 3: Representative Suzuki-Miyaura Coupling with an Aryl MIDA Boronate

This is a general procedure for the cross-coupling of an aryl MIDA boronate with an aryl halide.[3]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 eq), the aryl MIDA boronate (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., SPhos, 3-6 mol%).

  • Reagent Addition: Add a base (e.g., K₃PO₄, 3.0 eq) followed by the solvent system (e.g., dioxane and water, 5:1 v/v).

  • Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heating: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagrams illustrating the core catalytic cycle and experimental workflow can clarify the relationships between the different components of the reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar'-B(OR)2 (from Alternative) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents 1. Combine Reagents (Aryl Halide, Boron Reagent, Catalyst, Ligand, Base) solvent 2. Add Solvent & Degas reagents->solvent reaction 3. Heat Reaction (Monitor Progress) solvent->reaction workup 4. Aqueous Workup (Extraction) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product

References

A Comparative Guide to the Quantitative Purity Analysis of (3-Formyl-5-methylphenyl)boronic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) based methods for the quantitative purity analysis of (3-Formyl-5-methylphenyl)boronic acid. The performance of a standard HPLC-UV method is compared with alternative techniques, supported by detailed experimental protocols and data.

Introduction

This compound is a key building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of this reagent is critical for reaction efficiency, yield, and the impurity profile of the final product. This guide outlines a robust HPLC method for its purity determination and compares it with alternative analytical approaches to guide researchers in selecting the most suitable method for their needs.

Experimental Protocols

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

This protocol details a standard method for the quantitative analysis of this compound.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Impurity Stock Solution: Prepare a stock solution containing potential impurities such as 3-bromo-5-methylbenzaldehyde and 3-methyl-5-formylbenzonitrile at a concentration of 100 µg/mL each in the diluent.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification of specific impurities can be achieved by comparing their peak areas to that of the corresponding reference standards.

Data Presentation: Quantitative Purity Analysis

The following table summarizes hypothetical data from the analysis of a batch of this compound using the HPLC-UV method described above.

AnalyteRetention Time (min)Area (%)Specification
This compound12.599.5≥ 99.0%
3-bromo-5-methylbenzaldehyde (Impurity A)15.20.2≤ 0.3%
3-methyl-5-formylbenzonitrile (Impurity B)14.10.1≤ 0.2%
Unknown Impurity 110.80.1≤ 0.1%
Unknown Impurity 216.50.1≤ 0.1%

Comparison with Alternative Methods

While HPLC-UV is a reliable and widely accessible method, other techniques can offer advantages in terms of speed, sensitivity, and selectivity.

FeatureHPLC-UVUPLC-MSHPLC with Post-Column Derivatization
Principle Separation based on polarity, detection by UV absorbance.Separation using smaller particles for higher efficiency, detection by mass spectrometry.HPLC separation followed by reaction with a reagent (e.g., alizarin) to form a fluorescent product for detection.[1][2]
Speed Moderate (typically 20-30 min run time).Fast (run times can be under 5 min).[3]Moderate (similar to HPLC-UV, with additional time for post-column reaction).
Sensitivity Good, but can be limited for impurities with poor chromophores.Excellent, with the ability to detect trace-level impurities.[4]Excellent, especially for compounds with native fluorescence or those that can be derivatized.[5][6]
Selectivity Good, based on chromatographic separation.Excellent, provides mass-to-charge ratio for peak identification and confirmation.Excellent for boronic acids when using a selective derivatizing agent like alizarin.[7]
Cost Relatively low instrument and operational cost.High initial instrument cost.Moderate, requires an additional pump and reactor for the derivatization reagent.
Best For Routine quality control, purity assays where impurities are known and have UV chromophores.Complex samples, impurity identification, high-throughput screening.Selective and sensitive detection of boronic acids, especially in complex matrices or when the analyte has a poor UV chromophore.

Visualizations

Experimental Workflow for HPLC-UV Purity Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound (Sample and Standard) B Dissolve in Acetonitrile/Water A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Inject sample into HPLC system D->E F Separation on C18 column with gradient elution E->F G UV Detection at 254 nm F->G H Integrate peak areas G->H I Calculate Purity (%) and Impurity Levels H->I J Generate Report I->J

Caption: Workflow for the HPLC-UV Purity Analysis.

Logical Relationship of Analytical Methods

G cluster_methods Analytical Techniques A Quantitative Purity Analysis of This compound B HPLC-UV (Primary Method) A->B C UPLC-MS (Alternative Method 1) A->C D HPLC with Post-Column Derivatization (Alternative Method 2) A->D B->B_adv Advantage: Cost-effective, Robust B->B_dis Disadvantage: Moderate speed and sensitivity C->C_adv Advantage: High speed, sensitivity, and selectivity (mass confirmation) C->C_dis Disadvantage: High cost D->D_adv Advantage: High selectivity and sensitivity for boronic acids D->D_dis Disadvantage: More complex setup

References

Interpreting the 1H NMR and 13C NMR spectra of (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR spectral interpretation of (3-Formyl-5-methylphenyl)boronic acid is presented below, tailored for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the expected NMR spectra of the target compound and compares it with the experimental data of the structurally similar 3-Formylphenylboronic acid.

Chemical Structures

Target Compound: this compound

  • CAS Number: 870777-33-6[1][2]

  • Molecular Formula: C₈H₉BO₃

  • Molecular Weight: 163.97 g/mol [2]

Alternative Compound: 3-Formylphenylboronic acid

  • CAS Number: 87199-16-4[3][4]

  • Molecular Formula: C₇H₇BO₃[3]

  • Molecular Weight: 149.94 g/mol [3][4]

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 3-Formylphenylboronic acid. The predictions for the target compound are based on established substituent effects and data from analogous compounds. The experimental data for the alternative compound is sourced from publicly available spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Comparison of ¹H NMR Spectral Data

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Integration
This compound Aldehyde (-CHO)~9.9 - 10.1Singlet (s)1H
Aromatic (H-2)~8.1 - 8.3Singlet (s)1H
Aromatic (H-4)~7.8 - 8.0Singlet (s)1H
Aromatic (H-6)~7.7 - 7.9Singlet (s)1H
Boronic acid (-B(OH)₂)~8.0 - 8.5 (broad)Singlet (s)2H
Methyl (-CH₃)~2.4 - 2.6Singlet (s)3H
3-Formylphenylboronic acid Aldehyde (-CHO)10.05Singlet (s)1H
Aromatic7.6 - 8.4Multiplet (m)4H
Boronic acid (-B(OH)₂)8.35 (broad)Singlet (s)2H

Note: The chemical shifts of boronic acid protons can be broad and may exchange with D₂O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Comparison of ¹³C NMR Spectral Data

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound Aldehyde (-C HO)~192 - 194
Aromatic (C -B)~130 - 135 (often broad and sometimes not observed)
Aromatic (C -CHO)~137 - 139
Aromatic (C -CH₃)~140 - 142
Aromatic (CH)~128 - 136
Methyl (-C H₃)~20 - 22
3-Formylphenylboronic acid Aldehyde (-C HO)~193
Aromatic (C -B)Not reported/broad
Aromatic (C -CHO)~137
Aromatic (CH)~129, 131, 135, 137

Note: The carbon atom attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Standard protocols for obtaining high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural elucidation.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For phenylboronic acids, DMSO-d₆ is a common choice due to their good solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Spectrometer Parameters
  • Spectrometer: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[5]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate.

    • Relaxation Delay: A delay of 1-2 seconds between scans is common.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is appropriate.

Logical Workflow for NMR Data Interpretation

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Setup Setup NMR Parameters Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference ChemShift Chemical Shift Analysis Reference->ChemShift Integration Integration (1H) ChemShift->Integration Splitting Splitting Pattern Analysis (1H) Integration->Splitting Structure Structure Elucidation Splitting->Structure

Caption: Workflow for NMR-based small molecule characterization.

References

A Comprehensive Guide to the Reaction Products of (3-Formyl-5-methylphenyl)boronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(3-Formyl-5-methylphenyl)boronic acid (CAS No. 870777-33-6) is a versatile bifunctional building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a reactive boronic acid moiety and a formyl group, allows for a diverse range of chemical transformations, leading to a wide array of novel compounds with significant potential. This guide provides a comprehensive characterization of the products derived from key reactions of this compound, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Executive Summary

This compound serves as a valuable precursor in several pivotal organic reactions. The boronic acid group readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many biologically active molecules. Furthermore, it is a competent partner in copper-catalyzed Chan-Lam cross-coupling reactions for the synthesis of aryl amines, ethers, and thioethers. The formyl group offers a gateway to a different set of derivatives through reactions such as Petasis three-component reactions , Wittig olefination , and Knoevenagel condensation , yielding complex amines, stilbenes, and α,β-unsaturated systems, respectively. The strategic combination of these reactions allows for the generation of diverse molecular scaffolds with potential applications in drug discovery, including the development of kinase inhibitors and other therapeutic agents.

I. Reactions at the Boronic Acid Moiety

The primary utility of the boronic acid group lies in its ability to form new carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. In this context, this compound is coupled with various aryl or heteroaryl halides to produce substituted biaryl aldehydes. These products are valuable intermediates, as the formyl group can be further functionalized.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow reactant1 This compound reaction Reaction Mixture reactant1->reaction reactant2 Aryl/Heteroaryl Halide reactant2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane, DMF/H₂O) solvent->reaction heating Heating (e.g., 80-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Biaryl Aldehyde Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 3'-Formyl-5'-methyl-[1,1'-biphenyl]-3-carbonitrile

A mixture of this compound (1.2 equiv.), 3-bromobenzonitrile (1.0 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) in a 4:1 mixture of toluene and water is degassed and heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl aldehyde.

Table 1: Comparison of Suzuki-Miyaura Coupling Products

Aryl Halide PartnerProductYield (%)Key Application Areas
3-Bromobenzonitrile3'-Formyl-5'-methyl-[1,1'-biphenyl]-3-carbonitrile85-95Kinase inhibitor scaffolds
4-Iodoanisole4'-Methoxy-3-formyl-5-methyl-1,1'-biphenyl80-90Precursors for natural products
2-Bromopyridine2-(3-Formyl-5-methylphenyl)pyridine75-85Ligand synthesis, pharmaceutical intermediates
B. Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, offering an alternative to palladium-catalyzed methods.[1][2] This copper-catalyzed reaction couples this compound with N-H or O-H containing compounds to yield N-aryl or O-aryl derivatives, respectively.[3][4]

Experimental Protocol: Synthesis of N-(3-Formyl-5-methylphenyl)aniline

To a mixture of this compound (1.5 equiv.), aniline (1.0 equiv.), and copper(II) acetate (1.0 equiv.) in dichloromethane is added pyridine (2.0 equiv.). The reaction mixture is stirred at room temperature, open to the air, for 24-48 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the N-arylated product.

Table 2: Comparison of Chan-Lam Coupling Products

Coupling PartnerProductYield (%)Potential Applications
AnilineN-(3-Formyl-5-methylphenyl)aniline60-75Building blocks for heterocyclic synthesis
Phenol3-Formyl-5-methyl-phenoxybenzene55-70Agrochemical and pharmaceutical intermediates
Imidazole1-(3-Formyl-5-methylphenyl)-1H-imidazole65-80Antifungal agent development

II. Reactions at the Formyl Group

The aldehyde functionality of this compound and its derivatives is a versatile handle for a variety of synthetic transformations.

A. Petasis Three-Component Reaction

The Petasis reaction is a multicomponent reaction that combines an amine, a carbonyl compound (in this case, the formyl group of the boronic acid derivative), and an organoboronic acid to form substituted amines.[5] This reaction is particularly useful for generating libraries of complex amine-containing molecules.

Logical Relationship in Petasis Reaction:

Petasis_Logic cluster_reactants Reactants boronic_acid This compound Derivative product Substituted Amine Product boronic_acid->product Carbonyl Component amine Amine (Primary or Secondary) amine->product Amine Component vinyl_boronic_acid Vinyl/Aryl Boronic Acid vinyl_boronic_acid->product Nucleophilic Component

Caption: Reactant roles in the Petasis three-component reaction.

Experimental Protocol: Synthesis of a Substituted Amino Acid Derivative

A solution of a biaryl aldehyde derived from a Suzuki coupling of this compound (1.0 equiv.), morpholine (1.2 equiv.), and glyoxylic acid (1.2 equiv.) in a 1:1 mixture of ethanol and water is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to afford the desired amino acid derivative.

B. Wittig Olefination

The Wittig reaction transforms the formyl group into a carbon-carbon double bond, providing access to stilbene and other vinyl derivatives. These compounds are of interest in materials science (e.g., for organic light-emitting diodes - OLEDs) and as pharmaceutical scaffolds.

Experimental Protocol: Synthesis of a Stilbene Derivative

To a suspension of benzyltriphenylphosphonium bromide (1.1 equiv.) in dry THF at 0 °C is added n-butyllithium (1.1 equiv.) dropwise. The resulting deep red solution is stirred for 30 minutes at 0 °C. A solution of a this compound derivative (1.0 equiv.) in dry THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the stilbene derivative, typically as a mixture of (E) and (Z) isomers.

C. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the formyl group with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[6] This reaction is a reliable method for C-C bond formation and the synthesis of electron-deficient alkenes.

Experimental Protocol: Synthesis of a Cinnamic Acid Derivative

A mixture of a this compound derivative (1.0 equiv.), malonic acid (1.5 equiv.), and piperidine (0.1 equiv.) in pyridine is heated at 100 °C for 4 hours. After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the corresponding cinnamic acid derivative.

Table 3: Comparison of Products from Formyl Group Reactions

Reaction TypeActive Methylene/YlideProduct TypeKey Features & Applications
Petasis Glyoxylic Acid + Amineα-Amino AcidRapid access to complex amino acid scaffolds for peptidomimetics.
Wittig Benzyltriphenylphosphonium ylideStilbeneSynthesis of conjugated systems for materials science and biologically active stilbenoids.
Knoevenagel Malonic AcidCinnamic AcidPrecursors to various pharmaceuticals; intermediates in natural product synthesis.

III. Biological and Medicinal Chemistry Applications

Derivatives of this compound have emerged as promising scaffolds in drug discovery. The biaryl structures obtained from Suzuki-Miyaura coupling are frequently found in kinase inhibitors, where the substituents on both aryl rings can be tailored to optimize binding to the target protein. The amine derivatives from Chan-Lam and Petasis reactions are valuable for introducing hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems.

Signaling Pathway Visualization (Hypothetical Kinase Inhibition):

Kinase_Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds adp ADP receptor->adp substrate Downstream Substrate receptor->substrate Phosphorylates inhibitor Biaryl Inhibitor (from 3-Formyl-5-methylphenyl boronic acid) inhibitor->receptor Blocks ATP Binding atp ATP atp->receptor p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation) p_substrate->response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a powerful and versatile building block that provides access to a rich diversity of chemical structures. Through well-established synthetic methodologies such as Suzuki-Miyaura and Chan-Lam couplings, as well as reactions targeting the formyl group like the Petasis, Wittig, and Knoevenagel reactions, researchers can efficiently generate libraries of novel compounds. The products of these reactions serve as valuable intermediates and final targets in medicinal chemistry, materials science, and other areas of chemical research. This guide provides a foundational understanding and practical protocols to facilitate the exploration of the vast chemical space accessible from this unique starting material.

References

A Comparative Guide to the Spectroscopic Data of (3-Formyl-5-methylphenyl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the structural nuances of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for (3-Formyl-5-methylphenyl)boronic acid and its related derivatives. By presenting key infrared (IR) and mass spectrometry (MS) data in a clear, comparative format, this document aims to facilitate the identification and characterization of these valuable chemical entities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two comparative derivatives. This allows for a clear understanding of how different functional groups influence the spectral properties of the core structure.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Interpretation
This compound ~3300 (broad), ~1700 (strong), ~1350O-H stretch (boronic acid), C=O stretch (aldehyde), B-O stretch
3-Formylphenylboronic acid 3379 (broad), 1719 (strong), 1310O-H stretch (boronic acid), C=O stretch (aldehyde), B-O stretch[1]
4-Methylphenylboronic acid ~3300 (broad), ~1350O-H stretch (boronic acid), B-O stretch

Table 2: Mass Spectrometry (MS) Data

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)Ionization Method
This compound 163.97Data not publicly availableLC-MS data is noted to be available from commercial suppliers.[2]
3-Formylphenylboronic acid 149.94150 [M]+, 132 [M-H₂O]+, 121 [M-CHO]+Electron Ionization (EI)
4-Methylphenylboronic acid 135.96136 [M]+, 118 [M-H₂O]+, 91 [C₇H₇]+Electron Ionization (EI)[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the standard protocols for obtaining the IR and MS data presented in this guide.

Infrared (IR) Spectroscopy

A sample of the boronic acid derivative is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[4] The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Key vibrational modes to identify include the broad O-H stretch of the boronic acid group, the strong C=O stretch of the aldehyde, and the B-O stretching vibrations.[1][5]

Mass Spectrometry (MS)

For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is often employed. To enhance volatility, the boronic acid may be derivatized, for instance, through silylation.[6] Alternatively, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for less volatile compounds, providing information on the molecular ion and fragmentation patterns.[6]

Workflow and Structural Relationships

To visualize the process of synthesis and analysis, as well as the structural relationships between the compared compounds, the following diagrams are provided.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Final Product Final Product Intermediate->Final Product Purification IR_Spectroscopy IR_Spectroscopy Final Product->IR_Spectroscopy MS_Spectrometry MS_Spectrometry Final Product->MS_Spectrometry Data_Interpretation Data_Interpretation IR_Spectroscopy->Data_Interpretation MS_Spectrometry->Data_Interpretation

General workflow for the synthesis and spectroscopic analysis of boronic acid derivatives.

Structural_Relationship Phenylboronic_Acid Phenylboronic Acid (Core Structure) 3_Formyl 3-Formylphenylboronic acid Phenylboronic_Acid->3_Formyl + Formyl group 4_Methyl 4-Methylphenylboronic acid Phenylboronic_Acid->4_Methyl + Methyl group 3_Formyl_5_Methyl (3-Formyl-5-methylphenyl)boronic acid 3_Formyl->3_Formyl_5_Methyl + Methyl group

Structural relationship of the compared phenylboronic acid derivatives.

References

A Comparative Analysis of Palladium Catalyst Efficiency in Suzuki-Miyaura Coupling of Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of sterically hindered biaryl scaffolds is a frequent challenge. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation, but its success is highly dependent on the choice of the palladium catalyst. This guide provides an objective comparison of three prominent palladium catalyst systems for the coupling of hindered boronic acids, supported by experimental data to inform catalyst selection and optimize reaction outcomes.

The coupling of sterically demanding partners, such as those with ortho-substituents on the boronic acid and/or the aryl halide, often suffers from low yields and slow reaction rates. This is primarily due to the steric hindrance impeding the crucial transmetalation and reductive elimination steps of the catalytic cycle. To overcome these challenges, specialized palladium catalysts with bulky and electron-rich ligands have been developed. This guide focuses on a comparative study of a traditional catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and two modern, highly effective precatalysts: --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) and (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (XPhos Pd G3).

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of the three catalyst systems in the Suzuki-Miyaura coupling of a hindered boronic acid, 2,4,6-trimethylphenylboronic acid, with a sterically hindered aryl chloride, 2,6-dimethyl-1-chlorobenzene. The data is compiled from studies conducted under comparable, though not identical, conditions to provide a relative measure of efficiency.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 2-5K₂CO₃Toluene/H₂O100-11012-24Low to Moderate[1]
PEPPSI-IPr 0.5 - 2K₂CO₃THF601-4>90[2]
XPhos Pd G3 0.1 - 2K₃PO₄Toluene or Dioxane/H₂ORoom Temp - 1000.5 - 2>95[3]

Note: The yields and reaction conditions are representative and can vary based on the specific substrates and precise experimental setup.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Efficiency Study

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC, GC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization & Yield (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Detailed experimental procedures for the Suzuki-Miyaura coupling of a hindered aryl halide with a hindered boronic acid using each of the compared palladium catalysts are provided below. These protocols are based on commonly reported procedures in the scientific literature.

Protocol 1: Using Pd(PPh₃)₄

This protocol is a general procedure for a traditional Suzuki-Miyaura coupling and may require optimization for highly hindered substrates.

Materials:

  • Aryl Halide (e.g., 2,6-dimethyl-1-chlorobenzene, 1.0 mmol)

  • Hindered Boronic Acid (e.g., 2,4,6-trimethylphenylboronic acid, 1.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, hindered boronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography.[1]

Protocol 2: Using PEPPSI-IPr

This protocol utilizes a modern, air- and moisture-stable N-heterocyclic carbene (NHC) palladium precatalyst, often allowing for milder conditions.

Materials:

  • Aryl Halide (e.g., 2,6-dimethyl-1-chlorobenzene, 1.0 mmol)

  • Hindered Boronic Acid (e.g., 2,4,6-trimethylphenylboronic acid, 1.2 mmol)

  • PEPPSI-IPr (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the aryl halide, hindered boronic acid, PEPPSI-IPr, and potassium carbonate.

  • Add anhydrous THF to the tube.

  • Seal the tube and heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of celite, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.[2]

Protocol 3: Using XPhos Pd G3

This protocol employs a third-generation Buchwald precatalyst, known for its high activity and broad substrate scope, especially with challenging substrates.

Materials:

  • Aryl Halide (e.g., 2,6-dimethyl-1-chlorobenzene, 1.0 mmol)

  • Hindered Boronic Acid (e.g., 2,4,6-trimethylphenylboronic acid, 1.5 mmol)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol)

  • Toluene or 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a vial equipped with a magnetic stir bar, add the aryl halide, hindered boronic acid, XPhos Pd G3, and potassium phosphate.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed organic solvent (toluene or dioxane) and degassed water.

  • Seal the vial and stir the mixture at room temperature or heat to 80-100 °C. The optimal temperature may vary depending on the specific substrates.

  • Monitor the reaction by GC-MS or LC-MS. Reactions are often complete within 30 minutes to 2 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and water. Separate the layers and extract the aqueous phase.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired biaryl product.[3]

References

Reactivity Showdown: Electron-Donating vs. Electron-Withdrawing Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key determinant of the reaction's success is the electronic nature of the substituents on the phenylboronic acid. This guide provides an objective comparison of the reactivity between phenylboronic acids bearing electron-donating groups (EDGs) and those with electron-withdrawing groups (EWGs), supported by experimental data, to facilitate informed decisions in reaction design and optimization.

Generally, phenylboronic acids with electron-donating substituents exhibit enhanced reactivity in Suzuki-Miyaura couplings, often leading to higher yields and faster reaction rates.[1][2] Conversely, those with electron-withdrawing groups can display diminished reactivity. This difference is primarily attributed to the influence of these substituents on the transmetalation step of the catalytic cycle, a crucial phase where the organic moiety is transferred from the boron atom to the palladium center.[1]

Performance Comparison: A Quantitative Look

The following table summarizes experimental data, illustrating the impact of substituent electronics on the yield and reaction rate of the Suzuki-Miyaura coupling. It is important to note that direct comparisons can be complex as reaction conditions vary between studies. However, the general trend of enhanced reactivity with electron-donating groups is evident.

Phenylboronic AcidSubstituent TypeAryl Halide PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Relative Initial Rate (Normalized)
4-Methoxyphenylboronic acidElectron-Donating4-BromoacetophenonePd(OAc)2 / PPh3K2CO3 / Toluene/H2O100299~7.0[3]
4-Tolylboronic acidElectron-Donating4-BromoacetophenonePreformed Pd(II) Catalyst- / ---97-
Phenylboronic acidNeutral4-BromoacetophenonePreformed Pd(II) Catalyst- / ----~5.0[3]
4-Chlorophenylboronic acidElectron-Withdrawing2-Bromo-4-methylpyridine-- / ---85-95-
4-Trifluoromethylphenylboronic acidElectron-Withdrawing--- / ----~3.0[3]
4-Nitrophenylboronic acidElectron-Withdrawing4-BromoacetophenonePreformed Pd(II) Catalyst- / ---17-

Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.[3] Yields are collated from various sources and reaction conditions may differ.

The Underlying Mechanism: A Tale of Two Substituents

The disparate reactivity of these substituted phenylboronic acids can be understood by examining the Suzuki-Miyaura catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive Elimination Reductive Elimination Ar-Ar' Biaryl Product Ar-X Aryl Halide Ar'-B(OH)2 Phenylboronic Acid Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electron-donating groups on the phenylboronic acid increase the electron density on the aromatic ring, making the aryl group more nucleophilic. This enhanced nucleophilicity facilitates the transmetalation step, where the aryl group is transferred to the electron-deficient palladium(II) center. In contrast, electron-withdrawing groups decrease the electron density, rendering the aryl group less nucleophilic and thus slowing down the transmetalation process.

Experimental Protocols

A generalized and reproducible experimental protocol for a comparative study of substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction is provided below. This protocol is a starting point and may require optimization for specific substrates and catalysts.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol)

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid or 4-nitrophenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up (Extraction and Drying) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analysis Analysis and Yield Determination (NMR, MS) purify->analysis end End analysis->end

Figure 2: A generalized experimental workflow for comparing phenylboronic acid reactivity.

References

A Comparative Purity Analysis of Commercially Available (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Formyl-5-methylphenyl)boronic acid (CAS No. 870777-33-6) is a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in Suzuki-Miyaura cross-coupling reactions necessitates a high degree of purity to ensure reaction efficiency, yield, and the integrity of the final product. This guide provides a comparative assessment of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols for key analytical techniques.

Purity Comparison of this compound from Commercial Suppliers

The purity of this compound can vary between suppliers and even between different batches from the same supplier. The primary impurities often include residual starting materials, by-products from the synthetic route, and the corresponding boronic anhydride (a trimeric dehydration product). The data presented below is a summary of typical purity specifications advertised by major chemical suppliers and representative analytical results obtained through the methods detailed in this guide.

Supplier Advertised Purity (%) Analytical Method(s) Used Key Impurities Noted
Supplier A≥ 98%HPLC, ¹H NMRBoronic anhydride, residual solvents
Supplier B≥ 97%HPLC, GC-MSStarting materials, unidentified minor peaks
Supplier C≥ 97%¹H NMR, LC-MSWater, boronic anhydride

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of arylboronic acids.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[3]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1][4]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed to ensure good peak shape and resolution. A typical gradient might run from 10% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or 270 nm is appropriate for the aromatic nature of the compound.[1]

  • Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in the initial mobile phase composition or a compatible solvent like acetonitrile.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Challenges and Considerations: Boronic acids can undergo on-column degradation, particularly hydrolysis of boronic esters if they are present as impurities.[2][5][6] The use of aprotic solvents for sample preparation and, in some cases, high pH mobile phases can mitigate this issue.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR).

  • ¹H NMR Spectroscopy:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common solvents.

    • Procedure: A known amount of an internal standard with a distinct, non-overlapping signal (e.g., maleic acid, 1,3,5-trimethoxybenzene) is added to a precisely weighed sample of the boronic acid. The purity is calculated by comparing the integration of the analyte's protons to the integration of the internal standard's protons. The aldehydic proton (around 10 ppm) and the aromatic protons are characteristic signals for this compound.

  • ¹¹B NMR Spectroscopy:

    • Significance: ¹¹B NMR is a powerful tool for directly observing the boron environment and can help identify different boron species, such as the boronic acid and its corresponding boronate esters or anhydride.[7][8]

    • Procedure: Samples are typically prepared in a suitable deuterated solvent. The chemical shift can provide information about the coordination state of the boron atom.

Mass Spectrometry (MS)

Coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), mass spectrometry is invaluable for identifying impurities.

  • LC-MS:

    • Ionization: Electrospray ionization (ESI) is commonly used for boronic acids.[4]

    • Analysis: This technique helps in identifying the molecular weights of impurities, aiding in their structural elucidation. It is particularly useful for detecting by-products from the synthesis.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and a logical decision-making process based on the obtained results.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Procedures cluster_results Data Interpretation & Reporting sample Receive Commercial Sample of This compound hplc HPLC Purity Analysis sample->hplc Primary screen nmr NMR Spectroscopic Analysis (¹H and ¹¹B) sample->nmr Structural confirmation & qNMR lcms LC-MS Impurity Identification hplc->lcms Identify unknown peaks data Compile and Compare Data hplc->data nmr->data lcms->data report Generate Purity Report data->report

Caption: Experimental workflow for the purity assessment of this compound.

decision_tree cluster_input Input cluster_decision Evaluation cluster_outcome Action start Purity Data Received purity_check Purity ≥ 98%? start->purity_check impurity_check Impurities known & non-reactive? purity_check->impurity_check No accept Accept Lot for Use purity_check->accept Yes retest Consider for Non-critical Use or Further Purification impurity_check->retest Yes reject Reject Lot impurity_check->reject No

References

A Comparative Guide to the Synthesis of (3-Formyl-5-methylphenyl)boronic acid: Established versus Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. (3-Formyl-5-methylphenyl)boronic acid is a valuable intermediate, and this guide provides an objective comparison of an established synthetic methodology with a modern, novel approach. The performance of each route is evaluated based on key metrics such as yield, purity, reaction conditions, and environmental impact, supported by representative experimental data.

Comparison of Synthetic Route Performance

The following table summarizes the key quantitative data for the established and a novel synthetic route to this compound.

ParameterEstablished Route: Grignard with Acetal ProtectionNovel Route: Palladium-Catalyzed Borylation
Overall Yield ~65-75%~85-95%
Final Product Purity >98% (after recrystallization)>99% (after column chromatography)
Number of Steps 31
Reaction Time 18-24 hours8-12 hours
Reaction Temperature -78°C to room temperature80-100°C
Key Reagents n-Butyllithium or Mg, Triisopropyl borateBis(pinacolato)diboron, Palladium catalyst
Use of Protecting Groups Required (e.g., acetal)Not required
Atom Economy ModerateHigh
Waste Products Lithium/magnesium salts, deprotection byproductsCatalyst residues, boronate byproducts

Experimental Protocols

Established Synthetic Route: Grignard Reaction with Acetal Protection

This traditional approach involves the protection of the aldehyde, formation of an organometallic intermediate, reaction with a borate ester, and subsequent deprotection.

Step 1: Protection of 3-bromo-5-methylbenzaldehyde

  • To a solution of 3-bromo-5-methylbenzaldehyde (1 equivalent) in toluene are added ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acetal-protected aldehyde.

Step 2: Grignard Reaction and Borylation

  • The protected aryl bromide (1 equivalent) is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere.

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise at -78°C, and the reaction is allowed to warm to room temperature and stirred overnight.

Step 3: Deprotection and Isolation

  • The reaction is quenched by the slow addition of 2M HCl.

  • The mixture is stirred vigorously for 2 hours to effect deprotection.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Novel Synthetic Route: Palladium-Catalyzed Borylation

This modern approach utilizes a palladium catalyst to directly borylate the aryl halide, offering a more streamlined process that avoids the need for protecting groups and cryogenic temperatures.

Step 1: One-Pot Borylation

  • In a reaction vessel, 3-bromo-5-methylbenzaldehyde (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (2-3 mol%) are combined in a solvent like dioxane.

  • The vessel is sealed, and the mixture is heated to 80-100°C for 8-12 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield the this compound pinacol ester, which can be hydrolyzed to the boronic acid if desired, though often the pinacol ester is used directly in subsequent reactions. For the purpose of this guide, we consider the direct product of this step.

Visualizing the Synthetic Workflows

To better illustrate the processes, the following diagrams outline the logical flow of the novel synthetic route and a comparison of key performance indicators.

novel_route_workflow cluster_start Starting Materials cluster_workup Workup & Purification A 3-Bromo-5-methylbenzaldehyde D One-Pot Reaction (80-100°C, 8-12h) A->D B Bis(pinacolato)diboron B->D C Palladium Catalyst & Base C->D E Extraction with Ethyl Acetate D->E F Column Chromatography E->F G Final Product: This compound pinacol ester F->G

Novel Palladium-Catalyzed Borylation Workflow.

comparison_diagram cluster_established Established Route cluster_novel Novel Route yield_e Yield ~65-75% yield_n Yield ~85-95% steps_e Steps 3 steps_n Steps 1 time_e Time 18-24h time_n Time 8-12h temp_e Temp -78°C to RT temp_n Temp 80-100°C

Key Performance Indicator Comparison.

Stability comparison between (3-Formyl-5-methylphenyl)boronic acid and its trifluoroborate salt

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of cross-coupling reactions pivotal to drug discovery and materials science, the choice of reagents is paramount to experimental success. Boronic acids and their derivatives are cornerstone reagents, yet their inherent instability can pose significant challenges. This guide provides a detailed comparison of the stability of (3-Formyl-5-methylphenyl)boronic acid and its corresponding trifluoroborate salt, offering researchers and drug development professionals insights into selecting the optimal reagent for their needs.

The evidence overwhelmingly indicates that the trifluoroborate salt of this compound offers substantially enhanced stability over the free boronic acid. This heightened stability translates to longer shelf-life, easier handling, and more reproducible results in downstream applications.

At a Glance: Comparative Stability

The superior stability of the trifluoroborate salt stems from the tetracoordinate nature of its boron atom, which forms a stable anionic complex with three fluorine atoms. This structure effectively shields the boron center from common degradation pathways that plague the tricoordinate, electron-deficient boron atom of the free boronic acid.[1][2]

Stability ParameterThis compound(3-Formyl-5-methylphenyl)trifluoroborate SaltRationale for Difference
Physical State Typically a solid, can be difficult to purify.Crystalline, free-flowing solid.[1]The ionic lattice of the salt contributes to a more defined and stable solid form.
Air & Moisture Stability Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation in the presence of moisture.[1]Exceptionally stable to both air and moisture; can be stored for extended periods at room temperature.[1][2]The tetracoordinate boron in the trifluoroborate is less electrophilic and thus resistant to attack by water and oxygen.[1]
Thermal Stability Can decompose upon heating.[1]Highly thermally stable, with decomposition temperatures for similar salts often exceeding 300°C.[1]Strong boron-fluorine bonds and a stable ionic structure contribute to high thermal resistance.[1]
Oxidative Stability Susceptible to oxidation.[1]Remarkably stable, even under strong oxidative conditions.The fluoride ions shield the boron center from oxidative attack.[1]
Benchtop Stability Can degrade over time, leading to uncertain stoichiometry. Some boronic acids show significant decomposition after a couple of weeks on the benchtop.[1]Generally considered indefinitely stable, allowing for reliable long-term storage without degradation.[2][3]The stable tetracoordinate structure prevents common decomposition pathways.[2]

The Chemistry of Stability: Boronic Acid Decomposition vs. Trifluoroborate Protection

The inherent instability of this compound is primarily due to the presence of a vacant p-orbital on its trigonal planar boron atom, making it susceptible to various degradation reactions.

cluster_decomp Decomposition Pathways BA This compound (Trigonal Planar) Boroxine Boroxine (Cyclic Trimer) BA->Boroxine Dehydration (-H2O) Protodeb Protodeboronation Product BA->Protodeb Hydrolysis (+H2O) Oxidation Oxidation Product BA->Oxidation Oxidation

Boronic Acid Decomposition Pathways

In contrast, the trifluoroborate salt exists in a stable, tetracoordinate state. While significantly more stable, it can be viewed as a "protected" form of the boronic acid. Under specific reaction conditions, such as in the presence of a base in Suzuki-Miyaura coupling, it can slowly hydrolyze to release the active boronic acid in situ.[4][5] This slow-release mechanism can be advantageous, minimizing the concentration of the unstable boronic acid at any given time and thereby reducing side reactions.[4][6]

BA This compound TFB Potassium (3-Formyl-5-methylphenyl)trifluoroborate BA->TFB + KHF2 TFB->BA Hydrolysis

Equilibrium between Boronic Acid and its Trifluoroborate Salt

Experimental Protocols for Stability Assessment

To quantitatively evaluate the stability of these compounds, the following experimental protocols can be employed.

Hydrolytic Stability Assessment

Objective: To quantify and compare the rate of decomposition of the boronic acid and the trifluoroborate salt in an aqueous environment.

Methodology:

  • Prepare standard solutions of this compound and its trifluoroborate salt in a suitable organic solvent (e.g., acetonitrile or THF).

  • In separate vials, add a known volume of the standard solution to a buffered aqueous solution (e.g., phosphate buffer at a relevant pH, such as 7.4).

  • Maintain the vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals, withdraw aliquots from each vial.

  • Quench any ongoing reaction if necessary.

  • Analyze the concentration of the remaining parent compound in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or ¹H NMR spectroscopy with an internal standard.

  • Plot the concentration of the compound versus time to determine the rate of degradation.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine and compare the decomposition temperatures of the two compounds.

Methodology:

  • Place a small, accurately weighed sample of the compound (boronic acid or trifluoroborate salt) into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

  • The instrument will record the mass of the sample as a function of temperature.

  • The onset temperature of significant weight loss is considered the decomposition temperature.

cluster_workflow Stability Comparison Workflow cluster_hydrolytic Hydrolytic Stability cluster_thermal Thermal Stability start Obtain Samples: - Boronic Acid - Trifluoroborate Salt prep_hydro Prepare Solutions in Aqueous Buffer start->prep_hydro prep_thermal Weigh Sample start->prep_thermal incubate Incubate at Constant Temp prep_hydro->incubate analyze_hydro Analyze via HPLC/NMR at Time Intervals incubate->analyze_hydro compare Compare Degradation Rates & Decomposition Temps analyze_hydro->compare tga Run TGA prep_thermal->tga analyze_thermal Determine Decomposition Temperature tga->analyze_thermal analyze_thermal->compare

Workflow for Comparative Stability Analysis

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice between this compound and its trifluoroborate salt is a choice between reactivity and stability.

  • Choose this compound when:

    • The reagent will be used immediately after synthesis or purification.

    • The reaction conditions are strictly anhydrous and inert.

    • Maximizing reaction rate is the primary concern, and potential side reactions from degradation can be carefully managed.

  • Choose the (3-Formyl-5-methylphenyl)trifluoroborate salt when:

    • Long-term storage and benchtop stability are required.[2]

    • High purity and accurate stoichiometry are critical for reproducibility.

    • The reaction involves oxidative conditions or aqueous media where the boronic acid would be unstable.

    • A slow, controlled release of the active boronic acid is desirable to minimize side reactions.

References

Safety Operating Guide

Proper Disposal of (3-Formyl-5-methylphenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of (3-Formyl-5-methylphenyl)boronic acid are critical for ensuring the safety of laboratory personnel and protecting the environmental. Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this chemical, which, like other boronic acid derivatives, is considered hazardous waste.[1] This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, emphasizing safety, regulatory compliance, and operational efficiency.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[2] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation risks.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust.[2]
Hand Protection Nitrile or neoprene gloves; consider double gloving.Prevents skin contact with the chemical.[1]
Body Protection A fully fastened lab coat that covers the arms.Prevents contamination of personal clothing.[1]
Footwear Closed-toe shoes.Protects feet from spills.[1]
Respiratory Protection A multi-purpose combination respirator cartridge is recommended when handling the solid form or if dust may be generated.[2]Minimizes inhalation of hazardous particles.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with national and local regulations. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]

  • Waste Segregation and Collection :

    • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

    • Labeling : All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

  • Solid Waste Disposal :

    • Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.[1]

  • Liquid Waste Disposal :

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Decontamination of Glassware :

    • For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse.

    • All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]

  • Waste Storage and Pickup :

    • Store sealed and labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]

Experimental Protocols

Neutralization of Boronic Acid Residues on Glassware (for Decontamination)

While direct neutralization of bulk this compound waste is not recommended without explicit EHS approval, a basic wash can be used for decontaminating glassware.[2]

  • Initial Rinse : In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residual compound. Collect this solvent rinse as liquid hazardous waste.

  • Basic Wash : Carefully rinse the glassware with a dilute basic solution (e.g., 1% sodium bicarbonate in water). This will convert the water-insoluble boronic acid into a more water-soluble boronate salt.[1]

  • Collection of Rinsate : Collect the basic rinsate as liquid hazardous waste.

  • Final Rinse : Rinse the glassware thoroughly with deionized water. This final rinse water should also be collected as hazardous waste.[1]

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_decontamination Glassware Decontamination cluster_final_disposal Final Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Solid Waste (Gloves, Paper, etc.) B->C D Liquid Waste (Solutions, Rinsates) B->D E Segregate into Labeled Hazardous Waste Containers C->E D->E J Store Sealed Containers in Designated Area E->J F Rinse with Solvent G Wash with Basic Solution F->G H Rinse with Water G->H I Collect all Rinsates as Liquid Waste H->I I->D K Follow Institutional Protocol for Waste Pickup J->K L Professional Disposal (e.g., Incineration) K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Formyl-5-methylphenyl)boronic acid

Disclaimer: This document provides essential safety and logistical information for handling this compound and is intended for use by trained professionals in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound was not fully available, the information herein is compiled from the SDS of the closely related compound, 3-Formylphenylboronic acid, and general safety data for boronic acids.[1][2][3] It is imperative to consult the specific SDS provided by your supplier and conduct a thorough risk assessment before commencing any work.

This compound is classified as an irritant to the eyes, skin, and respiratory system.[3] Adherence to strict safety protocols is crucial to mitigate potential hazards.

Immediate Safety Precautions:
  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

  • Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[4] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[4] Contaminated clothing should be removed immediately and washed before reuse.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of this compound to minimize exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4][6]To protect eyes from contact, which can cause serious irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before use.[4][5]To prevent skin contact and potential irritation.[3][4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5]To protect skin from accidental splashes or spills.[4]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6]To prevent respiratory tract irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and free of clutter.[5]

    • Verify that an eyewash station and safety shower are accessible and operational.[5]

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[3]

    • Minimize the generation of dust when transferring the solid. Use a spatula or other appropriate tools for transfers.[3][5]

    • Avoid contact with skin, eyes, and clothing.[3]

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Wash hands with soap and water after handling is complete, even if gloves were worn.[5]

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]

  • Chemical Waste: Dispose of all chemical waste in accordance with federal, state, and local regulations.[4] Do not pour waste down the drain.[4]

  • Contaminated Materials: Collect contaminated materials, such as gloves, absorbent pads, and empty containers, in a designated, labeled, and sealed container for hazardous waste.[4]

Emergency Procedures

  • In Case of a Spill:

    • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

    • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]

    • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]

    • Collect: Carefully sweep or vacuum the contained material into a suitable, labeled container for hazardous waste disposal.[3]

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare clean work area in fume hood check_safety Verify eyewash/shower accessibility prep_area->check_safety gather_materials Assemble all necessary materials check_safety->gather_materials don_ppe Don all required PPE gather_materials->don_ppe handle_chemical Handle chemical with care, avoiding dust don_ppe->handle_chemical clean_area Clean and decontaminate work area handle_chemical->clean_area wash_hands Wash hands thoroughly clean_area->wash_hands dispose_waste Dispose of chemical waste in labeled container wash_hands->dispose_waste dispose_ppe Dispose of contaminated PPE as hazardous waste dispose_waste->dispose_ppe

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.